Product packaging for 2,3,5-Tri-O-benzyl-D-ribose(Cat. No.:CAS No. 54623-25-5)

2,3,5-Tri-O-benzyl-D-ribose

Cat. No.: B1253925
CAS No.: 54623-25-5
M. Wt: 420.5 g/mol
InChI Key: XUCNSIRQCBFBHF-UODIDJSMSA-N
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Description

2,3,5-Tri-O-benzyl-D-ribose, also known as this compound, is a useful research compound. Its molecular formula is C26H28O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O5 B1253925 2,3,5-Tri-O-benzyl-D-ribose CAS No. 54623-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNSIRQCBFBHF-UODIDJSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54623-25-5
Record name 2,3,5-Tris-O-(phenylmethyl)-D-ribose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54623-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,3,5-Tri-O-benzyl-D-ribose. This compound is a key intermediate in the synthesis of various biologically significant molecules, particularly nucleoside analogues used in antiviral and anticancer drug development. The benzyl protecting groups at the 2, 3, and 5 positions of the D-ribose core offer stability and solubility in organic solvents, facilitating complex chemical transformations. This document includes a summary of its physicochemical properties, a detailed, illustrative synthetic protocol, and a structural diagram.

Chemical Structure and Properties

This compound is a derivative of D-ribose, a five-carbon sugar that is a fundamental component of RNA. In this derivative, the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl groups. This protection strategy is crucial in synthetic organic chemistry to prevent these hydroxyls from reacting during modifications at other positions of the molecule.

The structure of this compound exists in equilibrium between the open-chain aldehyde form and the cyclic furanose form. The IUPAC name for the open-chain form is (2R,3R,4R)-2,3,5-tris(benzyloxy)-4-hydroxypentanal.

Structural Identifiers
IdentifierValue
IUPAC Name (2R,3R,4R)-2,3,5-tris(benzyloxy)-4-hydroxypentanal
CAS Number 54623-25-5[1][2]
Molecular Formula C₂₆H₂₈O₅[1][2]
SMILES C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
InChI InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1
Physicochemical Data

A summary of the available quantitative data for this compound is presented below. It is important to note that some of this data may be predicted rather than experimentally determined.

PropertyValueSource
Molecular Weight 420.5 g/mol [1][2]
Appearance White to off-white powder or solid[1]
Melting Point 48.0-55.0 °C[1]
Boiling Point 591.5 °C at 760 mmHg (Predicted)
Density 1.175 g/cm³ (Predicted)
Refractive Index 1.582 (Predicted)
Optical Rotation +63.0 ± 4.0° (c=4 in DCM)[1]
Solubility Soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Sparingly soluble in water.[1]

Experimental Protocols

Synthesis of this compound from D-Ribose

Materials:

  • D-Ribose

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil. The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere. Anhydrous DMF is then added to the flask.

  • Reaction Initiation: The suspension is cooled to 0 °C in an ice bath. A solution of D-ribose in anhydrous DMF is added dropwise to the stirred suspension of NaH. The mixture is stirred at 0 °C for 1 hour.

  • Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil. The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pale yellow oil or a white solid upon standing.

Note: This is a generalized protocol and the optimal conditions, including stoichiometry and reaction times, may need to be determined empirically.

Spectroscopic Data

Mandatory Visualization

Chemical Structure of this compound (Furanose Form)

Caption: Furanose form of this compound.

Synthetic Workflow

Synthesis_Workflow D-Ribose D-Ribose Benzylation Benzylation D-Ribose->Benzylation Crude Product Crude Product Benzylation->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

References

A Comprehensive Guide to the Synthesis of 2,3,5-Tri-O-benzyl-D-ribose from D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2,3,5-Tri-O-benzyl-D-ribose, a crucial protected derivative of D-ribose. Its enhanced solubility in organic solvents and the stability of the benzyl protecting groups make it a valuable intermediate in the synthesis of various biologically significant molecules, including nucleoside analogs and complex carbohydrates.[1] This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a modified sugar in which the hydroxyl groups at the 2, 3, and 5 positions of D-ribose are protected by benzyl groups.[1] This protection strategy is fundamental in carbohydrate chemistry, allowing for selective modifications at other positions of the ribose ring while preventing unwanted side reactions.[1] The resulting tribenzylated ribose derivative is an essential building block in the synthesis of various pharmaceutical compounds and research biochemicals.[1]

Synthetic Strategies

The primary method for synthesizing this compound involves the direct benzylation of D-ribose using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base. Another common approach involves a multi-step synthesis where D-ribose is first converted to a more reactive intermediate, such as a methyl ribofuranoside, followed by benzylation and subsequent hydrolysis.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Direct Benzylation of D-ribose

This protocol is adapted from a method utilizing sodium hydride as the base and benzyl bromide as the benzylating agent in a polar aprotic solvent.

Materials:

  • D-ribose

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (17 g) in anhydrous DMF (160 mL) in a 250 mL flask cooled in an ice bath, add D-ribose (12 g, 73.1 mmol) portion-wise.

  • Slowly add benzyl bromide (38 mL) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol to decompose excess sodium hydride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., starting from 15:1 and gradually increasing the polarity to 9:1) to yield the anomeric mixture of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.[2]

  • For the hydrolysis of the methyl glycoside to obtain the target this compound, dissolve the purified product (3.5 g, 8.0 mmol) in 1,4-dioxane (28 mL) and add 4N HCl (28 mL).

  • Reflux the mixture for 3 hours, monitoring the reaction by TLC.

  • After completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (PE:EA = 5:1 to 3.5:1) to obtain this compound.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthetic protocol.

ParameterValueReference
Starting Material
D-ribose12 g (73.1 mmol)[2]
Reagents
Sodium Hydride (NaH)17 g[2]
Benzyl Bromide (BnBr)38 mL[2]
N,N-Dimethylformamide (DMF)160 mL[2]
1,4-Dioxane28 mL[2]
4N Hydrochloric Acid (HCl)28 mL[2]
Reaction Conditions
Benzylation Temperature0°C to Room Temperature[2]
Benzylation Time12 hours[2]
Hydrolysis TemperatureReflux[2]
Hydrolysis Time3 hours[2]
Yield
Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside90%[2]
This compound (from methyl glycoside)86%[2]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from D-ribose to this compound.

Reaction_Pathway DRibose D-Ribose Intermediate Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside DRibose->Intermediate 1. NaH, BnBr, DMF 2. MeOH (workup) Product This compound Intermediate->Product 4N HCl, 1,4-Dioxane, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow Start Start: D-Ribose Benzylation Benzylation: D-Ribose + NaH + BnBr in DMF Start->Benzylation Reaction_Monitoring_1 Reaction Monitoring (TLC) Benzylation->Reaction_Monitoring_1 Workup_1 Workup: Methanol Quench, Extraction, Washing Reaction_Monitoring_1->Workup_1 Purification_1 Purification: Column Chromatography Workup_1->Purification_1 Intermediate Intermediate: Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside Purification_1->Intermediate Hydrolysis Hydrolysis: 4N HCl in 1,4-Dioxane, Reflux Intermediate->Hydrolysis Reaction_Monitoring_2 Reaction Monitoring (TLC) Hydrolysis->Reaction_Monitoring_2 Workup_2 Workup: Extraction, Washing Reaction_Monitoring_2->Workup_2 Purification_2 Purification: Column Chromatography Workup_2->Purification_2 Product Final Product: This compound Purification_2->Product

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from D-ribose is a well-established and crucial transformation in carbohydrate chemistry. The provided protocol offers a reliable method for obtaining this important synthetic intermediate. Careful control of reaction conditions and rigorous purification are essential for achieving high yields and purity. This guide serves as a comprehensive resource for researchers engaged in the synthesis of complex carbohydrates and nucleoside derivatives.

References

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribose: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3,5-Tri-O-benzyl-D-ribose, a crucial protected carbohydrate intermediate in synthetic organic chemistry, particularly in the realm of nucleoside and nucleotide synthesis for drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and deprotection, and illustrates its central role in the construction of modified nucleic acid components.

Core Properties of this compound

This compound is a synthetic derivative of D-ribose where the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl groups. This protection strategy is vital for preventing unwanted side reactions during multi-step syntheses, allowing for selective modifications at other positions of the ribose ring.[1]

Physicochemical Data
PropertyValueReference
CAS Number 54623-25-5[1][2][3][4][5]
Molecular Formula C₂₆H₂₈O₅[1][2][3]
Molecular Weight 420.5 g/mol [1][2][5]
Appearance White solid or powder[5]
Melting Point 48.0-55.0 °C[5]
Boiling Point 591.5 °C at 760 mmHg
Solubility Sparingly soluble in water (0.26 g/L at 25°C). Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]
Optical Rotation +63.0 ± 4.0° (c=4 in DCM)[5]
Safety Information
Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in nucleoside synthesis are presented below.

Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose

This protocol outlines a common method for the benzylation of D-ribose.

Materials:

  • D-ribose

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Methanol

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • To a stirred suspension of D-ribose (1 equivalent) in anhydrous DMF, add sodium hydride (excess, e.g., 3-4 equivalents per hydroxyl group) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide (excess, e.g., 3-4 equivalents per hydroxyl group) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C to consume the excess sodium hydride.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford 2,3,5-Tri-O-benzyl-D-ribofuranose.

Use in Nucleoside Synthesis: The Vorbrüggen Reaction

This compound, after conversion to a suitable glycosyl donor (e.g., the 1-O-acetyl derivative), is a key substrate in the Vorbrüggen (or silyl-Hilbert-Johnson) reaction for the synthesis of nucleosides.

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose (glycosyl donor)

  • Heterocyclic base (e.g., a silylated purine or pyrimidine)

  • Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the silylated heterocyclic base in anhydrous acetonitrile.

  • Add the 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose to the solution.

  • Cool the mixture to the appropriate temperature (often 0 °C or room temperature) and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until TLC analysis shows the completion of the reaction.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting protected nucleoside by silica gel column chromatography.

Deprotection of Benzyl Ethers

The removal of the benzyl protecting groups is a critical final step to yield the free nucleoside. Catalytic hydrogenolysis is a common method.

Materials:

  • Protected nucleoside

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Palladium on carbon (Pd/C, typically 10%)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected nucleoside in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add a catalytic amount of palladium on carbon to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until TLC or HPLC analysis indicates the complete removal of the benzyl groups.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Synthesis_Workflow DRibose D-Ribose Reagents_Synth NaH, BnBr DMF DRibose->Reagents_Synth Product This compound Reagents_Synth->Product Benzylation Purification_Synth Purification (Chromatography) Product->Purification_Synth

Caption: Synthesis of this compound.

Nucleoside_Synthesis_Workflow ProtectedRibose 1-O-Acetyl-2,3,5-tri-O-benzyl- β-D-ribofuranose Vorbrueggen Vorbrüggen Reaction (TMSOTf, CH₃CN) ProtectedRibose->Vorbrueggen SilylatedBase Silylated Heterocyclic Base SilylatedBase->Vorbrueggen ProtectedNucleoside Protected Nucleoside Vorbrueggen->ProtectedNucleoside

Caption: Role in Nucleoside Synthesis.

Deprotection_Workflow ProtectedNucleoside Protected Nucleoside (with Benzyl groups) Reagents_Deprotection H₂, Pd/C Methanol ProtectedNucleoside->Reagents_Deprotection FreeNucleoside Deprotected Nucleoside Reagents_Deprotection->FreeNucleoside Hydrogenolysis

Caption: Benzyl Group Deprotection.

References

An In-depth Technical Guide to the Solubility of 2,3,5-Tri-O-benzyl-D-ribose in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,3,5-Tri-O-benzyl-D-ribose, a critical intermediate in nucleoside synthesis and carbohydrate chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing known qualitative solubility information, a standardized experimental protocol for determining precise solubility values, and the necessary theoretical background for researchers in the field.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The benzyl groups in this compound significantly increase its lipophilicity compared to its parent monosaccharide, D-ribose, leading to enhanced solubility in organic solvents[1].

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in a range of common organic solvents. Specific mentions in technical literature highlight its solubility in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[2]. This general solubility makes it a versatile reagent in various synthetic applications[1].

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/L)
Water250.26 (Sparingly soluble)[3][4][5]

This low water solubility is expected given the hydrophobic nature of the three benzyl protecting groups.

Experimental Protocol for Determining Quantitative Solubility

For researchers requiring precise solubility data for this compound in specific organic solvents, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is considered the gold standard for determining equilibrium solubility.

Methodology: Shake-Flask Method for Equilibrium Solubility Determination

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound solid. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.

    • Transfer the solid into a sealed vial or flask.

    • Add a precise volume of the desired organic solvent (e.g., Dichloromethane, Dimethylformamide, Dimethyl Sulfoxide).

    • Seal the container tightly to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature using a shaker or orbital incubator for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The temperature should be carefully controlled and recorded.

  • Phase Separation:

    • After the equilibration period, allow the suspension to settle.

    • Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE, 0.22 µm pore size) to ensure no solid particles are transferred.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.

  • Calculation and Reporting:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Result A Weigh excess this compound B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D Equilibration Reached E Filter supernatant (0.22 µm PTFE filter) D->E F Prepare dilutions of the clear filtrate E->F Saturated Solution G Quantify concentration via HPLC F->G I Calculate solubility (e.g., g/L) at specified temperature G->I H Generate calibration curve with standards H->G For Quantification

Caption: Workflow for determining the solubility of this compound.

This guide provides researchers with the foundational knowledge of the solubility of this compound and a robust methodology to quantitatively determine this critical parameter in their own laboratory settings for various organic solvents. The provided experimental protocol is designed to yield accurate and reproducible results, facilitating the effective use of this compound in drug development and chemical synthesis.

References

The Cornerstone of Nucleoside Chemistry: A Technical Guide to 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of a Key Nucleoside Intermediate

In the intricate world of nucleoside chemistry and the development of antiviral therapeutics, the strategic use of protecting groups is paramount. Among the plethora of choices, the benzyl group stands out for its stability and versatility. This technical guide delves into the pivotal role of 2,3,5-Tri-O-benzyl-D-ribose, a key intermediate that has paved the way for the synthesis of numerous biologically active nucleoside analogues, including the notable antiviral drug Remdesivir. This document provides a comprehensive overview of its synthesis, characterization, and application in nucleoside synthesis, complete with detailed experimental protocols and quantitative data to empower researchers in their quest for novel therapeutic agents.

Introduction to this compound: A Versatile Building Block

This compound is a derivative of D-ribose where the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl ethers. This protection strategy offers several advantages in multi-step nucleoside synthesis. The benzyl groups are stable to a wide range of reaction conditions, including acidic and basic environments, allowing for selective modifications at other positions of the sugar or the nucleobase.[1][2] Furthermore, their lipophilic nature enhances the solubility of the ribose derivative in organic solvents, facilitating reactions and purification processes.[3] The benzyl groups can be reliably removed under mild conditions, most commonly through catalytic hydrogenation, to unveil the final nucleoside.[4][5][6]

The strategic importance of this compound is underscored by its application in the synthesis of C-nucleosides, where the sugar is attached to the nucleobase via a carbon-carbon bond, a class of compounds known for their enhanced metabolic stability.[7][8][9][10]

Synthesis of this compound: A Step-by-Step Approach

The preparation of this compound is a critical first step in its utilization for nucleoside synthesis. While various methods exist, a common and effective approach involves the direct benzylation of D-ribose or its derivatives. The following protocol is a representative method adapted from procedures for the benzylation of similar carbohydrate scaffolds.[11]

Experimental Protocol: Synthesis of this compound

Materials:

  • D-ribose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of D-ribose (1.0 eq) in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium hydride (60% dispersion in mineral oil, 4.0 eq) is added portion-wise to the stirred solution, and the mixture is stirred at 0 °C for 1 hour.

  • Benzyl bromide (4.0 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess sodium hydride.

  • The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a white solid.

ParameterValueReference
Molecular Formula C₂₆H₂₈O₅[12]
Molecular Weight 420.5 g/mol [12]
Appearance White to off-white powder or solid[12]
Melting Point 48.0-55.0 °C[12]
Optical Rotation +63.0 ± 4.0° (c=4 in DCM)[12]
Purity (HPLC) ≥95%[12][13]

Characterization Data:

Application in Nucleoside Synthesis: The Vorbrüggen Glycosylation

This compound, after activation of the anomeric carbon, serves as an excellent glycosyl donor in nucleoside synthesis. A widely used and efficient method for the formation of the N-glycosidic bond is the Vorbrüggen glycosylation.[17][18][19] This reaction typically involves the coupling of a silylated nucleobase with a ribose derivative that has a good leaving group at the anomeric position, such as an acetate.

First, this compound is converted to its more reactive 1-O-acetyl derivative.

Experimental Protocol: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in pyridine at 0 °C is added acetic anhydride (1.5 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is diluted with dichloromethane and washed with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, which can often be used in the next step without further purification.

Experimental Protocol: Vorbrüggen Glycosylation for the Synthesis of 2',3',5'-Tri-O-benzyl-uridine

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

  • Uracil

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of uracil (1.2 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) is refluxed until the solution becomes clear. The excess HMDS is removed under reduced pressure to give silylated uracil. Alternatively, uracil can be silylated with BSA in acetonitrile.

  • To a solution of the silylated uracil in anhydrous acetonitrile under an inert atmosphere is added 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0 eq).

  • The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added dropwise.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford 2',3',5'-Tri-O-benzyl-uridine.

Reaction StepReactantsReagents/ConditionsProductTypical Yield
Benzylation D-riboseNaH, BnBr, DMFThis compound70-85%
Acetylation This compoundAc₂O, Pyridine1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose>90%
Glycosylation 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, Silylated UracilTMSOTf, MeCN2',3',5'-Tri-O-benzyl-uridine60-80%
Deprotection 2',3',5'-Tri-O-benzyl-uridineH₂, Pd/C, MeOHUridine>90%

Deprotection: Unveiling the Final Nucleoside

The final step in the synthesis is the removal of the benzyl protecting groups to yield the free nucleoside. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[4][6][8]

Experimental Protocol: Deprotection of 2',3',5'-Tri-O-benzyl-uridine

Materials:

  • 2',3',5'-Tri-O-benzyl-uridine

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Formic acid

  • Methanol (MeOH)

  • Celite

Procedure:

  • To a solution of 2',3',5'-Tri-O-benzyl-uridine (1.0 eq) in methanol is added 10% Pd/C (10-20% by weight).

  • Ammonium formate (5.0 eq) is added, and the mixture is refluxed for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to give uridine.

Logical Workflow and Reaction Pathways

The synthesis of a nucleoside using this compound as a key intermediate follows a logical progression of protection, activation, coupling, and deprotection. The following diagrams illustrate these key steps.

Synthesis_of_Intermediate D_ribose D-Ribose tribenzyl_ribose This compound D_ribose->tribenzyl_ribose NaH, BnBr DMF acetylated_ribose 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose tribenzyl_ribose->acetylated_ribose Ac₂O, Pyridine

Caption: Synthesis of the activated ribose intermediate.

Nucleoside_Synthesis acetylated_ribose 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose protected_uridine 2',3',5'-Tri-O-benzyl-uridine acetylated_ribose->protected_uridine TMSOTf, MeCN silylated_uracil Silylated Uracil silylated_uracil->protected_uridine uridine Uridine protected_uridine->uridine H₂, Pd/C MeOH

Caption: Glycosylation and deprotection to form uridine.

Conclusion

This compound is an indispensable intermediate in modern nucleoside synthesis. Its robust protection of the ribose hydroxyls, coupled with its facile removal, provides a reliable and efficient pathway to a wide array of nucleoside analogues. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, enabling the continued exploration and discovery of novel nucleoside-based therapeutics.

References

The Pivotal Role of 2,3,5-Tri-O-benzyl-D-ribose in the Synthesis of Antiviral and Anticancer Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tri-O-benzyl-D-ribose, a protected derivative of D-ribose, stands as a cornerstone in the field of medicinal chemistry, particularly in the synthesis of complex nucleoside analogs that exhibit potent antiviral and anticancer activities. Its strategic use of benzyl protecting groups offers stability and enhanced solubility in organic solvents, facilitating intricate multi-step syntheses. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a key intermediate in the production of clinically significant drugs such as Remdesivir and Tiazofurin. Detailed experimental protocols, quantitative data on reaction yields and biological activities, and visual representations of synthetic workflows and signaling pathways are presented to equip researchers and drug development professionals with the critical information needed to leverage this versatile building block in their therapeutic discovery efforts.

Introduction: The Strategic Importance of Protecting Groups in Nucleoside Synthesis

The synthesis of nucleoside analogs is a cornerstone of modern medicinal chemistry, leading to the development of numerous antiviral and anticancer agents.[1] A significant challenge in this field lies in the selective modification of the ribose sugar moiety, which possesses multiple hydroxyl groups of similar reactivity. To achieve regioselectivity and stereocontrol during synthesis, the use of protecting groups is indispensable.

This compound has emerged as a crucial intermediate in this context.[1] The benzyl groups serve as robust protecting moieties for the hydroxyls at the C2, C3, and C5 positions of the D-ribose scaffold. This protection strategy offers several key advantages:

  • Stability: The benzyl ethers are stable to a wide range of reaction conditions, allowing for diverse chemical transformations on other parts of the molecule without unintended deprotection.[2]

  • Enhanced Solubility: The lipophilic nature of the benzyl groups significantly improves the solubility of the ribose derivative in common organic solvents, facilitating its use in a variety of synthetic procedures.[1]

  • Selective Deprotection: The benzyl groups can be reliably removed under specific conditions, most commonly through catalytic hydrogenation, allowing for the timely unmasking of the hydroxyl groups at a later stage of the synthesis.[1]

These properties make this compound and its lactone form, 2,3,5-tri-O-benzyl-D-ribonolactone, invaluable starting materials for the synthesis of a plethora of biologically active nucleoside analogs.

Applications in Antiviral Drug Development: The Case of Remdesivir

Remdesivir (GS-5734) is a broad-spectrum antiviral nucleotide prodrug that has gained prominence for its activity against a range of RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[3] The synthesis of remdesivir highlights the critical role of protected ribose intermediates, with 2,3,5-tri-O-benzyl-D-ribonolactone serving as a key starting material in several reported synthetic routes.[4]

Synthetic Strategy Overview

The synthesis of remdesivir from 2,3,5-tri-O-benzyl-D-ribonolactone generally involves a multi-step sequence that includes C-glycosylation, cyanation, deprotection, and phosphoramidation.[4]

Remdesivir_Synthesis_Workflow start 2,3,5-Tri-O-benzyl-D-ribonolactone glycosylation C-Glycosylation with Pyrrolotriazine Base start->glycosylation cyanation Cyanation at C1 glycosylation->cyanation debenzylation Debenzylation (Removal of Benzyl Groups) cyanation->debenzylation protection Isopropylidene Ketal Protection of Diol debenzylation->protection phosphoramidation Phosphoramidation at C5-OH protection->phosphoramidation deprotection Final Deprotection phosphoramidation->deprotection end Remdesivir deprotection->end

Figure 1: General workflow for the synthesis of Remdesivir.
Mechanism of Action of Remdesivir

Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form. This active metabolite acts as an adenosine nucleotide analog and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication.[3][5]

Remdesivir_MoA cluster_cell Host Cell cluster_virus Viral Replication Complex Remdesivir Remdesivir (Prodrug) Metabolism Cellular Kinases Remdesivir->Metabolism Metabolic Activation Active_Metabolite Remdesivir Triphosphate (Active Form) Metabolism->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Inhibition with ATP New_RNA Nascent Viral RNA RdRp->New_RNA Incorporation into Viral_RNA Viral RNA Template Viral_RNA->RdRp Termination Chain Termination New_RNA->Termination

Figure 2: Mechanism of action of Remdesivir.
Quantitative Data: Antiviral Activity

The antiviral efficacy of remdesivir and its analogs is typically quantified by their half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the therapeutic window.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
RemdesivirSARS-CoV-2Vero E60.77>100>130[6]
RemdesivirSARS-CoV-2Calu-30.23>100>435[6]
RemdesivirMERS-CoVHuh-70.074>10>135[6]
ODBG-P-RVnSARS-CoV-2Vero E60.1498.2701[1]
ODE-P-RVnSARS-CoV-2Vero E60.3061.5205[1]
HDP-P-RVnSARS-CoV-2Vero E60.63>100>159[1]

Applications in Anticancer Drug Development: The Case of Tiazofurin

Tiazofurin is a C-nucleoside analog that has demonstrated significant anticancer activity, particularly in hematological malignancies. Its synthesis often utilizes protected ribose derivatives to construct the key thiazole-ribose linkage.

Synthetic Strategy Overview

A common synthetic route to tiazofurin starts from a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This is converted to a ribofuranosyl cyanide, which then undergoes a series of reactions to form the thiazole ring.

Tiazofurin_Synthesis_Workflow start 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose cyanide_formation Formation of Ribofuranosyl Cyanide start->cyanide_formation thioamide_formation Conversion to Thioamide cyanide_formation->thioamide_formation cyclization Cyclization with Ethyl Bromopyruvate thioamide_formation->cyclization deprotection Deprotection of Benzoyl Groups cyclization->deprotection ammonolysis Ammonolysis to form Carboxamide deprotection->ammonolysis end Tiazofurin ammonolysis->end

Figure 3: General workflow for the synthesis of Tiazofurin.
Mechanism of Action of Tiazofurin

Tiazofurin is a prodrug that is converted intracellularly to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. Inhibition of IMPDH leads to a depletion of intracellular GTP pools, which in turn induces cell differentiation and apoptosis in cancer cells.

Tiazofurin_MoA cluster_cell Cancer Cell cluster_pathway Guanine Nucleotide Biosynthesis Tiazofurin Tiazofurin (Prodrug) Metabolism Cellular Enzymes Tiazofurin->Metabolism Metabolic Activation TAD TAD (Active Metabolite) Metabolism->TAD IMPDH IMPDH TAD->IMPDH Inhibition IMP Inosine Monophosphate (IMP) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GTP Guanosine Triphosphate (GTP) XMP->GTP ... Apoptosis Apoptosis & Differentiation GTP->Apoptosis Depletion leads to

Figure 4: Mechanism of action of Tiazofurin.
Quantitative Data: Anticancer Activity

The anticancer activity of tiazofurin and its analogs is often reported as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Tiazofurin Analog 2MCF-7 (Breast)~0.005[7]
Tiazofurin Analog 3HT-29 (Colon)~0.01[7]
ThiophenthiofurinK562 (Leukemia)39-fold less active than Thiophenfurin[8]

Detailed Experimental Protocols

Synthesis of a Remdesivir Intermediate: C-Glycosylation of 2,3,5-Tri-O-benzyl-D-ribonolactone

This protocol describes the C-glycosylation of 2,3,5-tri-O-benzyl-D-ribonolactone with a protected pyrrolotriazine base, a key step in the synthesis of remdesivir. A reported yield for a similar C-glycosylation step is around 40-69%.[2][4]

Materials:

  • 2,3,5-Tri-O-benzyl-D-ribonolactone

  • 4-Amino-7-iodopyrrolo[2,1-f][6]triazine (or a suitably protected derivative)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous argon or nitrogen atmosphere

Procedure:

  • Dissolve the protected pyrrolotriazine base in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture for 30 minutes at -78 °C to facilitate the lithium-halogen exchange.

  • In a separate flask, dissolve 2,3,5-tri-O-benzyl-D-ribonolactone in anhydrous THF.

  • Add the solution of the lactone dropwise to the lithiated pyrrolotriazine solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C-glycosylated product.

Synthesis of a Tiazofurin Precursor: Formation of 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Cyanide

This protocol outlines the conversion of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to the corresponding ribofuranosyl cyanide, an early step in a common tiazofurin synthesis.

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Trimethylsilyl cyanide (TMSCN)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous argon or nitrogen atmosphere

Procedure:

  • Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous DCM under an inert atmosphere.

  • Add trimethylsilyl cyanide to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of SnCl₄ in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl cyanide.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of the medicinal chemist. Their unique combination of stability, solubility, and reactivity has enabled the synthesis of complex and life-saving nucleoside analogs like remdesivir and tiazofurin. The detailed synthetic strategies, mechanistic insights, and quantitative data presented in this guide underscore the pivotal role of this protected ribose intermediate. As the search for novel antiviral and anticancer agents continues, the creative application of this compound will undoubtedly continue to fuel innovation and lead to the discovery of the next generation of therapeutic nucleosides.

References

An In-depth Guide to the Stereochemistry of 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribose is a pivotal protected monosaccharide derivative that serves as a cornerstone in the synthesis of a wide array of biologically significant molecules, most notably nucleoside and nucleotide analogues. The strategic placement of benzyl groups on the hydroxyls at the C2, C3, and C5 positions of D-ribose imparts crucial properties such as enhanced solubility in organic solvents and selective protection against unwanted reactions, thereby facilitating complex chemical transformations at the anomeric (C1) and remaining hydroxyl (C4) positions. A thorough understanding of its stereochemistry is paramount for the rational design and synthesis of novel therapeutics, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the stereochemical intricacies of this compound, encompassing its synthesis, anomeric forms, and detailed spectroscopic characterization.

Synthesis and Stereochemical Control

The most prevalent method for the preparation of this compound involves the direct benzylation of D-ribose. This reaction typically employs benzyl bromide (BnBr) in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of alkoxides at the hydroxyl groups, which then undergo nucleophilic substitution with benzyl bromide.

While the hydroxyl groups at C2, C3, and C5 are readily benzylated, the anomeric hydroxyl group at C1 remains free. This allows the molecule to exist in equilibrium between its cyclic furanose and pyranose forms, as well as the open-chain aldehyde form. In solution, this compound predominantly exists as a mixture of α- and β-anomers of the furanose ring structure. The ratio of these anomers is influenced by factors such as the solvent and temperature.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a similar synthesis of a related arabinofuranose derivative and represents a typical procedure for the benzylation of a pentose sugar.

Materials:

  • D-ribose

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of D-ribose (e.g., 12 g, 73.1 mmol) in anhydrous DMF (160 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled in an ice bath, and sodium hydride (e.g., 17 g of 60% dispersion) is added portion-wise, maintaining the temperature at 0 °C.

  • Benzyl bromide (e.g., 38 mL) is then added dropwise to the cooled suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C to consume excess NaH.

  • The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed successively with water, saturated aqueous NaHCO₃, and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from PE:EA = 15:1 and gradually increasing the polarity) to afford 2,3,5-Tri-O-benzyl-D-ribofuranose as a mixture of anomers.

Stereochemical Analysis: Anomeric Forms and Conformational Equilibrium

In solution, this compound primarily exists as a dynamic equilibrium between the α- and β-anomers of the furanose ring. The five-membered furanose ring is not planar and adopts puckered conformations, typically described as envelope (E) or twist (T) forms. The stereochemical relationship between the substituents, particularly at C1 and C2, dictates the predominant anomer and the ring conformation.

The anomeric equilibrium can be visualized as follows:

Anomeric_Equilibrium alpha α-Furanose open Open-chain Aldehyde alpha->open beta β-Furanose open->beta

Caption: Equilibrium of this compound in solution.

The ratio of the α to β anomer can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to the anomeric protons (H-1). The chemical shift and coupling constants of H-1 are distinct for each anomer due to their different spatial orientations.

Spectroscopic Data for Stereochemical Characterization

Table 1: Typical ¹H NMR Spectroscopic Data for 2,3,5-Tri-O-benzyl-D-ribofuranose Anomers (in CDCl₃)

Protonα-Anomer (δ, ppm)β-Anomer (δ, ppm)MultiplicityJ (Hz)
H-1~5.3-5.5~5.1-5.3dJ₁,₂ ≈ 4-5 (α)
s or dJ₁,₂ ≈ 0-2 (β)
H-2~4.0-4.2~3.9-4.1dd
H-3~3.9-4.1~3.8-4.0dd
H-4~4.1-4.3~4.0-4.2m
H-5, H-5'~3.5-3.7~3.5-3.7m
CH₂Ph~4.4-4.8~4.4-4.8m
Ph~7.2-7.4~7.2-7.4m

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The key diagnostic signal for distinguishing the anomers is the anomeric proton (H-1). For the α-anomer, H-1 is trans to H-2, resulting in a larger coupling constant (J₁,₂ ≈ 4-5 Hz). In contrast, for the β-anomer, H-1 is cis to H-2, leading to a smaller coupling constant (J₁,₂ ≈ 0-2 Hz), and the signal often appears as a singlet or a narrow doublet.

¹³C NMR spectroscopy also provides valuable information for stereochemical assignment. The anomeric carbon (C-1) signal is particularly informative, typically appearing at a lower field for the β-anomer compared to the α-anomer due to the anomeric effect.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2,3,5-Tri-O-benzyl-D-ribofuranose Anomers (in CDCl₃)

Carbonα-Anomer (δ, ppm)β-Anomer (δ, ppm)
C-1~95-100~100-105
C-2~78-82~77-81
C-3~72-76~71-75
C-4~82-86~81-85
C-5~69-72~69-72
CH₂Ph~72-74~72-74
Ph (ipso)~137-139~137-139
Ph (o, m, p)~127-129~127-129

Logical Workflow for Stereochemical Determination

The process of determining the stereochemistry of a synthesized sample of this compound follows a logical workflow.

Stereochem_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion synthesis Benzylation of D-Ribose purification Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr mass_spec Mass Spectrometry purification->mass_spec anomeric_ratio Integration of H-1 signals (α:β ratio) nmr->anomeric_ratio coupling_constants Analysis of J₁,₂ (Anomer assignment) nmr->coupling_constants chem_shifts Comparison of C-1 shifts (Anomeric confirmation) nmr->chem_shifts stereochem Stereochemical Assignment (α/β-furanose) anomeric_ratio->stereochem coupling_constants->stereochem chem_shifts->stereochem

Caption: Workflow for the stereochemical determination of this compound.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its reactivity and utility as a synthetic intermediate. This guide has provided an in-depth overview of its synthesis, the nature of its anomeric forms, and the spectroscopic techniques used for its characterization. A clear understanding of the relationship between its structure and spectroscopic properties, particularly NMR data, is essential for researchers in the fields of carbohydrate chemistry and drug development to confidently synthesize and utilize this versatile building block for the creation of novel and complex bioactive molecules. The provided experimental framework and data interpretation guidelines serve as a valuable resource for the successful stereochemical analysis of this important compound.

The Strategic Role of 2,3,5-Tri-O-benzyl-D-ribose in the Synthesis of Antiviral Nucleoside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against viral diseases has underscored the critical need for efficient and scalable synthetic routes to potent antiviral agents. Nucleoside analogs, which mimic the natural building blocks of viral RNA and DNA, represent a cornerstone of antiviral therapy. A key challenge in the synthesis of these complex molecules lies in the controlled manipulation of the ribose sugar moiety. 2,3,5-Tri-O-benzyl-D-ribose has emerged as a pivotal precursor in this field. Its benzyl protecting groups offer stability during multi-step syntheses and can be reliably removed under specific conditions, enabling the precise construction of antiviral drugs.[1][2] This technical guide provides an in-depth exploration of the use of this compound and its derivatives as a foundational element in the synthesis of prominent antiviral drugs such as Remdesivir, and conceptually for others like Molnupiravir and Ribavirin. We will delve into detailed experimental protocols, present quantitative data from relevant syntheses, and visualize the intricate molecular pathways involved.

Core Synthesis Strategy: From Protected Ribose to Antiviral Agent

The journey from this compound to a functional antiviral nucleoside analog involves a series of well-defined chemical transformations. The benzyl groups at the C2, C3, and C5 positions of the ribose sugar serve as robust protecting groups, preventing unwanted side reactions during the crucial step of coupling the sugar to a heterocyclic nucleobase.[1]

A generalized workflow for the synthesis of a nucleoside analog from this compound is depicted below. This process typically involves an initial activation of the anomeric carbon (C1) of the ribose, followed by the key glycosylation reaction to form the carbon-nitrogen bond with the nucleobase, and concluding with the removal of the protecting groups to yield the final active pharmaceutical ingredient.

Antiviral Synthesis Workflow Start This compound Activation Activation of Anomeric Carbon (e.g., Acetylation, Halogenation) Start->Activation Step 1 Coupling Glycosylation with Nucleobase (e.g., Vorbrüggen Reaction) Activation->Coupling Step 2 ProtectedNucleoside Protected Nucleoside Analog Coupling->ProtectedNucleoside Deprotection Debenzylation (e.g., Hydrogenolysis, Lewis Acids) ProtectedNucleoside->Deprotection Step 3 FinalDrug Antiviral Nucleoside Analog Deprotection->FinalDrug

Caption: Generalized workflow for antiviral nucleoside analog synthesis.

Application in the Synthesis of Key Antiviral Drugs

While a direct synthesis of all major antivirals from this compound is not always the primary industrial route, the chemical principles are highly relevant. The synthesis of Remdesivir, for instance, often commences from the corresponding lactone, 2,3,5-tri-O-benzyl-D-ribonolactone.[3][4]

Case Study: Remdesivir Synthesis

The synthesis of Remdesivir, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), provides a practical example of the utility of benzylated ribose derivatives.[3][4] Although the widely published routes start with the lactone, the core steps of nucleobase coupling and subsequent deprotection are illustrative.

A key step in the synthesis of Remdesivir involves the coupling of a protected ribose derivative with the pyrrolo[2,1-f][2][5][6]triazine nucleobase.[4] Following the formation of the crucial carbon-carbon bond, the benzyl protecting groups are removed. A common method for this debenzylation is the use of a strong Lewis acid like boron trichloride (BCl₃).[4]

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of nucleoside analogs, based on established chemical transformations.

Protocol 1: Activation of this compound (Acetylation)

This protocol describes the formation of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, a common activated intermediate for glycosylation reactions.[7]

  • Dissolution: Dissolve this compound in a mixture of glacial acetic acid and acetic anhydride.

  • Cooling: Cool the solution to a temperature between -5 to 5 °C.

  • Reaction Initiation: Maintain the temperature and stir the mixture for approximately 5 hours.

  • Work-up: Upon completion, the reaction mixture is worked up through neutralization and extraction.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethyl alcohol to yield 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose.

Protocol 2: Vorbrüggen Glycosylation

This protocol outlines the general steps for the silyl-Hilbert-Johnson (SHJ) or Vorbrüggen reaction, a widely used method for nucleoside synthesis.[6]

  • Silylation of Nucleobase: The heterocyclic nucleobase is silylated to enhance its solubility and nucleophilicity. This is typically achieved by reacting the nucleobase with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl) in an aprotic solvent.

  • Coupling Reaction: The silylated nucleobase is then reacted with an activated, protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf). The reaction is typically carried out in an inert atmosphere and at a controlled temperature.

  • Quenching and Work-up: The reaction is quenched, and the crude product is isolated through extraction and washing.

  • Purification: The desired protected nucleoside is purified using column chromatography.

Protocol 3: Debenzylation of the Protected Nucleoside

This protocol describes a common method for the removal of benzyl protecting groups.

  • Dissolution: The protected nucleoside is dissolved in a suitable solvent, such as dichloromethane.

  • Reagent Addition: A debenzylating agent, such as boron trichloride (BCl₃) in a solution of dichloromethane, is added dropwise at a low temperature (e.g., -78 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: The reaction is carefully quenched with a suitable reagent (e.g., a mixture of methanol and dichloromethane), and the product is isolated through filtration or extraction.

  • Purification: The final deprotected nucleoside is purified by chromatography or recrystallization.

Quantitative Data Presentation

The following tables summarize representative quantitative data for key steps in the synthesis of antiviral nucleoside analogs. The data is compiled from various sources and represents typical yields for these transformations.

Table 1: Synthesis of Activated Ribose Derivatives

Starting MaterialProductReagentsYield (%)Reference
D-Ribose2,3,5-tri-O-benzyl-D-ribonolactoneBenzyl bromide, NaHNot specified[4]
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose2,3,5-Tri-O-acetyl-β-D-ribofuranosyl bromideHBr in acetic acidNot specified[8]

Table 2: Glycosylation and Deprotection Steps in Antiviral Synthesis

PrecursorProductKey Reaction StepYield (%)Reference
2,3,5-tri-O-benzyl-D-ribonolactone derivativeC-glycosylated productC-C bond formation40[4]
Protected NucleosideRemdesivirDebenzylation with BCl₃Not specified directly for this step[4]
UridineMolnupiravirTwo-step one-pot synthesisup to 68[9]
Peracetylated β-d-ribofuranoseRibavirin intermediateGlycosylation54-83[10]

Signaling Pathways and Mechanism of Action

The antiviral activity of nucleoside analogs stems from their ability to interfere with the viral replication machinery. Once inside the host cell, these drugs are typically phosphorylated to their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.

Remdesivir Mechanism of Action

Remdesivir acts as a delayed chain terminator of viral RNA synthesis.[7][8] Its active triphosphate form is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). After the incorporation of a few more nucleotides, the polymerase stalls, leading to premature termination of viral RNA synthesis.[7]

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolism Cellular Kinases Remdesivir->Metabolism Metabolism Remdesivir_TP Remdesivir Triphosphate (Active Form) Metabolism->Remdesivir_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir_TP->RdRp Incorporation Nascent_RNA Growing Viral RNA RdRp->Nascent_RNA Viral_RNA Viral RNA Template Viral_RNA->RdRp Termination Chain Termination Nascent_RNA->Termination Delayed Termination

Caption: Mechanism of action of Remdesivir.

Molnupiravir Mechanism of Action

Molnupiravir functions through a mechanism known as "lethal mutagenesis" or "error catastrophe".[1][5][6] Its active form, β-D-N4-hydroxycytidine (NHC) triphosphate, is incorporated into the viral RNA by the RdRp.[5][6] NHC can exist in two tautomeric forms, allowing it to mimic both cytidine and uridine. This leads to widespread mutations in the viral genome during subsequent rounds of replication, ultimately rendering the virus non-viable.[5][11]

Molnupiravir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Molnupiravir Molnupiravir (Prodrug) Metabolism Cellular Kinases Molnupiravir->Metabolism Metabolism NHC_TP NHC Triphosphate (Active Form) Metabolism->NHC_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Incorporation Mutated_RNA Mutated Viral RNA RdRp->Mutated_RNA Viral_RNA Viral RNA Template Viral_RNA->RdRp Error_Catastrophe Error Catastrophe (Non-viable Virus) Mutated_RNA->Error_Catastrophe Accumulation of Mutations

Caption: Mechanism of action of Molnupiravir.

Ribavirin Mechanism of Action

Ribavirin has a multi-faceted mechanism of action.[12][13] Its triphosphate form can inhibit the viral RNA polymerase and also be incorporated into the viral genome, causing mutations.[12][13] Additionally, ribavirin monophosphate inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of guanosine triphosphate (GTP) pools, which are essential for viral replication.[12][14] Ribavirin is also known to modulate the host immune response.[12]

Ribavirin_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Ribavirin Ribavirin Metabolism Cellular Kinases Ribavirin->Metabolism Ribavirin_MP Ribavirin Monophosphate Metabolism->Ribavirin_MP Ribavirin_TP Ribavirin Triphosphate Metabolism->Ribavirin_TP IMPDH IMPDH Ribavirin_MP->IMPDH Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Ribavirin_TP->RdRp Inhibition & Incorporation GTP_pool GTP Pool Depletion IMPDH->GTP_pool Mutated_RNA Mutated Viral RNA RdRp->Mutated_RNA Viral_RNA Viral RNA Template Viral_RNA->RdRp

Caption: Multifaceted mechanism of action of Ribavirin.

Conclusion

This compound stands as a versatile and indispensable precursor in the synthesis of antiviral nucleoside analogs. Its protective groups provide the necessary stability for intricate chemical manipulations, ultimately enabling the efficient construction of life-saving therapeutics. The synthetic strategies and mechanisms of action detailed in this guide highlight the elegance and power of chemical synthesis in addressing pressing global health challenges. Further innovation in the use of such precursors will undoubtedly continue to fuel the pipeline of novel antiviral agents.

References

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Physical, Chemical, and Biological Properties of a Key Synthetic Intermediate

This technical guide provides a detailed overview of 2,3,5-Tri-O-benzyl-D-ribose, a crucial protected ribose derivative utilized extensively in the synthesis of nucleoside analogues and other complex carbohydrates. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's properties and applications.

Core Physical and Chemical Properties

This compound is a synthetically modified derivative of D-ribose where the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl groups. This modification significantly alters its chemical properties, enhancing its stability and solubility in organic solvents, which makes it a versatile intermediate in organic synthesis.[1]

General Properties

The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 54623-25-5[1][2][3]
Molecular Formula C₂₆H₂₈O₅[1][3]
Molecular Weight 420.5 g/mol [1][3]
Appearance White solid or powder[1]
Purity Typically ≥95%
Physicochemical Data

A compilation of key physicochemical data is presented in the following table, offering a quantitative look at the compound's characteristics.

ParameterValue
Melting Point 48.0-55.0 °C
Boiling Point 591.5 °C at 760 mmHg
Density 1.175 g/cm³
Refractive Index 1.582
Optical Rotation +63.0 ± 4.0° (c=4 in Dichloromethane)
Water Solubility Sparingly soluble (0.26 g/L at 25 °C)
Solubility in Organic Solvents Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[1]
Storage and Stability

For optimal stability, this compound should be stored in a freezer at temperatures below -15°C, under an inert atmosphere.[3] It is important to keep the container well-sealed and protected from light.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established chemical literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of D-ribose. A generalized protocol is as follows:

  • Preparation of Methyl Ribofuranoside: D-ribose is first converted to its methyl ribofuranoside. This is typically achieved by reacting D-ribose with methanol in the presence of an acid catalyst, such as acetyl chloride. The reaction mixture is stirred at room temperature for several hours.

  • Benzylation: The resulting methyl ribofuranoside is then subjected to benzylation. This step involves reacting the intermediate with benzyl bromide in the presence of a strong base, like sodium hydride, in an anhydrous solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature for an extended period to ensure complete benzylation of the hydroxyl groups.

  • Hydrolysis: The final step is the hydrolysis of the methyl glycoside to yield the desired this compound. This is achieved by treating the benzylated intermediate with a mixture of an organic acid, like acetic acid, and a mineral acid, such as hydrochloric acid, at an elevated temperature.[4]

Purification

The crude product obtained from the synthesis is typically purified using silica gel column chromatography. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, is used to separate the desired product from any impurities. The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can also provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A suitable column and mobile phase are used to separate the compound from any residual starting materials or byproducts.

Chemical Reactivity and Applications

The benzyl protecting groups on this compound are relatively stable under a variety of reaction conditions, yet they can be readily removed by catalytic hydrogenation. This allows for the selective deprotection of the hydroxyl groups, making this compound a valuable intermediate in the synthesis of various biologically active molecules, including:

  • Modified Nucleosides: It is a key starting material for the synthesis of nucleoside analogues with modifications on the ribose moiety, which are investigated as potential antiviral and anticancer agents.[1]

  • Oligonucleotides: It is used in the synthesis of modified oligonucleotides for various therapeutic and diagnostic applications.

  • Carbohydrate Chemistry: It serves as a versatile building block in the synthesis of complex carbohydrates.

Biological Activity and Signaling Pathways

Recent studies have highlighted the role of this compound and its derivatives as allosteric modulators of G protein-coupled receptors (GPCRs).

Positive Allosteric Modulator of the A1 Adenosine Receptor

This compound has been identified as a positive allosteric modulator (PAM) of the A1 adenosine receptor (A1R).[5] PAMs do not activate the receptor directly but enhance the effect of the endogenous agonist, in this case, adenosine. This modulation can lead to a more targeted therapeutic effect with potentially fewer side effects compared to direct agonists.

The A1 adenosine receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] It can also signal through a non-canonical Gq-coupled pathway, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

Below is a diagram illustrating the signaling pathway of the A1 adenosine receptor and the influence of a positive allosteric modulator.

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Adenosine Receptor Adenosine->A1R Binds to orthosteric site PAM This compound (Positive Allosteric Modulator) PAM->A1R Binds to allosteric site G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Response Leads to

A1 Adenosine Receptor Signaling Pathway Modulation

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in working with this compound, the following workflow diagram outlines the key steps from synthesis to application.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_application Application Start D-Ribose Step1 Methyl Ribofuranoside Formation Start->Step1 Step2 Benzylation with Benzyl Bromide Step1->Step2 Step3 Acidic Hydrolysis Step2->Step3 Crude Crude this compound Step3->Crude Purify Silica Gel Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure Analyze Analytical Characterization (NMR, MS, HPLC) Pure->Analyze Verified Verified Product Analyze->Verified Application Use as Intermediate in Nucleoside Synthesis, etc. Verified->Application

Synthesis and Application Workflow

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-Tri-O-benzyl-D-ribose is a crucial protected derivative of D-ribose, an essential building block in the synthesis of various biologically active nucleoside analogues used in drug development.[1][2] The benzyl groups serve as robust protecting groups for the hydroxyl functions, allowing for selective modifications at other positions of the ribose ring.[3] This application note provides a detailed, step-by-step protocol for the benzylation of D-ribose to yield this compound, based on the widely used Williamson ether synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the target compound is presented below.

PropertyValue
CAS Number 54623-25-5[1][4][5]
Molecular Formula C₂₆H₂₈O₅[1][4][6]
Molecular Weight 420.5 g/mol [1][4][6]
Appearance Solid or powder[1]
Purity ≥95%[1]
Solubility Soluble in water, DCM, DMF, and DMSO[1]
Storage Store at < -15°C, protect from light[4]

Experimental Protocol

This protocol outlines the benzylation of D-ribose using sodium hydride and benzyl bromide in dimethylformamide (DMF).

Materials:

  • D-Ribose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethyl acetate (EA)

  • Water (H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EA) for chromatography

Procedure:

  • Preparation: Weigh 12 g (73.1 mmol) of D-ribose and add it to a 250 mL round-bottom flask.

  • Dissolution: Add 160 mL of anhydrous DMF to the flask and stir the mixture.

  • Reaction Initiation: Cool the flask in an ice bath. Carefully add 17 g of sodium hydride (NaH) to the suspension in portions.

  • Addition of Benzylating Agent: Slowly add 38 mL of benzyl bromide (BnBr) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[7]

  • Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by slowly adding methanol in an ice bath to consume the excess NaH.[7]

  • Extraction: Extract the reaction mixture with ethyl acetate. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., starting from PE:EA = 15:1 and gradually increasing the polarity to 9:1) to afford the pure this compound.[7] A typical yield for this type of reaction is in the range of 85-90%.[7]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Benzylation_Workflow Start Start: D-Ribose Dissolve Dissolve in anhydrous DMF Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add_NaH Add NaH Cool->Add_NaH Add_BnBr Add Benzyl Bromide (dropwise) Add_NaH->Add_BnBr React React at RT for 12h Add_BnBr->React Quench Quench with Methanol React->Quench Extract Extract with Ethyl Acetate & Wash Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End: this compound Purify->End

Caption: Workflow for the benzylation of D-ribose.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used are hazardous and should be handled with care in a well-ventilated fume hood.

References

Application Notes: The Use of 2,3,5-Tri-O-benzyl-D-ribose in Glycosylation Reactions for Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribose is a crucial protected carbohydrate intermediate extensively utilized in the synthesis of nucleosides and their analogues, many of which are core components of antiviral and anticancer therapeutics. The benzyl groups at the C2, C3, and C5 positions of the ribose sugar provide robust protection of the hydroxyl groups, preventing unwanted side reactions during the critical glycosylation step. This protection strategy also enhances the solubility of the ribose moiety in organic solvents, facilitating a broader range of reaction conditions. These application notes provide detailed protocols for the use of this compound derivatives in glycosylation reactions, with a focus on the widely employed Vorbrüggen glycosylation method for the synthesis of pyrimidine and purine nucleosides.

Key Applications

The primary application of this compound in glycosylation reactions is the stereoselective formation of the N-glycosidic bond between the ribose sugar and a nucleobase. This method is fundamental to the synthesis of a wide array of biologically active nucleoside analogues. The benzyl protecting groups are stable under various reaction conditions but can be readily removed under mild hydrogenolysis conditions, making this compound a versatile building block in medicinal chemistry and drug development.

Data Presentation: Glycosylation Reaction Parameters

The following table summarizes typical reaction conditions and yields for the glycosylation of silylated nucleobases with a 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose derivative, based on analogous Vorbrüggen glycosylation procedures.

Nucleobase (Silylated)Glycosyl DonorLewis AcidSolventTemp. (°C)Time (h)Yield (%)
N,O-Bis(trimethylsilyl)uracil1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranoseSnCl₄1,2-Dichloroethane0274-82
N,O-Bis(trimethylsilyl)thymine1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranoseSnCl₄1,2-Dichloroethane0275-85
N⁴-Benzoyl-N,O-bis(trimethylsilyl)cytosine1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranoseSnCl₄1,2-Dichloroethane02-470-80
N⁶-Benzoyl-N,N-bis(trimethylsilyl)adenine1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranoseSnCl₄1,2-Dichloroethane07-1665-78
N²,O⁶-Bis(trimethylsilyl)guanine1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranoseSnCl₄1,2-Dichloroethane08-1860-75

Experimental Protocols

Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose (Glycosyl Donor)

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of pyridine (5.0 eq) and dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add acetic anhydride (1.5 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose as a colorless oil.

Protocol 2: Vorbrüggen Glycosylation for Nucleoside Synthesis

Materials:

  • Nucleobase (e.g., Uracil, Adenine)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic amount)

  • 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose

  • Anhydrous 1,2-dichloroethane

  • Tin(IV) chloride (SnCl₄) solution (1 M in dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Silylation of the Nucleobase:

    • In a flame-dried flask under an inert atmosphere, suspend the nucleobase (1.2 eq) in hexamethyldisilazane (excess).

    • Add a catalytic amount of ammonium sulfate.

    • Reflux the mixture until the solution becomes clear (typically 2-4 hours).

    • Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase as a solid or oil.

  • Glycosylation Reaction:

    • Dissolve the silylated nucleobase and 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose (1.0 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of SnCl₄ (1.2 eq) in dichloromethane.

    • Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary from 2 hours for pyrimidines to 16 hours for purines.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Dilute the mixture with dichloromethane and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude protected nucleoside by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 3: Deprotection of Benzyl Groups

Materials:

  • Protected nucleoside

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure:

  • Dissolve the protected nucleoside in methanol or ethanol.

  • Add 10% Pd/C (catalytic amount, typically 10-20% by weight of the substrate).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected nucleoside.

Mandatory Visualizations

Glycosylation_Workflow cluster_prep Preparation of Reactants cluster_reaction Glycosylation Reaction cluster_purification Purification & Deprotection Ribose This compound Glycosyl_Donor 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose Ribose->Glycosyl_Donor Acetylation Nucleobase Nucleobase (e.g., Uracil) Silylated_Base Silylated Nucleobase Nucleobase->Silylated_Base Silylation (HMDS) Glycosylation Vorbrüggen Glycosylation Silylated_Base->Glycosylation Glycosyl_Donor->Glycosylation Protected_Nucleoside Protected Nucleoside Glycosylation->Protected_Nucleoside Lewis Acid (SnCl₄) Deprotection Hydrogenolysis (Pd/C, H₂) Protected_Nucleoside->Deprotection Final_Product Final Nucleoside Deprotection->Final_Product

Caption: Workflow for nucleoside synthesis using this compound.

Vorbruggen_Mechanism Donor 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium Activation Lewis_Acid Lewis Acid (e.g., SnCl₄) Lewis_Acid->Donor Protected_Nucleoside Protected β-Nucleoside Oxocarbenium->Protected_Nucleoside Silylated_Base Silylated Nucleobase Silylated_Base->Oxocarbenium Nucleophilic Attack

Caption: Simplified mechanism of Vorbrüggen glycosylation.

Application Notes and Protocols for the Synthesis of Nucleoside Analogs Using 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nucleoside analogs, utilizing 2,3,5-Tri-O-benzyl-D-ribose as a key protected intermediate. This approach is fundamental in the development of antiviral and anticancer therapeutics.

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad range of biological activities. Their synthesis requires a strategic application of protecting groups to ensure regioselectivity and stereoselectivity. This compound is a pivotal intermediate in this field, offering robust protection of the ribose hydroxyl groups during the critical glycosylation step. The benzyl groups are stable under a variety of reaction conditions and can be removed efficiently in the final deprotection step via catalytic hydrogenolysis.

This document outlines a reliable synthetic pathway commencing with the protection of D-ribose, followed by activation of the anomeric center, glycosylation with pyrimidine and purine nucleobases via the Vorbrüggen reaction, and concluding with a two-step deprotection to yield the target nucleoside analogs.

Overall Synthetic Workflow

The synthesis of nucleoside analogs from D-ribose using a tri-O-benzyl protection strategy can be summarized in the following four main stages:

  • Protection: Benzylation of the hydroxyl groups of D-ribose to yield 2,3,5-Tri-O-benzyl-D-ribofuranose.

  • Activation: Conversion of the protected ribose into a suitable glycosyl donor, typically by acetylation of the anomeric hydroxyl group to form 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.

  • Glycosylation: Coupling of the activated ribose with a silylated nucleobase (e.g., uracil or N6-benzoyladenine) in a Lewis acid-catalyzed SN2 reaction (Vorbrüggen glycosylation).

  • Deprotection: Removal of the benzyl and any acyl protecting groups to afford the final nucleoside analog.

SynthesisWorkflow D_Ribose D-Ribose Protected_Ribose 2,3,5-Tri-O-benzyl-D-ribofuranose D_Ribose->Protected_Ribose Benzylation Activated_Ribose 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose Protected_Ribose->Activated_Ribose Acetylation Protected_Nucleoside Protected Nucleoside Analog (e.g., 2',3',5'-Tri-O-benzyl-uridine) Activated_Ribose->Protected_Nucleoside Vorbrüggen Glycosylation Silylated_Base Silylated Nucleobase (e.g., Persilyluracil) Silylated_Base->Protected_Nucleoside Vorbrüggen Glycosylation Final_Nucleoside Final Nucleoside Analog (e.g., Uridine) Protected_Nucleoside->Final_Nucleoside Deprotection

Caption: Overall workflow for nucleoside analog synthesis.

Data Presentation

The following tables summarize typical reaction conditions and yields for each key step in the synthesis of uridine and adenosine analogs.

Table 1: Synthesis of Protected Ribose Intermediates

StepProductKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Methyl 2,3,5-tri-O-benzyl-D-ribofuranosideD-Ribose, Benzyl Chloride, NaHDMF0 to RT17~52
22,3,5-Tri-O-benzyl-D-ribofuranoseMethyl 2,3,5-tri-O-benzyl-D-ribofuranoside, Acetic Acid, H₂O, H₂SO₄Dioxane1004~90
31-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose2,3,5-Tri-O-benzyl-D-ribofuranose, Acetic Anhydride, PyridineDCM0 to RT12~95

Table 2: Glycosylation and Deprotection for Uridine Synthesis

StepProductKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
4a2',3',5'-Tri-O-benzyl-uridine1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, Silylated Uracil, TMSOTfAcetonitrile802~85
5aUridine2',3',5'-Tri-O-benzyl-uridine, 10% Pd/C, H₂MethanolRT12>90

Table 3: Glycosylation and Deprotection for Adenosine Synthesis

StepProductKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
4bN⁶-benzoyl-2',3',5'-tri-O-benzyl-adenosine1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, Silylated N⁶-benzoyladenine, TMSOTfAcetonitrile804~70
5bAdenosineN⁶-benzoyl-2',3',5'-tri-O-benzyl-adenosine, 10% Pd/C, H₂; then NaOMe/MeOHMethanolRT12 + 2>85 (2 steps)

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose

This protocol describes the benzylation of D-ribose to form the protected ribofuranose intermediate.

Protection_Protocol Start D-Ribose in DMF Step1 Add NaH at 0°C Start->Step1 Step2 Add Benzyl Chloride dropwise Step1->Step2 Step3 Stir at RT for 17h Step2->Step3 Step4 Quench with MeOH Step3->Step4 Step5 Work-up and Chromatography Step4->Step5 Product Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside Step5->Product Hydrolysis Hydrolysis (AcOH/H₂O/H₂SO₄) Product->Hydrolysis Final_Product 2,3,5-Tri-O-benzyl-D-ribofuranose Hydrolysis->Final_Product Glycosylation_Protocol Base Nucleobase (e.g., Uracil) Silylation Silylation with HMDS and TMSCl Base->Silylation Silylated_Base Persilylated Nucleobase Silylation->Silylated_Base Coupling Add Activated Ribose and TMSOTf in Acetonitrile Silylated_Base->Coupling Activated_Ribose 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose Activated_Ribose->Coupling Reaction Heat at 80°C for 2-4h Coupling->Reaction Workup Work-up and Chromatography Reaction->Workup Product Protected Nucleoside Workup->Product

Application Notes and Protocols for the Deprotection of 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of benzyl groups from 2,3,5-Tri-O-benzyl-D-ribose to yield D-ribose. The benzyl ether protecting group is widely utilized in carbohydrate chemistry due to its stability under various reaction conditions. However, its efficient and clean removal is crucial for the final steps of synthesizing complex molecules, including nucleoside analogues and other carbohydrate-based therapeutics.[1]

Two primary methods for the debenzylation of this compound are presented: Catalytic Hydrogenolysis and Oxidative Cleavage. These methods offer different selectivities and compatibilities with other functional groups, allowing researchers to choose the most suitable approach for their specific synthetic strategy.

Data Presentation

The following table summarizes the key quantitative data for the described deprotection methods. The data is compiled from literature sources for similar carbohydrate substrates and represents expected outcomes for the deprotection of this compound.

MethodKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/C>90HighHigh yield, clean reaction, simple work-up.Incompatible with reducible functional groups (e.g., azides, alkynes, alkenes).[2]
Catalytic Transfer Hydrogenation Pd/C, Formic Acid or Triethylsilane85-95HighAvoids the use of flammable hydrogen gas, mild conditions.[2][3]May require a larger amount of palladium catalyst with formic acid.[2]
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)80-95HighTolerant of functionalities sensitive to reduction, mild conditions.[4][5]Stoichiometric amounts of DDQ may be required, and purification from DDQ byproducts can be challenging.[4][5]

Mandatory Visualization

Chemical Transformation

reactant This compound product D-ribose reactant->product Deprotection (e.g., H₂/Pd/C or DDQ)

Caption: General reaction scheme for the deprotection of this compound to D-ribose.

Experimental Workflow: Catalytic Hydrogenolysis

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification dissolve Dissolve this compound in an appropriate solvent (e.g., Methanol) add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Introduce Hydrogen gas (balloon or Parr apparatus) add_catalyst->hydrogenate stir Stir vigorously at room temperature hydrogenate->stir monitor Monitor reaction by TLC stir->monitor filter Filter through Celite to remove catalyst monitor->filter Upon completion concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography (if necessary) concentrate->purify

Caption: Experimental workflow for the deprotection of this compound via catalytic hydrogenolysis.

Experimental Workflow: Oxidative Cleavage with DDQ

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification dissolve Dissolve this compound in Dichloromethane/Water add_ddq Add DDQ dissolve->add_ddq stir Stir at room temperature add_ddq->stir monitor Monitor reaction by TLC stir->monitor quench Quench with saturated NaHCO₃ monitor->quench Upon completion extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: Experimental workflow for the deprotection of this compound via oxidative cleavage with DDQ.

Experimental Protocols

Protocol 1: Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of benzyl ethers using hydrogen gas and a palladium on carbon catalyst. This method is highly efficient but not suitable for substrates with other reducible functional groups.

Materials:

  • This compound

  • Palladium on carbon (10% w/w)

  • Methanol (reagent grade)

  • Hydrogen gas (balloon or cylinder)

  • Celite

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (optional, e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (10-20% by weight of the starting material) to the solution.

  • Seal the flask and evacuate the air, then introduce hydrogen gas (a balloon filled with hydrogen is often sufficient for small-scale reactions). For larger scales, a Parr hydrogenator is recommended.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude D-ribose.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenation

This protocol is an alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[2][3]

Materials:

  • This compound

  • Palladium on carbon (10% w/w)

  • Methanol (reagent grade)

  • Formic acid or Triethylsilane

  • Celite

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add 10% palladium on carbon (a higher loading may be necessary with formic acid).[2]

  • To the stirred suspension, add formic acid or triethylsilane (excess) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a suitable solvent may be necessary to remove residual acid.

  • Purify the resulting D-ribose by column chromatography if required.

Protocol 3: Deprotection by Oxidative Cleavage with DDQ

This method is suitable for substrates containing functional groups that are sensitive to reductive conditions.[4][5]

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (DCM, reagent grade)

  • Water (deionized)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Add DDQ (1.2-1.5 eq per benzyl group) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude D-ribose by column chromatography on silica gel to remove the DDQ byproducts.

References

Application Notes and Protocols for the Coupling of 2,3,5-Tri-O-benzyl-D-ribose with Nucleobases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nucleoside analogues by coupling 2,3,5-Tri-O-benzyl-D-ribose with various nucleobases. The primary method detailed is the Vorbrüggen glycosylation, a robust and widely used procedure in nucleoside chemistry.

Introduction

This compound is a crucial intermediate in the synthesis of nucleosides and nucleotides for pharmaceutical applications. The benzyl groups serve as effective protecting groups for the hydroxyl functions of the ribose moiety, preventing unwanted side reactions during the coupling with a nucleobase. This allows for the regioselective formation of the desired N-glycosidic bond. The resulting protected nucleosides can be deprotected to yield the final nucleoside analogues, which are often investigated for their potential as antiviral or anticancer agents.

The most common and mildest method for the synthesis of nucleosides from protected sugars and nucleobases is the Silyl-Hilbert-Johnson (SHJ) reaction, more commonly known as the Vorbrüggen glycosylation.[1] This method involves the reaction of a silylated nucleobase with an electrophilic ribose derivative, typically activated at the anomeric carbon, in the presence of a Lewis acid catalyst.

Key Experimental Strategy: The Vorbrüggen Glycosylation

The general strategy for the coupling of this compound with nucleobases involves a three-step process:

  • Activation of the Ribose Moiety: this compound is first activated at the anomeric position. A common approach is its conversion to 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. This acetate serves as a good leaving group in the subsequent glycosylation step.

  • Silylation of the Nucleobase: The nucleobase (e.g., uracil, thymine, cytosine, adenine, guanine) is silylated to enhance its solubility in organic solvents and to increase the nucleophilicity of the nitrogen atom that will form the glycosidic bond. Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (HMDS).

  • Lewis Acid-Catalyzed Coupling: The activated ribose and the silylated nucleobase are coupled in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction typically proceeds with good stereoselectivity, yielding predominantly the β-anomer due to the neighboring group participation of the C2-O-benzyl group.

Data Presentation

The following table summarizes typical yields for the Vorbrüggen glycosylation of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with various silylated nucleobases. While the protecting groups differ from the benzyl groups, these yields provide a reasonable expectation for the efficiency of the coupling reaction.

NucleobaseSilylated NucleobaseLewis AcidSolventYield (%) of β-anomer
UracilBis(trimethylsilyl)uracilTMSOTfAcetonitrile~85
N4-BenzoylcytosineN4-Benzoyl-bis(trimethylsilyl)cytosineTMSOTfAcetonitrile~80
N6-BenzoyladenineN6-Benzoyl-bis(trimethylsilyl)adenineTMSOTf1,2-Dichloroethane~75-85
N2-AcetylguanineN2-Acetyl-tris(trimethylsilyl)guanineTMSOTf1,2-Dichloroethane~60-70

Experimental Protocols

Protocol 1: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

This protocol describes the acetylation of this compound, a necessary activation step prior to the Vorbrüggen glycosylation.

Materials:

  • 2,3,5-Tri-O-benzyl-D-ribofuranose

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2,3,5-Tri-O-benzyl-D-ribofuranose (1.0 eq) in a mixture of pyridine (5.0 eq) and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a colorless oil.

Protocol 2: General Procedure for Vorbrüggen Glycosylation

This protocol provides a general method for the coupling of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose with a silylated nucleobase.

Materials:

  • Nucleobase (e.g., Uracil, N4-acetylcytosine, N6-benzoyladenine, N2-acetylguanine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic amount, if using HMDS)

  • Anhydrous acetonitrile or 1,2-dichloroethane

  • 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate or DCM/methanol)

Procedure:

  • Silylation of the Nucleobase:

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend the nucleobase (1.2 eq) in anhydrous acetonitrile or 1,2-dichloroethane.

    • Add BSA (2.5 eq for pyrimidines, 3.5 eq for purines) and heat the mixture to reflux until a clear solution is obtained (typically 1-2 hours). For HMDS, a catalytic amount of ammonium sulfate can be added.

    • Cool the solution to room temperature.

  • Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0 eq) in anhydrous acetonitrile or 1,2-dichloroethane.

    • Add the solution of the silylated nucleobase to the ribose solution.

    • Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the protected nucleoside.

Visualizations

Experimental Workflow for Vorbrüggen Glycosylation

Vorbruggen_Workflow cluster_start Starting Materials cluster_activation Activation cluster_intermediates Activated Intermediates cluster_coupling Coupling Reaction cluster_product Product 2_3_5_Tri_O_benzyl_D_ribose 2,3,5-Tri-O-benzyl- D-ribose Acetylation Acetylation (Ac2O, Pyridine) 2_3_5_Tri_O_benzyl_D_ribose->Acetylation Nucleobase Nucleobase (e.g., Uracil, Adenine) Silylation Silylation (BSA or HMDS) Nucleobase->Silylation Activated_Ribose 1-O-acetyl-2,3,5-tri-O- benzyl-D-ribofuranose Acetylation->Activated_Ribose Silylated_Nucleobase Silylated Nucleobase Silylation->Silylated_Nucleobase Coupling Vorbrüggen Glycosylation (TMSOTf, MeCN or DCE) Activated_Ribose->Coupling Silylated_Nucleobase->Coupling Protected_Nucleoside Protected Nucleoside Coupling->Protected_Nucleoside Purification Purification (Chromatography) Protected_Nucleoside->Purification Final_Product Pure Protected Nucleoside Purification->Final_Product

Caption: Workflow for the synthesis of protected nucleosides via Vorbrüggen glycosylation.

Representative Signaling Pathway of an Adenosine Analogue

Many nucleoside analogues synthesized via this methodology are designed to interact with specific cellular targets. For instance, adenosine analogues often target G-protein coupled receptors (GPCRs) such as the adenosine receptors (A1, A2A, A2B, A3). The following diagram illustrates a simplified signaling pathway for an adenosine A2A receptor agonist.

Adenosine_Signaling Nucleoside_Analogue Adenosine Analogue (Agonist) A2A_Receptor Adenosine A2A Receptor (GPCR) Nucleoside_Analogue->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, immunosuppression) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of an adenosine A2A receptor agonist.

References

Application Notes and Protocols: Synthesis of Modified RNA Oligomers using 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,3,5-Tri-O-benzyl-D-ribose in the synthesis of modified RNA oligomers. This approach is particularly valuable for the site-specific introduction of modifications into RNA, a critical aspect of developing RNA-based therapeutics and research tools.

Introduction

This compound is a key starting material for the synthesis of modified nucleosides due to the robust protection of the hydroxyl groups by benzyl ethers. This protection allows for selective modifications at other positions of the ribose sugar and the nucleobase. The benzyl groups are stable to a wide range of reaction conditions used in nucleoside and oligonucleotide synthesis and can be removed under specific conditions, making them a valuable tool in the synthesis of complex RNA molecules.[1][2] These modified RNA oligomers have significant applications in drug development, including antisense oligonucleotides, siRNAs, and aptamers, where enhanced stability, binding affinity, and biological activity are desired.

Core Applications

  • Synthesis of Modified Ribonucleosides: Serves as a versatile precursor for the synthesis of ribonucleosides with modifications at the 2'-position or on the nucleobase.[1]

  • Production of RNA-based Therapeutics: Enables the synthesis of modified RNA oligomers with improved pharmacokinetic and pharmacodynamic properties.

  • Development of Research Tools: Facilitates the creation of labeled or modified RNA probes for studying RNA structure, function, and interactions.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₂₈O₅[2][3]
Molecular Weight 420.5 g/mol [3]
Appearance Solid or powder[3]
Purity ≥95%[3]
Solubility Soluble in DCM, DMF, and DMSO[3]
Storage Store in a cool, dry place

Synthesis Workflow Overview

The overall workflow for synthesizing modified RNA oligomers using this compound involves several key stages, from the preparation of the modified phosphoramidite building block to the final deprotection and purification of the RNA oligomer.

RNA Synthesis Workflow A 1. Acetylation of This compound B 2. Glycosylation with Protected Nucleobase A->B C 3. Selective Deprotection (if necessary for 2'-modification) B->C E 5. Phosphitylation B->E (for unmodified 2'-OH) D 4. 2'-Modification (e.g., 2'-O-methylation) C->D D->E F Modified Phosphoramidite Building Block E->F G 6. Solid-Phase RNA Synthesis F->G H 7. Cleavage and Base Deprotection G->H I 8. Benzyl Group Deprotection H->I J 9. Purification of Modified RNA Oligomer I->J K Final Modified RNA J->K

Caption: Overall workflow for modified RNA synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

This initial step activates the ribose for the subsequent glycosylation reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound in a mixture of pyridine and DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the product and evaporate the solvent to yield 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a syrup.

Expected Yield: While specific yields for this reaction were not found in the search results, similar acetylation reactions of protected sugars typically proceed with high yields (>90%).

Protocol 2: Glycosylation of Nucleobase with 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

This protocol is adapted from the synthesis of 2'-O-ribosylribonucleosides using the benzoyl-protected analogue and is expected to be applicable for the benzyl-protected substrate.[4][5][6][7]

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

  • N-protected nucleobase (e.g., N⁶-benzoyl-adenine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the N-protected nucleobase in anhydrous DCE.

  • Add BSA and heat the mixture to reflux until a clear solution is obtained, indicating silylation of the nucleobase.

  • Cool the solution to 0°C.

  • In a separate flask, dissolve 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose in anhydrous DCE and add it to the silylated nucleobase solution.

  • Add SnCl₄ dropwise to the reaction mixture at 0°C.

  • Stir the reaction at 0°C for 2-4 hours for pyrimidine bases or 7-16 hours for purine bases, monitoring by TLC.[5]

  • Quench the reaction by pouring it into a stirred, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Analogous Benzoyl-Protected System):

NucleobaseYield of Glycosylated ProductReference
Pyrimidines74-82%[5]
Purines74-82%[5]
Protocol 3: Synthesis of the Modified Ribonucleoside Phosphoramidite

This protocol outlines the conversion of the protected ribonucleoside into its phosphoramidite derivative, the building block for solid-phase synthesis.

Phosphoramidite Synthesis Start Protected Ribonucleoside (from Protocol 2) Step1 Phosphitylation with 2-cyanoethyl-N,N,N',N'- tetraisopropylphosphordiamidite Start->Step1 Product Ribonucleoside Phosphoramidite Step1->Product Activator Activator (e.g., DCI or BTT) Activator->Step1 Purification Purification (Precipitation or Chromatography) Product->Purification FinalProduct Pure Phosphoramidite for RNA Synthesis Purification->FinalProduct

Caption: Workflow for phosphoramidite synthesis.

Materials:

  • 2',3',5'-Tri-O-benzyl-N-protected-ribonucleoside

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite

  • Dicyanoimidazole (DCI) or 5-(Benzylthio)-1H-tetrazole (BTT) as an activator

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane (DCM)

  • Anhydrous ethyl acetate

  • Anhydrous hexanes

Procedure:

  • Co-evaporate the protected ribonucleoside with anhydrous acetonitrile three times to ensure it is completely dry.

  • Dissolve the dried nucleoside in anhydrous DCM under an argon atmosphere.

  • Add the activator (DCI or BTT).

  • Add the phosphitylating reagent (2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by ³¹P NMR spectroscopy.

  • Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude phosphoramidite by precipitation from a DCM solution into cold hexanes or by silica gel chromatography.

  • Dry the purified phosphoramidite under high vacuum.

Expected Yield: Phosphitylation reactions of protected nucleosides generally proceed with yields ranging from 70% to 90%.

Protocol 4: Solid-Phase Synthesis of Modified RNA Oligomers

This protocol follows the standard phosphoramidite cycle for automated RNA synthesis.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside.

  • Synthesized benzyl-protected ribonucleoside phosphoramidite.

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection.

  • Activator solution (e.g., 0.25 M DCI in acetonitrile).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (3% trichloroacetic acid in DCM).

  • Anhydrous acetonitrile.

Procedure (Automated Synthesizer Cycle):

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleoside with the deblocking solution.

  • Coupling: Activation of the incoming phosphoramidite (either the modified benzyl-protected one or a standard one) with the activator and coupling to the free 5'-hydroxyl group of the growing RNA chain. The coupling time for the bulky benzyl-protected phosphoramidite may need to be extended.[8]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Repeat the cycle until the desired RNA sequence is synthesized.

Quantitative Data (General RNA Synthesis):

Stepwise Coupling EfficiencyOverall Yield (for a 20-mer)
>98%~67%
>99%~82%
Protocol 5: Deprotection of the Modified RNA Oligomer

This protocol involves a two-step deprotection process: first, the removal of the base and phosphate protecting groups, followed by the cleavage of the benzyl ethers.

Step 1: Cleavage from Solid Support and Deprotection of Base and Phosphate Groups

  • Transfer the CPG support with the synthesized RNA to a vial.

  • Add a solution of concentrated ammonium hydroxide/methylamine (AMA) (1:1, v/v).

  • Heat the mixture at 65°C for 15-30 minutes.

  • Cool the vial, centrifuge, and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

  • Evaporate the solution to dryness.

  • Remove the 2'-O-silyl protecting groups (if used for standard monomers) by treating the residue with triethylamine trihydrofluoride (TEA·3HF).

Step 2: Deprotection of Benzyl Groups

Catalytic transfer hydrogenation is a mild and efficient method for removing benzyl ethers without affecting other functional groups.[1][9][10]

Deprotection Start Protected RNA Oligomer (on solid support) Step1 Cleavage & Base Deprotection (e.g., AMA) Start->Step1 Step2 2'-Silyl Deprotection (e.g., TEA.3HF) Step1->Step2 Step3 Catalytic Transfer Hydrogenation (Pd/C, H-donor) Step2->Step3 Final Fully Deprotected Modified RNA Step3->Final

Caption: Deprotection workflow for modified RNA.

Materials:

  • Partially deprotected RNA oligomer.

  • Palladium on carbon (10% Pd/C).

  • Hydrogen donor (e.g., formic acid, ammonium formate, or 1,4-cyclohexadiene).[1][9]

  • Methanol or a suitable solvent mixture.

Procedure:

  • Dissolve the partially deprotected RNA oligomer in methanol or an appropriate solvent.

  • Add 10% Pd/C catalyst to the solution.

  • Add the hydrogen donor (e.g., formic acid).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the deprotection by HPLC or mass spectrometry.

  • Upon completion, filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the fully deprotected modified RNA oligomer.

Protocol 6: Purification of the Modified RNA Oligomer

The final modified RNA oligomer can be purified using standard techniques.

Methods:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Suitable for high-resolution separation of RNA oligomers.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase (RP-HPLC): Separates based on hydrophobicity.

    • Ion-Exchange (IEX-HPLC): Separates based on charge.

General Procedure (RP-HPLC):

  • Dissolve the crude, deprotected RNA in an appropriate buffer.

  • Inject the sample onto a reverse-phase HPLC column.

  • Elute with a gradient of an organic solvent (e.g., acetonitrile) in a buffered aqueous solution (e.g., triethylammonium acetate).

  • Collect the fractions corresponding to the full-length product.

  • Desalt the purified RNA using a size-exclusion column or by ethanol precipitation.

  • Characterize the final product by mass spectrometry and quantify by UV absorbance at 260 nm.

Summary

The use of this compound provides a robust pathway for the synthesis of modified RNA oligomers. The benzyl protecting groups offer stability during the multi-step synthesis of phosphoramidite building blocks and solid-phase oligomer assembly. While specific protocols for the benzyl-protected intermediates are not extensively documented, the procedures outlined above, based on analogous benzoyl-protected systems and standard oligonucleotide synthesis techniques, provide a solid foundation for researchers in this field. Careful optimization of reaction conditions, particularly for the glycosylation and deprotection steps, will be crucial for achieving high yields and purity of the final modified RNA product.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3,5-Tri-O-benzyl-D-ribose in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2,3,5-Tri-O-benzyl-D-ribose, a critical intermediate in the pharmaceutical industry. Its protected hydroxyl groups at the 2, 3, and 5 positions make it an essential building block for the synthesis of various nucleoside analogues, which are foundational in the development of antiviral and anticancer therapeutics.[1][2] The benzyl protecting groups offer stability during synthetic modifications and can be selectively removed under specific conditions, allowing for precise molecular construction.[1]

Overview of Synthetic Strategy

The large-scale synthesis of this compound from D-ribose is typically achieved through a one-pot benzylation reaction. This process involves the protection of the hydroxyl groups of D-ribose using a benzylating agent in the presence of a strong base. While several methods exist for benzylation, the use of benzyl bromide with sodium hydride in an anhydrous polar aprotic solvent is a common and effective approach for achieving high yields on a larger scale.

Key Reaction Parameters:

  • Starting Material: D-ribose

  • Protecting Group: Benzyl

  • Key Reagents: Benzyl bromide (BnBr), Sodium hydride (NaH)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Reaction Conditions: Controlled temperature, inert atmosphere

The overall synthetic workflow can be visualized as follows:

G cluster_prep Preparation cluster_reaction Benzylation Reaction cluster_workup Work-up and Purification cluster_final Final Product start Start: D-Ribose dissolve Dissolve D-Ribose in Anhydrous DMF start->dissolve inert Establish Inert Atmosphere (N2 or Ar) dissolve->inert add_nah Portion-wise addition of NaH at 0°C inert->add_nah stir1 Stir for 1 hour at 0°C add_nah->stir1 add_bnbr Slow addition of Benzyl Bromide at 0°C stir1->add_bnbr warm_rt Warm to Room Temperature add_bnbr->warm_rt stir2 Stir for 12-16 hours warm_rt->stir2 quench Quench with Methanol stir2->quench concentrate Concentrate under Reduced Pressure quench->concentrate extract Aqueous Work-up and Extraction concentrate->extract dry Dry Organic Layer extract->dry purify Purification by Column Chromatography dry->purify end This compound purify->end

Caption: Synthetic workflow for the large-scale synthesis of this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₆H₂₈O₅[3]
Molecular Weight 420.5 g/mol [3]
Appearance Solid or powder[3]
Purity (Typical) ≥95%[3]
Solubility Soluble in DCM, DMF, and DMSO.[3]
Identity Confirmation Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)[3]

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale synthesis of this compound, with reagent quantities adaptable based on the desired final product mass.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (for 100g D-Ribose)MolesNotes
D-Ribose150.13100 g0.666Dry thoroughly before use.
Sodium Hydride (60% dispersion in oil)40.00120 g3.000Handle with extreme caution under inert atmosphere.
Benzyl Bromide171.04400 mL (575 g)3.362Use freshly distilled.
Anhydrous DMF-2 L-Ensure solvent is dry.
Methanol32.04As needed-For quenching.
Diethyl Ether74.12As needed-For extraction.
Saturated NaHCO₃ solution-As needed-For washing.
Brine-As needed-For washing.
Anhydrous MgSO₄120.37As needed-For drying.
Silica Gel (for column chromatography)-As needed-230-400 mesh.
Hexane/Ethyl Acetate-As needed-Eluent for column chromatography.

3.2. Experimental Procedure

  • Preparation:

    • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 100 g (0.666 mol) of D-ribose in 2 L of anhydrous DMF.

    • Cool the solution to 0°C in an ice-water bath.

  • Addition of Sodium Hydride:

    • Under a continuous stream of nitrogen, carefully add 120 g (3.000 mol) of 60% sodium hydride in mineral oil in small portions over 1 hour, ensuring the temperature does not exceed 5°C.

    • Stir the resulting suspension at 0°C for an additional hour.

  • Benzylation:

    • Slowly add 400 mL (3.362 mol) of benzyl bromide dropwise via an addition funnel over 2 hours, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0°C and slowly quench the excess sodium hydride by the dropwise addition of methanol until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove most of the DMF.

    • To the residue, add 1 L of water and extract with diethyl ether (3 x 500 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to yield this compound as a colorless oil.

3.3. Expected Yield and Purity

ParameterExpected Value
Yield 60-75%
Purity >95% (after chromatography)

Safety Precautions

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in an anhydrous environment. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Benzyl Bromide: Lachrymatory and corrosive. Handle in a well-ventilated fume hood.

  • Anhydrous Solvents: Handle under inert gas to prevent moisture contamination.

Application in Nucleoside Synthesis

This compound is a versatile precursor for the synthesis of modified nucleosides. The protected ribose can be coupled with various nucleobases, followed by deprotection of the benzyl groups to yield the desired nucleoside analogue.

G cluster_start Starting Materials cluster_coupling Glycosylation cluster_deprotection Deprotection ribose This compound vorbruggen Vorbrüggen Glycosylation (e.g., TMSOTf, SnCl4) ribose->vorbruggen nucleobase Silylated Nucleobase nucleobase->vorbruggen protected_nucleoside Protected Nucleoside Analogue vorbruggen->protected_nucleoside debenzylation Debenzylation (e.g., H2, Pd/C) protected_nucleoside->debenzylation final_product Final Nucleoside Analogue debenzylation->final_product

References

Application Notes and Protocols for the Characterization of 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used for the characterization of 2,3,5-Tri-O-benzyl-D-ribose, a key intermediate in nucleoside synthesis and carbohydrate chemistry.[1] Detailed protocols for the primary analytical methods are outlined to ensure accurate and reproducible results.

Introduction

This compound (Molecular Formula: C₂₆H₂₈O₅, Molecular Weight: 420.5 g/mol ) is a protected derivative of D-ribose where the hydroxyl groups at positions 2, 3, and 5 are masked with benzyl groups. This protection strategy enhances the solubility of the sugar in organic solvents and allows for selective reactions at the anomeric position, making it a valuable building block in the synthesis of various pharmaceutical compounds and complex carbohydrates.[1][2][3] Accurate characterization of this compound is crucial to ensure its purity and structural integrity before its use in subsequent synthetic steps. The primary analytical techniques for its characterization include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques and Data

A comprehensive analysis of this compound involves the use of multiple spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework. As the compound exists as a mixture of α and β anomers in solution, NMR spectra will show two sets of signals for the furanose ring protons and carbons.

Quantitative Data Summary: ¹H and ¹³C NMR

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-1 (Anomeric)~5.3 (α), ~5.1 (β)~103 (β), ~97 (α)
H-2~4.0 - 4.2~82
H-3~3.9 - 4.1~78
H-4~4.2 - 4.4~84
H-5, H-5'~3.5 - 3.7~71
-CH₂-Ph~4.4 - 4.8~72, 73, 74
Aromatic C-H~7.2 - 7.4~127 - 129
Aromatic C (quaternary)-~137 - 138

Note: The above data are estimations and will vary depending on the solvent and the specific α/β anomeric ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Quantitative Data Summary: Mass Spectrometry

Ion m/z (calculated) m/z (observed) Notes
[M+Na]⁺443.1834443.1826[4]Sodium adduct, commonly observed in ESI-MS.
[M+H]⁺421.1964-Protonated molecule.
[M-H]⁻419.1804-Deprotonated molecule.

Fragmentation Analysis: Under collision-induced dissociation (CID), the protonated or sodiated molecule is expected to undergo fragmentation primarily through the loss of benzyl groups (C₇H₇, 91 Da) or benzyloxy groups (C₇H₇O, 107 Da). The fragmentation pattern will help to confirm the presence and location of the benzyl protecting groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for separating the α and β anomers. Reversed-phase chromatography is a common method used for the analysis of protected sugars.

Quantitative Data Summary: HPLC

A specific chromatogram for this compound is not available in the provided search results. However, a typical reversed-phase HPLC analysis would yield a chromatogram showing one or two major peaks corresponding to the anomers of the target compound. The retention time will depend on the specific column and mobile phase used.

Parameter Typical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV at 254 nm (due to the benzyl groups)
Retention Time Dependent on the specific method parameters
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Quantitative Data Summary: FTIR

Based on the structure of this compound and data from a similar compound, the following characteristic absorption bands are expected[4]:

Wavenumber (cm⁻¹) Assignment
~3400O-H stretching (for the anomeric hydroxyl group)
~3030Aromatic C-H stretching
~2870Aliphatic C-H stretching
~1495, 1450Aromatic C=C stretching
~1090, 1028C-O stretching (ether and alcohol)
~735, 695C-H out-of-plane bending for monosubstituted benzene

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and study the fragmentation pattern.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition (Full Scan):

    • Acquire a full scan mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-600).

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • MS/MS Acquisition (Fragmentation):

    • Select the precursor ion of interest (e.g., [M+Na]⁺) for collision-induced dissociation (CID).

    • Vary the collision energy to obtain a clear fragmentation spectrum.

HPLC Protocol

Objective: To determine the purity of the sample and separate the anomers.

Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

Procedure:

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Use a gradient elution, for example, starting with 50% B and increasing to 95% B over 20 minutes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution profile with a UV detector at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: Inject 10-20 µL of the sample solution.

FTIR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared Spectrometer.

Procedure:

  • Sample Preparation:

    • Neat (if liquid or oil): Place a drop of the sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final infrared spectrum.

Visualizations

The following diagrams illustrate the general workflows for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity & Anomer Separation) Purification->HPLC Purity Assessment FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Functional Group Analysis Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed FTIR->Structure_Confirmed

Caption: General workflow for the synthesis and analytical characterization of this compound.

HPLC_Method_Development start Start: Purity Analysis Required prep Sample Preparation (Dissolve & Filter) start->prep column Select Column (Reversed-Phase C18) prep->column mobile_phase Develop Mobile Phase Gradient (Acetonitrile/Water) column->mobile_phase injection Inject Sample mobile_phase->injection detection UV Detection at 254 nm injection->detection chromatogram Analyze Chromatogram (Retention Time, Peak Area) detection->chromatogram purity Calculate Purity chromatogram->purity end End: Purity Determined purity->end

Caption: Logical workflow for developing an HPLC method for purity analysis.

References

Application of 2,3,5-Tri-O-benzyl-D-ribose in Solid-Phase Oligosaccharide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protected monosaccharides is paramount in the synthesis of complex oligosaccharides with therapeutic potential. Among these, 2,3,5-Tri-O-benzyl-D-ribose stands out as a crucial building block for the solid-phase synthesis of ribofuranoside-containing oligosaccharides and glycoconjugates. Its benzyl protecting groups offer stability under various reaction conditions and can be readily removed in the final deprotection steps.

This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase oligosaccharide synthesis (SPOS), a technique that has revolutionized the accessibility of complex carbohydrates by enabling automation and simplifying purification processes.

Core Concepts in Solid-Phase Oligosaccharide Synthesis (SPOS)

Solid-phase synthesis involves the stepwise addition of monosaccharide building blocks to a growing oligosaccharide chain that is covalently attached to an insoluble polymer support. This approach offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification by simple filtration and washing of the solid support.

The general workflow for SPOS involves a series of iterative cycles, each consisting of two key steps:

  • Deprotection: Removal of a temporary protecting group from the terminal sugar of the resin-bound oligosaccharide to expose a free hydroxyl group.

  • Glycosylation (Coupling): Reaction of the newly exposed hydroxyl group with an activated glycosyl donor, such as a derivative of this compound, to form a new glycosidic linkage.

This cycle is repeated until the desired oligosaccharide sequence is assembled. Finally, the completed oligosaccharide is cleaved from the solid support and all protecting groups are removed.

Application of this compound as a Glycosyl Donor

This compound is typically converted into a glycosyl donor, such as a thioglycoside or a trichloroacetimidate, to activate the anomeric center for glycosylation. The benzyl ethers at the C2, C3, and C5 positions serve as permanent protecting groups, preventing unwanted side reactions at these hydroxyls during the synthesis.

The choice of the anomeric leaving group (e.g., S-ethyl, trichloroacetimidate) and the reaction conditions for the glycosylation step are critical for achieving high yields and stereoselectivity.

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of a simple oligosaccharide using a 2,3,5-Tri-O-benzyl-D-ribofuranosyl donor. These can be adapted for use on an automated peptide or oligosaccharide synthesizer.

Materials and Reagents
  • Solid Support: Merrifield resin or Wang resin pre-loaded with the initial sugar or a suitable linker.

  • Glycosyl Donor: 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate or a corresponding thioglycoside.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Methanol (MeOH), Diethyl ether.

  • Reagents for Deprotection (Fmoc group removal): 20% Piperidine in DMF.

  • Reagents for Glycosylation:

    • Activator for Trichloroacetimidate donor: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Activator for Thioglycoside donor: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) or TMSOTf.

  • Capping Reagent: Acetic anhydride in pyridine or a mixture of acetic anhydride, and N-methylimidazole in DCM/pyridine.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/H₂O/triisopropylsilane).

  • Deprotection Reagents (for Benzyl groups): Palladium on carbon (Pd/C) and H₂ gas or a hydrogen donor like cyclohexene.

Protocol 1: Manual Solid-Phase Synthesis Cycle

This protocol outlines a single coupling cycle for the addition of a this compound unit to a resin-bound acceptor.

  • Resin Swelling: Swell the resin (containing the acceptor with a temporary protecting group, e.g., Fmoc) in DCM in a fritted syringe for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the resin for 3 minutes, then drain.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (5 times), and diethyl ether (3 times).

    • Dry the resin under vacuum.

  • Glycosylation (Coupling):

    • Swell the deprotected resin in dry DCM under an inert atmosphere (Argon or Nitrogen).

    • In a separate flask, dissolve the 2,3,5-Tri-O-benzyl-D-ribofuranosyl donor (e.g., trichloroacetimidate, 3-5 equivalents relative to resin loading) in dry DCM.

    • Cool the resin-containing syringe to the desired temperature (e.g., -40 °C).

    • Add the solution of the glycosyl donor to the resin.

    • Add the activator (e.g., TMSOTf, 0.1-0.3 equivalents) dropwise.

    • Agitate the reaction mixture at the specified temperature for the required time (typically 30-60 minutes).

    • Quench the reaction by adding a few drops of pyridine.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin with DCM (5 times), DMF (5 times), MeOH (3 times), and DCM (5 times).

  • Capping (Optional but Recommended):

    • To block any unreacted hydroxyl groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes.

    • Wash the resin as in step 4.

  • Repeat Cycle: Repeat steps 2-5 for the addition of subsequent monosaccharide units.

Protocol 2: Cleavage and Deprotection
  • Cleavage from Resin:

    • Wash the final resin-bound oligosaccharide with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA and DCM.

    • Combine the filtrates and concentrate under reduced pressure.

  • Global Deprotection (Removal of Benzyl Ethers):

    • Dissolve the crude, cleaved oligosaccharide in a suitable solvent mixture (e.g., MeOH/DCM or THF/H₂O).

    • Add Pd/C (10% by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until deprotection is complete (monitored by TLC or Mass Spectrometry).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected oligosaccharide.

  • Purification:

    • Purify the final product by size-exclusion chromatography (e.g., Sephadex G-25) followed by reversed-phase HPLC.

Quantitative Data

The efficiency of solid-phase oligosaccharide synthesis is highly dependent on the specific building blocks, linker, solid support, and reaction conditions used. The following table provides representative data for the synthesis of oligoarabinofuranosides, which are structurally similar to oligoribofuranosides and for which detailed automated synthesis data is available. This data can serve as a benchmark for optimizing the synthesis of ribofuranoside-containing oligosaccharides.

StepReagent/ConditionTime (min)Volume (mL)Flow Rate (mL/min)Repeats
Washing Dichloromethane (DCM)1.0553
Deprotection 3% Trifluoroacetic acid (TFA) in DCM2.0552
Washing Dichloromethane (DCM)1.0555
Glycosylation Building Block (0.1 M), Activator (0.2 M) in DCM15.020.131
Washing Dichloromethane (DCM)1.0553
Capping 10% Ac₂O, 1% N-methylimidazole in DCM/Pyridine (1:1)5.030.61
Washing Dichloromethane (DCM)1.0553

This table is adapted from a protocol for automated oligoarabinofuranoside synthesis and serves as a general guideline.

Expected Yields: The overall yield of a solid-phase synthesis is a product of the coupling efficiency at each step. For a decasaccharide (10 sugar units), an average coupling yield of 95% per step would result in an overall theoretical yield of approximately 60%. Achieving high per-step coupling efficiencies is therefore critical.

Visualization of the Workflow

The following diagram illustrates the logical workflow of a single cycle in solid-phase oligosaccharide synthesis.

SPOS_Workflow Start Start Cycle: Resin-bound Acceptor (with temporary protecting group) Swell Swell Resin (DCM) Start->Swell Deprotection Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM, Ether) Deprotection->Wash1 Glycosylation Glycosylation (this compound donor + Activator) Wash1->Glycosylation Wash2 Wash (DCM, DMF, MeOH) Glycosylation->Wash2 Capping Capping (Acetic Anhydride/Pyridine) Wash2->Capping Optional End End Cycle: Elongated Oligosaccharide Wash3 Wash (DCM, DMF, MeOH) Capping->Wash3 Wash3->End Next_Cycle Next Cycle or Final Cleavage End->Next_Cycle

Caption: Workflow for a single cycle of solid-phase oligosaccharide synthesis.

Signaling Pathways and Logical Relationships

The logical progression of solid-phase synthesis can be visualized as a linear sequence of chemical transformations on the solid support.

Logical_Progression Resin Solid Support (e.g., Merrifield Resin) Linker Linker Attachment Resin->Linker First_Mono Coupling of First Monosaccharide Acceptor Linker->First_Mono Deprotect_1 Temporary Group Removal (Deprotection) First_Mono->Deprotect_1 Couple_Ribose Glycosylation with This compound Donor Deprotect_1->Couple_Ribose Elongation Iterative Deprotection and Glycosylation Cycles Couple_Ribose->Elongation Cleavage Cleavage from Solid Support Elongation->Cleavage Deprotect_Final Global Deprotection (Removal of Benzyl Groups) Cleavage->Deprotect_Final Purification Purification (e.g., HPLC) Deprotect_Final->Purification Final_Product Pure Oligosaccharide Purification->Final_Product

Caption: Logical steps in solid-phase oligosaccharide synthesis.

Conclusion

This compound is a versatile and essential building block for the solid-phase synthesis of ribofuranoside-containing oligosaccharides. The protocols and data presented here provide a foundation for researchers to develop and optimize their own synthetic strategies. The ability to systematically assemble these complex molecules on a solid support opens up new avenues for the discovery and development of novel carbohydrate-based therapeutics and research tools. Careful optimization of each step, particularly the glycosylation reaction, is crucial for achieving high yields and purity of the final product.

Protecting Group Strategies Involving 2,3,5-Tri-O-benzyl-D-ribose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,3,5-Tri-O-benzyl-D-ribose as a key intermediate in the synthesis of nucleoside analogues and other complex carbohydrates. The strategic use of benzyl protecting groups offers significant advantages in multi-step syntheses, ensuring stability and allowing for selective modifications.

Application Notes

This compound is a protected form of D-ribose where the hydroxyl groups at the 2, 3, and 5 positions are masked by benzyl ethers. This protection strategy is widely employed in organic synthesis for several key reasons:

  • Stability: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic environments, making them ideal for multi-step synthetic sequences.[1]

  • Enhanced Solubility: The presence of the three benzyl groups increases the lipophilicity of the ribose moiety, thereby improving its solubility in common organic solvents.[1]

  • Selective Deprotection: The benzyl groups can be readily and selectively removed under mild conditions, most commonly through catalytic hydrogenation, without affecting other sensitive functional groups.[1]

  • Versatility in Synthesis: As a versatile building block, this compound is a crucial intermediate in the synthesis of a variety of biologically important molecules, including antiviral and anticancer nucleoside analogues.[1]

The primary application of this protected ribose is in the synthesis of nucleosides, where it serves as the glycosyl donor. The most common and mildest method for this transformation is the Silyl-Hilbert-Johnson or Vorbrüggen reaction, which involves the coupling of a silylated nucleobase with an activated ribose derivative in the presence of a Lewis acid.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound, its subsequent use in nucleoside synthesis, and the final deprotection step.

Protocol 1: Synthesis of this compound

This protocol describes the benzylation of D-ribose using benzyl chloride and sodium hydride.

Materials:

  • D-ribose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (4.0 equivalents) in dry DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of D-ribose (1.0 equivalent) in dry DMF to the cooled suspension.

  • Stir the mixture at 0 °C for 1 hour.

  • Add benzyl bromide (3.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a syrup.

Protocol 2: Synthesis of a Protected Nucleoside via Vorbrüggen Glycosylation

This protocol details the synthesis of a protected uridine nucleoside using 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose and silylated uracil.

Part A: Acetylation of this compound

  • Dissolve this compound (1.0 equivalent) in a mixture of acetic anhydride and pyridine at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, which can be used in the next step without further purification.

Part B: Vorbrüggen Glycosylation

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Dry acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend uracil (1.2 equivalents) in a mixture of hexamethyldisilazane and a catalytic amount of ammonium sulfate.

  • Reflux the suspension until the mixture becomes clear, indicating the formation of silylated uracil.

  • Remove the excess HMDS under reduced pressure.

  • Dissolve the resulting silylated uracil in dry acetonitrile.

  • To this solution, add a solution of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0 equivalent) in dry acetonitrile.

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the protected uridine nucleoside.

Protocol 3: Deprotection of Benzyl Groups by Catalytic Transfer Hydrogenation

This protocol describes the removal of the three benzyl protecting groups to yield the final nucleoside.

Materials:

  • Protected nucleoside from Protocol 2

  • Palladium on carbon (Pd/C), 10%

  • Ammonium formate

  • Methanol

Procedure:

  • Dissolve the protected nucleoside (1.0 equivalent) in methanol.

  • To this solution, add palladium on carbon (10% by weight of the nucleoside).

  • Add ammonium formate (5-10 equivalents) in one portion.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or silica gel column chromatography to yield the deprotected nucleoside.

Data Presentation

The following tables summarize typical yields for the key transformations described in the protocols.

Table 1: Synthesis of Benzylated Ribose Derivatives

Starting MaterialProductReagentsTypical Yield
D-riboseThis compoundNaH, BnBr, DMF60-75%
This compound1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranoseAc₂O, Pyridine>90%

Table 2: Glycosylation and Deprotection Reactions

ReactionSubstrateProductMethodTypical Yield
Glycosylation1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose & Silylated UracilProtected Uridine NucleosideVorbrüggen Reaction70-85%
DeprotectionProtected Uridine NucleosideUridineCatalytic Transfer Hydrogenation85-95%
C-Nucleoside Synthesis2,3,5-tri-O-benzyl-D-ribofuranose3-[2,3,5-tri-O-benzyl-β-D-ribofuranosyl]prop-2-yn-1-olGrignard reaction followed by ring closure52% (overall)

Visualizations

The following diagrams illustrate the key workflows in the application of this compound.

Synthesis_Workflow DRibose D-Ribose TribenzylRibose This compound DRibose->TribenzylRibose Benzylation (NaH, BnBr) AcetylTribenzylRibose 1-O-acetyl-2,3,5-tri-O-benzyl- D-ribofuranose TribenzylRibose->AcetylTribenzylRibose Acetylation (Ac2O, Pyridine) ProtectedNucleoside Protected Nucleoside AcetylTribenzylRibose->ProtectedNucleoside DeprotectedNucleoside Final Nucleoside ProtectedNucleoside->DeprotectedNucleoside Deprotection (Pd/C, HCOOH·NH3) Nucleobase Nucleobase SilylatedNucleobase Silylated Nucleobase Nucleobase->SilylatedNucleobase Silylation (HMDS) SilylatedNucleobase->ProtectedNucleoside Vorbrüggen Glycosylation (TMSOTf)

Caption: General workflow for N-nucleoside synthesis.

C_Nucleoside_Synthesis TribenzylRibose 2,3,5-Tri-O-benzyl- D-ribofuranose Intermediate Hept-1-ynitol Intermediate TribenzylRibose->Intermediate GrignardReagent Grignard Reagent GrignardReagent->Intermediate Reaction ProtectedCNucleoside Protected C-Nucleoside Precursor Intermediate->ProtectedCNucleoside Ring Closure RingClosure Ring Closure FinalCNucleoside Final C-Nucleoside ProtectedCNucleoside->FinalCNucleoside Deprotection Deprotection Deprotection

Caption: Workflow for C-nucleoside precursor synthesis.

Deprotection_Mechanism ProtectedNucleoside Tribenzylated Nucleoside AdsorbedComplex Adsorbed Benzyl Group on Pd Surface ProtectedNucleoside->AdsorbedComplex PdSurface Pd(0) Catalyst Surface PdSurface->AdsorbedComplex Adsorption DeprotectedNucleoside Deprotected Nucleoside AdsorbedComplex->DeprotectedNucleoside Toluene Toluene AdsorbedComplex->Toluene HydrogenSource H₂ Source (e.g., HCOOH·NH₃) HydrogenSource->AdsorbedComplex Hydrogenolysis

Caption: Logical relationship in catalytic transfer hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,5-Tri-O-benzyl-D-ribose. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this critical synthetic intermediate. This compound is a vital building block in the synthesis of various biologically significant molecules, including nucleoside analogues and RNA probes.[1] Its benzyl protecting groups shield the hydroxyl groups from unwanted reactions, allowing for targeted modifications on the ribose ring.[1] This guide provides troubleshooting advice, optimized protocols, and comparative data to facilitate a more efficient and successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yields in the benzylation of D-ribose can stem from several factors. One common issue is the incomplete deprotonation of the hydroxyl groups. Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial for efficient formation of the alkoxides necessary for the Williamson ether synthesis.[2] Another factor can be the purity of the reagents and the reaction conditions. Moisture in the reaction mixture can quench the base and reduce the efficiency of the reaction. Additionally, the reaction may not have reached completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is essential to determine the optimal reaction time.[2] The choice of solvent can also play a role; for instance, a cosolvent system of hexanes and methylene chloride has been reported to significantly improve yields in benzylation reactions of sugars.[3]

Q2: I am observing the formation of a significant amount of byproducts. What are they and how can I minimize them?

A2: The use of sodium hydride in DMF can lead to the formation of byproducts.[4][5] NaH can act as both a base and a reducing agent, reacting with DMF to produce dimethylamine.[4] This amine can then be benzylated to form N,N-dimethyl-N-benzylamine, which consumes the benzyl bromide and complicates purification.[4] To minimize these side reactions, it is recommended to use purified, anhydrous DMF and to add the reagents at a controlled temperature, typically starting at 0°C and then allowing the reaction to proceed at room temperature.[2] An alternative approach is to use a different solvent system, such as THF, which is less prone to reacting with sodium hydride.[6]

Q3: My reaction seems to be incomplete, even after extended reaction times. What could be the issue?

A3: Incomplete reactions can be due to insufficient equivalents of the base or benzylating agent. For a complete benzylation of all three hydroxyl groups, a molar excess of both the base and benzyl bromide is typically required. A general guideline is to use at least 2.0 equivalents of NaH and 1.5-2.0 equivalents of benzyl bromide per hydroxyl group.[2] The reactivity of the hydroxyl groups can also be a factor, with some being more sterically hindered than others. The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can significantly accelerate the reaction rate and drive it to completion, even for hindered hydroxyls.[6][7]

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

A4: this compound is a relatively non-polar compound due to the benzyl protecting groups and is soluble in many organic solvents.[1][8] Purification is typically achieved by silica gel column chromatography.[9] A common eluent system is a mixture of petroleum ether and ethyl acetate, with the polarity gradually increased to elute the product.[10] It is important to remove the mineral oil from the sodium hydride dispersion before workup if possible, as it can co-elute with the product. Washing the crude product with a non-polar solvent like hexane can help remove some of the mineral oil.

Q5: How can I avoid the charring of the reaction mixture during large-scale synthesis?

A5: Charring during large-scale benzylation reactions is often due to the exothermic nature of the reaction between sodium hydride and the solvent or impurities, and the subsequent reaction with benzyl bromide. To prevent this, it is crucial to maintain good temperature control throughout the reaction. The slow, portion-wise addition of sodium hydride to the solution of D-ribose in the solvent at a low temperature (e.g., 0°C) is recommended. Similarly, the benzyl bromide should be added dropwise, allowing the heat to dissipate.[11] Vigorous stirring is also essential to ensure even heat distribution and prevent localized overheating.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the yield of this compound. The data is compiled from various sources and provides a comparative overview to aid in reaction optimization.

Table 1: Effect of Base and Solvent on the Yield of Benzylated Sugars

BaseSolventAdditiveTemperatureTimeYield (%)Reference
NaHDMF-0°C to RT12 h~90%[5]
NaHTHF-Reflux24 hModerate[6]
NaHTHFTBAI (cat.)RT10-165 minQuantitative[6][7]
NaOH/KOHToluene/Xylene-Reflux-Good[12]
Ag₂ODMF-RT-Good[7]

Table 2: Influence of Reaction Temperature and Time on Yield

TemperatureTimeBase/Solvent SystemObservationsReference
0°C to RT12-24 hNaH/DMFStandard conditions, good yield but potential for byproducts.[5]
RT10-165 minNaH/THF/TBAIRapid and quantitative benzylation.[6]
Reflux24 hNaH/THFSlower reaction, may be incomplete for hindered hydroxyls.[6]
110-145°C-NaOH/Toluene or XyleneEffective for complete benzylation, requires azeotropic water removal.[12]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Protocol 1: General Procedure for the Synthesis of this compound using Sodium Hydride and Benzyl Bromide in DMF

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with D-ribose (1.0 eq.).

  • Dissolution: Anhydrous N,N-dimethylformamide (DMF) is added to dissolve the D-ribose (approximately 5-10 mL per mmol of D-ribose).[2]

  • Alkoxide Formation: The solution is cooled to 0°C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, ~6.0 eq.) is added portion-wise to the stirred solution under a nitrogen atmosphere.[5] The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxides.

  • Benzylation: The reaction mixture is cooled back to 0°C. Benzyl bromide (BnBr, ~5.0 eq.) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.[5]

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Quenching: The reaction is carefully quenched by the slow addition of methanol at 0°C to destroy any excess NaH.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.[2] The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[2]

  • Purification: The crude residue is purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford this compound as a colorless oil or a white solid.[10]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.

experimental_workflow start_end start_end process process reagents reagents purification purification start Start: D-Ribose dissolve Dissolve in Anhydrous DMF start->dissolve naoh Add NaH (60%) (0°C to RT) dissolve->naoh bnbr Add Benzyl Bromide (0°C) naoh->bnbr react React at RT (12-24h) bnbr->react quench Quench with Methanol (0°C) react->quench workup Aqueous Work-up (EtOAc, H₂O, Brine) quench->workup purify Column Chromatography workup->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem problem cause cause solution solution low_yield Low Yield cause_ly1 Incomplete Deprotonation low_yield->cause_ly1 cause_ly2 Moisture low_yield->cause_ly2 byproducts Byproduct Formation cause_bp1 NaH + DMF Reaction byproducts->cause_bp1 incomplete_reaction Incomplete Reaction cause_ir1 Insufficient Reagents incomplete_reaction->cause_ir1 cause_ir2 Steric Hindrance incomplete_reaction->cause_ir2 purification_issues Purification Issues cause_pi1 Co-eluting Impurities purification_issues->cause_pi1 solution_ly1a Use Strong Base (NaH) cause_ly1->solution_ly1a solution_ly1b Ensure Anhydrous Conditions cause_ly2->solution_ly1b solution_bp1a Use Anhydrous DMF cause_bp1->solution_bp1a solution_bp1b Use THF as Solvent cause_bp1->solution_bp1b solution_ir1 Use Excess Base & BnBr cause_ir1->solution_ir1 solution_ir2 Add TBAI (catalyst) cause_ir2->solution_ir2 solution_pi1 Optimize Chromatography (Gradient Elution) cause_pi1->solution_pi1

Caption: Troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: Synthesis of 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-Tri-O-benzyl-D-ribose.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of Multiple Spots on TLC Analysis After Reaction

Observation: Thin-layer chromatography (TLC) of the crude reaction mixture shows multiple spots in addition to the desired product.

Possible Causes & Solutions:

  • Incomplete Reaction: The presence of spots with lower Rf values than the product could indicate partially benzylated ribose derivatives (mono- and di-O-benzyl-D-ribose).

    • Solution: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress by TLC until the starting material (D-ribose) is consumed. Consider a slight excess of the benzylating agent (e.g., benzyl bromide) and base (e.g., sodium hydride).[1]

  • Formation of Dibenzyl Ether: A non-polar byproduct with a high Rf value might be dibenzyl ether. This can arise from the reaction of benzyl bromide with benzyl alcohol, which may be present as an impurity in the starting material or formed during the reaction.

    • Solution: Use high-purity, freshly distilled benzyl bromide. To prevent its formation, some protocols suggest the use of sodium hydride, which is less likely to produce dibenzyl ether as a major byproduct compared to other methods.[2] Carefully controlling the stoichiometry and avoiding a large excess of benzyl halide can also minimize this side reaction.[3]

  • Residual Benzyl Alcohol: A polar spot could correspond to unreacted benzyl alcohol, an impurity in the benzyl bromide.

    • Solution: Use purified benzyl bromide. Benzyl alcohol can typically be removed during aqueous work-up and column chromatography.

Issue 2: Low Yield of the Desired Product

Observation: The isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to low conversion.

    • Solution: Optimize the molar ratios of D-ribose, benzyl bromide, and base. A common approach involves the slow addition of benzyl bromide to a cooled suspension of D-ribose and sodium hydride in an anhydrous aprotic solvent like DMF or THF.[1]

  • Side Reactions: The formation of significant amounts of byproducts, particularly dibenzyl ether, will consume the benzylating agent and reduce the yield of the target molecule.[3]

    • Solution: Refer to the solutions for Issue 1 to minimize byproduct formation.

  • Degradation of Starting Material or Product: D-ribose can be unstable under strongly basic or acidic conditions, potentially leading to degradation products like formaldehyde under certain conditions.[4] The benzyl ether protecting groups can also be sensitive to strong acids.[5]

    • Solution: Maintain anhydrous conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a suitable base and control the temperature to avoid degradation. Neutralize the reaction mixture carefully during work-up.

Issue 3: Difficulty in Product Purification

Observation: Co-elution of impurities with the product during column chromatography.

Possible Causes & Solutions:

  • Similar Polarity of Byproducts: Dibenzyl ether and partially benzylated isomers can have polarities close to the desired product, making separation challenging.

    • Solution: Employ a suitable solvent system for flash column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the components.[6][7] Monitor the fractions carefully by TLC.

  • Presence of Anomers: The product may exist as a mixture of α and β anomers at the C1 position, which might appear as closely spaced or overlapping spots on TLC and be difficult to separate by chromatography.[6][8]

    • Solution: Often, the mixture of anomers is used directly in the subsequent synthetic steps. If a specific anomer is required, specialized chromatographic techniques or crystallization may be necessary. The ratio of anomers can sometimes be influenced by the reaction conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts are:

  • Partially benzylated D-ribose derivatives: Mono- and di-O-benzylated ribose resulting from incomplete reaction.

  • Dibenzyl ether: Formed from a side reaction of the benzylating agent.[2][3]

  • Benzyl alcohol: Often present as an impurity in the starting benzyl bromide.

  • Anomers: The product can exist as a mixture of α and β anomers.[6]

Q2: How can I minimize the formation of dibenzyl ether?

A2: To reduce the formation of dibenzyl ether, you can:

  • Use high-purity benzyl bromide.

  • Avoid a large excess of the benzylating agent. A molar ratio of 1:1 or a slight excess of the alcohol is recommended.[3]

  • Employ sodium hydride as the base in an aprotic solvent, as this is reported to minimize dibenzyl ether formation.[2]

Q3: How do I remove benzyl alcohol from my crude product?

A3: Benzyl alcohol is more polar than the fully benzylated product and can typically be removed through a standard aqueous work-up. Any remaining traces can be effectively separated during silica gel column chromatography.

Q4: Is it necessary to separate the α and β anomers of this compound?

A4: For many applications, such as the subsequent synthesis of nucleosides, the anomeric mixture is used without separation, as the anomeric center is typically activated and reacts in the next step. If a specific anomer is required, it may be possible to separate them by careful column chromatography or crystallization, though this can be challenging.[6]

Q5: What is a typical experimental protocol for this synthesis?

Experimental Protocols

Key Experiment: Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of a similar tribenzylated sugar and should be optimized for D-ribose.

Materials:

  • D-ribose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), suspend D-ribose (1.0 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (e.g., 3.5 eq) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add benzyl bromide (e.g., 3.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate).

Data Presentation

Table 1: Common Byproducts and Their Characteristics

ByproductTypical Rf Value (relative to product)Identification MethodPrevention/Removal Strategy
Dibenzyl EtherHigherNMR, GC-MSUse pure reagents, control stoichiometry, column chromatography.[2][3]
Benzyl AlcoholLowerNMR, TLCUse pure reagents, aqueous work-up, column chromatography.
Mono/Di-O-benzyl RiboseLowerNMR, LC-MSEnsure complete reaction, column chromatography.
α/β AnomersVery similarNMR, Chiral HPLCOften used as a mixture; separation by careful chromatography or crystallization.[6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start D-Ribose + NaH in DMF (0 °C) add_bnbr Add Benzyl Bromide (0 °C to RT) start->add_bnbr stir Stir 12-24h at RT add_bnbr->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography (Hexane/EtOAc) dry->chromatography product This compound chromatography->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problems cluster_causes_low_yield Potential Causes cluster_causes_impure Potential Causes cluster_solutions Solutions start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product incomplete_rxn_ly Incomplete Reaction low_yield->incomplete_rxn_ly side_reactions_ly Side Reactions low_yield->side_reactions_ly degradation_ly Degradation low_yield->degradation_ly byproducts_ip Byproducts Formed (Dibenzyl ether, etc.) impure_product->byproducts_ip incomplete_rxn_ip Incomplete Reaction (Partially benzylated) impure_product->incomplete_rxn_ip anomers_ip Anomers impure_product->anomers_ip optimize Optimize Conditions (Time, Temp, Stoichiometry) incomplete_rxn_ly->optimize purify_reagents Use Pure Reagents side_reactions_ly->purify_reagents degradation_ly->optimize byproducts_ip->purify_reagents chromatography Optimize Chromatography byproducts_ip->chromatography incomplete_rxn_ip->optimize incomplete_rxn_ip->chromatography anomers_ip->chromatography accept_mixture Use Anomeric Mixture anomers_ip->accept_mixture

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 2,3,5-Tri-O-benzyl-D-ribose by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 2,3,5-Tri-O-benzyl-D-ribose by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this protected carbohydrate is silica gel. Normal-phase chromatography on silica gel is well-suited for the separation of benzylated sugars from less polar and more polar impurities.

Q2: How do I choose an appropriate solvent system for the column?

A2: An appropriate solvent system (eluent) can be determined by thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound. This Rf value typically ensures a good balance between separation efficiency and elution time.

Q3: My product appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: Benzyl ethers can be susceptible to debenzylation under acidic conditions. Standard silica gel is slightly acidic and can cause the removal of the benzyl protecting groups. To mitigate this, you can neutralize the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent.

Q4: What are the most common impurities I might encounter?

A4: Common impurities include partially benzylated ribose derivatives (mono- and di-benzylated), unreacted benzyl bromide, and benzyl alcohol formed during the reaction or workup. These impurities will have different polarities and can be separated by optimizing the solvent system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (Rf too high or too low).- Co-elution of impurities with similar polarity.- Optimize the solvent system using TLC. Aim for an Rf of ~0.3 for the desired product. If the Rf is too high (>0.5), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If the Rf is too low (<0.2), increase the eluent polarity (e.g., increase the proportion of ethyl acetate).- Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not effective, consider a dichloromethane/methanol gradient.
Product Streaking or Tailing on the Column - Compound is not dissolving well in the eluent.- Column is overloaded.- Interaction with acidic sites on the silica gel.- Ensure the crude material is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading onto the column.- Reduce the amount of crude material loaded onto the column.- Add 0.1-1% triethylamine to the eluent to neutralize the silica gel.
Low Yield of Purified Product - Debenzylation on the silica gel column.- Product is eluting very slowly or not at all.- Incomplete elution from the column.- Neutralize the silica gel with triethylamine in the eluent.- Gradually increase the polarity of the eluent (gradient elution) to ensure all the product is eluted.- After the main product fractions have been collected, flush the column with a more polar solvent mixture to recover any remaining product.
Presence of Benzyl Alcohol in Purified Fractions - Incomplete removal of benzyl alcohol from the reaction mixture.- Debenzylation during purification.- Ensure the reaction workup effectively removes benzyl alcohol. This can often be achieved with aqueous washes.- Use a less polar solvent system for the initial part of the chromatography to elute the less polar benzyl alcohol before the desired product.- Add triethylamine to the eluent to prevent debenzylation on the column.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection

A crucial first step is to determine the optimal eluent for column chromatography using TLC.

Methodology:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexanes (or petroleum ether) and ethyl acetate. Start with a ratio of 4:1 (hexanes:ethyl acetate) and adjust as necessary.

  • Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate stain).

  • Calculate the Rf value for the product spot. Adjust the solvent ratio to achieve an Rf of approximately 0.3.

Column Chromatography Protocol

This protocol is a general guideline and may need to be adjusted based on the specific scale of the purification and the impurity profile.

Methodology:

  • Column Packing:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

    • Gently add a small amount of the initial eluent to wash the sides of the column and allow it to adsorb.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table provides examples of solvent systems and corresponding Rf values for tri-O-benzyl protected sugars, which can be used as a starting point for the purification of this compound.

Compound Stationary Phase Eluent System (v/v) Rf Value Yield
2,3,5-Tri-O-benzyl-L-arabinofuranoseSilica GelPetroleum Ether : Ethyl Acetate (5:1)Not specified86%[1]
2,3,5-Tri-O-benzyl-L-arabinofuranoseSilica GelPetroleum Ether : Ethyl Acetate (3.5:1)Not specified86%[1]
Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranosideSilica GelPetroleum Ether / Ethyl Acetate (9:1)0.4 (β anomer), 0.2 (α anomer)Not specified[2]

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Selection) Column_Packing Column Packing (Silica Gel Slurry) Sample_Loading Sample Loading (Crude Product) Column_Packing->Sample_Loading Elution Elution (Gradient or Isocratic) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic Start Problem Encountered Poor_Separation Poor Separation Start->Poor_Separation Low_Yield Low Yield Start->Low_Yield Product_Degradation Product Degradation Start->Product_Degradation Check_Rf Check Rf on TLC Poor_Separation->Check_Rf Check_Loading Check Column Loading Poor_Separation->Check_Loading Check_Eluent Check Eluent Polarity Low_Yield->Check_Eluent Check_Acidity Check Silica Acidity Low_Yield->Check_Acidity Product_Degradation->Check_Acidity Adjust_Solvent Adjust Solvent System Check_Rf->Adjust_Solvent Rf not optimal Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Overloaded Increase_Polarity Increase Eluent Polarity Check_Eluent->Increase_Polarity Incomplete Elution Add_Base Add Triethylamine to Eluent Check_Acidity->Add_Base Silica is acidic Solution Problem Resolved Adjust_Solvent->Solution Reduce_Load->Solution Increase_Polarity->Solution Add_Base->Solution

References

Technical Support Center: Stereoselective Synthesis of Nucleosides from 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of nucleosides using 2,3,5-Tri-O-benzyl-D-ribose.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Poor β-selectivity or formation of an anomeric mixture (α and β isomers).

  • Question: My glycosylation reaction with this compound is producing a significant amount of the undesired α-anomer, or a roughly 1:1 mixture of α and β anomers. How can I improve the β-selectivity?

  • Answer: This is a common challenge when using this compound. The benzyl groups at the C2 position are "non-participating," meaning they do not assist in shielding the α-face of the ribose ring during nucleophilic attack by the nucleobase.[1][2] In contrast, participating groups like acetyl or benzoyl can form a cyclic intermediate that favors the formation of the β-anomer.[1]

    To improve β-selectivity, consider the following strategies:

    • Lewis Acid and Solvent Choice: The choice of Lewis acid and solvent can significantly influence the anomeric ratio.[3] Softer Lewis acids may favor the thermodynamically more stable β-anomer. Experiment with different Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4).[3] The solvent can also play a role; for instance, acetonitrile is commonly used in Vorbrüggen glycosylation.[4]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance stereoselectivity.

    • Nucleobase Silylation: Ensure the nucleobase is properly silylated before the coupling reaction, as this increases its nucleophilicity.[1]

    • Alternative Ribose Precursors: While your starting material is this compound, for future syntheses, consider preparing a ribosyl donor with a participating group at C2 if β-selectivity is paramount.

Problem 2: Difficulty in separating α and β anomers.

  • Question: I have an anomeric mixture of my target nucleoside, and I'm struggling to separate the α and β isomers by standard column chromatography. What are my options?

  • Answer: The separation of anomeric nucleosides can be challenging due to their similar polarities.[5]

    Here are some approaches:

    • Chromatography Optimization:

      • Silica Gel Chromatography: Experiment with different solvent systems. Sometimes, a less polar solvent system with a fine gradient can resolve the anomers. Adding a small amount of a polar co-solvent like methanol to a dichloromethane or ethyl acetate-based mobile phase can sometimes improve separation.

      • Reverse-Phase Chromatography (HPLC): High-performance liquid chromatography (HPLC) with a C18 column is often more effective for separating closely related isomers.[6]

    • Enzymatic Resolution: In some cases, enzymes can be used to selectively acylate or deacylate one of the anomers, making them easily separable by chromatography.[5]

    • Crystallization: Fractional crystallization can sometimes be employed to isolate one of the anomers if they have different crystallization properties.

Problem 3: Low yield of the glycosylation reaction.

  • Question: My glycosylation reaction is giving a low yield of the desired nucleoside. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors:

    • Inactive Ribose Donor: Ensure your this compound is properly activated. For Vorbrüggen-type reactions, this often involves converting it to a more reactive species like 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.[7]

    • Inefficient Nucleobase Silylation: As mentioned, incomplete silylation of the nucleobase will reduce its reactivity. Ensure anhydrous conditions and sufficient reaction time for the silylation step.

    • Lewis Acid Activity: The Lewis acid can be deactivated by moisture. Use freshly distilled or high-purity Lewis acids and maintain anhydrous reaction conditions.

    • Reaction Conditions: Optimize the reaction temperature and time. Some glycosylation reactions are slow and may require prolonged reaction times, while others may be sensitive to higher temperatures.

Problem 4: Complications during the deprotection of benzyl ethers.

  • Question: I am having trouble removing the benzyl protecting groups from my synthesized nucleoside. The reaction is either incomplete or I am observing side reactions. What should I do?

  • Answer: Benzyl ether deprotection, typically achieved by catalytic hydrogenolysis, can sometimes be problematic in nucleoside synthesis.[8][9]

    • Catalyst Poisoning: The nucleobase itself can sometimes inhibit the palladium catalyst.[8] If the reaction is sluggish, try increasing the catalyst loading (e.g., from 10 mol% to 20 mol% of Pd/C).

    • Incomplete Reaction: Ensure efficient hydrogen transfer. If using hydrogen gas, make sure the system is properly flushed and under a positive pressure of hydrogen. For transfer hydrogenolysis, ensure the hydrogen donor (e.g., ammonium formate, cyclohexene) is in sufficient excess.[9]

    • Side Reactions: Over-reduction of the nucleobase can be a side reaction. Using milder conditions, such as transfer hydrogenolysis with a suitable donor, may mitigate this.[10]

    • Alternative Deprotection Methods: If catalytic hydrogenolysis fails, other methods for benzyl ether cleavage can be considered, although they may be harsher. These include using strong acids like BBr3, but compatibility with the nucleoside structure must be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: Why is stereocontrol a major challenge when using this compound?

A1: The key issue is the lack of a "participating group" at the C2 position of the ribose.[1] Acyl protecting groups (like acetyl or benzoyl) at C2 can form a temporary cyclic acyloxonium ion intermediate that blocks the α-face of the ribose. This forces the incoming nucleobase to attack from the β-face, leading to high β-selectivity.[1] Benzyl ethers are non-participating and do not form this intermediate, which often results in the formation of a mixture of α and β anomers.[11]

Q2: What is the Vorbrüggen glycosylation and why is it commonly used?

A2: The Vorbrüggen glycosylation is a widely used method for nucleoside synthesis that involves the reaction of a silylated nucleobase with a protected sugar (like 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose) in the presence of a Lewis acid catalyst (e.g., TMSOTf).[1][3] It is popular due to its relatively mild reaction conditions and broad applicability to a wide range of nucleobases and protected sugars.[7]

Q3: How do I prepare the 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose precursor?

A3: 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose can be prepared from this compound by acetylation of the anomeric hydroxyl group. A common method involves reacting the tri-O-benzyl ribose with acetic anhydride in the presence of a base like pyridine or an acid catalyst.[12][13]

Q4: What analytical techniques are best for determining the anomeric ratio of my product?

A4: The most common and effective method for determining the anomeric ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The anomeric proton (H-1') of the α and β anomers will have distinct chemical shifts and coupling constants (J-values). Typically, the anomeric proton of the β-isomer appears at a slightly different chemical shift than that of the α-isomer, and the coupling constant to the H-2' proton is also different. HPLC can also be used to quantify the ratio of the two anomers after establishing their retention times with pure samples.[6]

Data Presentation

Table 1: Influence of Reaction Parameters on Anomeric Selectivity in Nucleoside Synthesis with Non-Participating Groups (Illustrative Data)

EntryRibose DerivativeNucleobaseLewis AcidSolventTemp (°C)α:β RatioYield (%)
11-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranoseSilylated UracilTMSOTfAcetonitrile251:275
21-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranoseSilylated UracilSnCl₄Dichloroethane01:1.568
31-chloro-2,3,5-tri-O-benzyl-D-ribofuranoseSilylated AdenineAgOTfToluene-201:360
41-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseSilylated UracilTMSOTfAcetonitrile251:1590

Note: This table provides illustrative data based on general principles of stereoselective synthesis. Actual results will vary depending on the specific substrates and reaction conditions. The use of a participating group like benzoyl (Entry 4) typically leads to much higher β-selectivity compared to the non-participating benzyl group (Entries 1-3).

Experimental Protocols

Protocol 1: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

This protocol is adapted from procedures for the synthesis of acetylated sugar derivatives.[12][13]

  • Dissolve this compound (1 equivalent) in a mixture of acetic anhydride (2 equivalents) and pyridine (3 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.

Protocol 2: Vorbrüggen Glycosylation with 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

This protocol is a general procedure for the Vorbrüggen reaction.[4][14]

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend the nucleobase (1 equivalent) in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and heat the mixture to reflux until the nucleobase is completely silylated (solution becomes clear).

  • Cool the mixture to room temperature and then add a solution of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile.

  • Cool the reaction mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

Protocol 3: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

This is a general procedure for benzyl group removal.[9][15]

  • Dissolve the protected nucleoside (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) (10-20 mol %).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside.

Visualizations

Experimental_Workflow Start This compound Acetylation Acetylation (Acetic Anhydride, Pyridine) Start->Acetylation Ribose_Acetate 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose Acetylation->Ribose_Acetate Glycosylation Vorbrüggen Glycosylation (Silylated Nucleobase, TMSOTf) Ribose_Acetate->Glycosylation Protected_Nucleoside Protected Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection (H2, Pd/C) Protected_Nucleoside->Deprotection Final_Product Target Nucleoside Deprotection->Final_Product

Caption: Overall experimental workflow for nucleoside synthesis.

Troubleshooting_Tree Problem Poor β-selectivity? Solution1 Optimize Lewis Acid / Solvent Problem->Solution1 Yes Solution2 Lower Reaction Temperature Problem->Solution2 Yes Solution3 Ensure Complete Silylation Problem->Solution3 Yes Low_Yield Low Yield? Problem->Low_Yield No Yield_Sol1 Check Ribose Activation Low_Yield->Yield_Sol1 Yes Yield_Sol2 Verify Lewis Acid Activity Low_Yield->Yield_Sol2 Yes Separation_Issue Anomer Separation Difficulty? Low_Yield->Separation_Issue No Sep_Sol1 Optimize Chromatography (Normal/Reverse Phase) Separation_Issue->Sep_Sol1 Yes Sep_Sol2 Consider Enzymatic Resolution Separation_Issue->Sep_Sol2 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

optimizing reaction conditions for glycosylation with 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with glycosylation reactions involving 2,3,5-Tri-O-benzyl-D-ribose.

Troubleshooting Guide

This guide addresses common issues encountered during the glycosylation of this compound in a question-and-answer format.

Question 1: Why am I observing low to no product yield in my glycosylation reaction?

Answer: Low product yield can stem from several factors, from reagent quality to suboptimal reaction conditions. Consider the following potential causes and solutions:

  • Inactive Glycosyl Donor: The anomeric hydroxyl group of this compound may not be sufficiently activated.

    • Solution: Ensure your activating agent (e.g., TMSOTf, BF₃·OEt₂) is fresh and added under anhydrous conditions. Consider converting the hemiacetal to a more reactive glycosyl donor, such as a trichloroacetimidate or a glycosyl halide, prior to the glycosylation step.

  • Poor Nucleophilicity of the Acceptor: The glycosyl acceptor may not be sufficiently reactive.

    • Solution: If possible, use a more nucleophilic acceptor or consider a different protecting group strategy for the acceptor that enhances the reactivity of the target hydroxyl group.

  • Inappropriate Catalyst or Promoter: The chosen Lewis acid or promoter may not be effective for your specific substrate combination.

    • Solution: Screen a variety of Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) to find the optimal catalyst for your reaction. The choice of catalyst can significantly influence the reaction outcome.

  • Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing decomposition.

    • Solution: Experiment with a range of temperatures. Many glycosylations are initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.

  • Presence of Water: Moisture can quench the activating agents and hydrolyze the activated donor.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. Molecular sieves are often added to the reaction mixture to scavenge any residual water.

Question 2: How can I improve the anomeric selectivity of my glycosylation reaction?

Answer: Controlling the stereochemical outcome at the anomeric center is a common challenge in glycosylation. The α/β ratio is influenced by several factors.[1][2]

  • Solvent Choice: The solvent can play a crucial role in directing the stereoselectivity.[3][4]

    • Solution: Ethereal solvents like diethyl ether or dioxane can promote the formation of the α-anomer through an SN2-like mechanism. Non-participating solvents like dichloromethane or toluene may favor the formation of an oxocarbenium ion intermediate, potentially leading to a mixture of anomers.[4] A systematic screening of solvents is recommended.

  • Protecting Groups: The benzyl protecting groups on the ribose donor are non-participating, which can often lead to mixtures of anomers.[1][5]

    • Solution: While changing the protecting groups on the donor is a significant undertaking, the protecting groups on the acceptor can also influence the stereochemical outcome.[6]

  • Reaction Temperature: The temperature can affect the equilibrium between the α and β anomers and the reaction pathway.

    • Solution: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Catalyst/Promoter System: The nature of the activator can influence the stereoselectivity.

    • Solution: Certain promoter systems are known to favor specific anomers. For instance, the use of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid with a thioglycoside donor can be tuned to favor one anomer over the other.

Question 3: My reaction appears incomplete, with starting material remaining even after extended reaction times. What should I do?

Answer: Incomplete reactions can be frustrating. Here are some troubleshooting steps:

  • Insufficient Activation: The glycosyl donor may not be fully activated.

    • Solution: Increase the stoichiometry of the activating agent. Ensure the activating agent is of high purity and activity.

  • Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction.

    • Solution: Consider adding the catalyst in portions throughout the reaction.

  • Reversible Reaction: The glycosylation reaction may be reversible under the current conditions.

    • Solution: Ensure that the reaction byproducts are effectively removed. For example, the use of molecular sieves can help drive the equilibrium towards the product.

  • Steric Hindrance: The glycosyl donor or acceptor may be sterically hindered, slowing down the reaction.

    • Solution: Increasing the reaction temperature or using a more potent catalyst might be necessary. In some cases, a different synthetic strategy may be required.

Question 4: I am observing significant side product formation. How can I minimize this?

Answer: Side products can arise from various competing reactions.

  • Glycosyl Donor Decomposition: The activated glycosyl donor can be unstable and decompose.

    • Solution: Perform the reaction at a lower temperature to minimize decomposition. Ensure rapid consumption of the activated donor by the acceptor.

  • Acceptor Self-Condensation or Rearrangement: The acceptor may undergo side reactions under the reaction conditions.

    • Solution: Optimize the reaction conditions (temperature, catalyst) to favor the desired glycosylation over competing pathways.

  • Debenzylation: The benzyl protecting groups can be cleaved under certain acidic conditions.

    • Solution: Use milder Lewis acids or shorter reaction times. If debenzylation is a persistent issue, consider alternative protecting groups for future syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzyl protecting groups in this compound?

A1: The three benzyl groups at positions 2, 3, and 5 serve to protect the hydroxyl groups from reacting during the glycosylation at the anomeric (C1) position.[7] Benzyl groups are considered "non-participating" protecting groups, meaning they do not directly influence the stereochemical outcome of the glycosylation through neighboring group participation.[1] This is in contrast to acyl groups (like acetyl or benzoyl) at the C2 position, which typically lead to the formation of 1,2-trans glycosides.[1] The benzyl groups also increase the solubility of the ribose derivative in organic solvents.[7][8]

Q2: How should I store and handle this compound?

A2: this compound should be stored in a cool, dry place, typically in a freezer under an inert atmosphere.[8] It is important to protect it from moisture, as it is a hemiacetal and can be sensitive to hydrolysis.

Q3: What types of glycosyl acceptors are compatible with this compound?

A3: A wide range of nucleophiles can act as glycosyl acceptors, including alcohols (to form O-glycosides), thiols (to form S-glycosides), and the nitrogen atoms of nucleobases (to form N-glycosides, i.e., nucleosides).[7] The reactivity of the acceptor will depend on its nucleophilicity and steric hindrance. Primary alcohols are generally more reactive than secondary or tertiary alcohols.

Q4: How can I monitor the progress of my glycosylation reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction. A suitable solvent system should be chosen to achieve good separation between the starting materials (glycosyl donor and acceptor) and the product. Staining with a solution of potassium permanganate or ceric ammonium molybdate followed by gentle heating is often effective for visualizing the spots.

Q5: What are some common methods for activating the anomeric hydroxyl group of this compound?

A5: The anomeric hydroxyl group is typically activated by converting it into a better leaving group. Common methods include:

  • Direct activation with a Lewis acid: Treating the hemiacetal directly with a Lewis acid like TMSOTf or BF₃·OEt₂ in the presence of the acceptor.

  • Conversion to a glycosyl halide: Reacting the hemiacetal with a halogenating agent (e.g., TMSBr) to form a glycosyl bromide, which is then reacted with the acceptor in the presence of a promoter like a silver salt.[9]

  • Conversion to a trichloroacetimidate: Reacting the hemiacetal with trichloroacetonitrile in the presence of a base (e.g., DBU) to form a glycosyl trichloroacetimidate. This donor is then activated with a catalytic amount of a Lewis acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Glycosylation with Ribofuranosyl Donors

Glycosyl DonorAcceptorCatalyst/PromoterSolventTemp. (°C)Yield (%)Anomeric Ratio (α:β)Reference
2,3,5-Tri-O-benzyl-D-ribofuranosyl acetateSilylated purineSnCl₄Dichloroethanert851:9(Typical)
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl bromideSilylated uracilHg(CN)₂Nitromethanert70-(Typical)
2,3,5-Tri-O-benzyl-D-ribofuranoseMethanolTMSOTf (cat.)Dichloromethane-20 to rt751:1(Typical)
2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidateBenzyl alcoholBF₃·OEt₂ (cat.)Dichloromethane-40 to 0903:1(Typical)
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranosideNot ApplicableGlycosylation ReagentNot ApplicableN/AN/AN/A[10]

Experimental Protocols

Detailed Methodology for a Typical Glycosylation Reaction using 2,3,5-Tri-O-benzyl-D-ribofuranosyl Trichloroacetimidate

This protocol describes the formation of the glycosyl trichloroacetimidate donor followed by a Lewis acid-catalyzed glycosylation.

Part 1: Synthesis of the Glycosyl Trichloroacetimidate Donor

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Addition of Reagents: Add trichloroacetonitrile (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting hemiacetal is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate.

Part 2: Glycosylation with a Glycosyl Acceptor

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl trichloroacetimidate donor (1.0 eq), the glycosyl acceptor (1.2 eq), and activated molecular sieves (4 Å).

  • Solvent Addition: Add anhydrous DCM (~0.05 M).

  • Cooling: Cool the reaction mixture to -40 °C (acetonitrile/dry ice bath).

  • Initiation: Prepare a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -40 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine.

  • Workup: Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.

Mandatory Visualization

Experimental_Workflow cluster_donor_prep Donor Preparation cluster_glycosylation Glycosylation Reaction cluster_workup Workup & Purification donor_start This compound imidate_formation React with Cl3CCN, DBU donor_start->imidate_formation donor_product Glycosyl Trichloroacetimidate imidate_formation->donor_product mix_reagents Combine Donor, Acceptor, & Molecular Sieves in Anhydrous DCM donor_product->mix_reagents cool_reaction Cool to -40°C mix_reagents->cool_reaction add_catalyst Add TMSOTf (cat.) cool_reaction->add_catalyst react Stir and Warm to 0°C add_catalyst->react quench Quench with Triethylamine react->quench filter Filter and Wash quench->filter extract Aqueous Extraction filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product Purified Glycoside purify->final_product Troubleshooting_Glycosylation start Low Yield or Incomplete Reaction? cause_activation Poor Donor Activation? start->cause_activation Yes cause_reagents Wet Reagents/Solvent? start->cause_reagents Yes cause_temp Suboptimal Temperature? start->cause_temp Yes selectivity_issue Poor Anomeric Selectivity? start->selectivity_issue No solution_activation Use Fresh Activator / Increase Stoichiometry cause_activation->solution_activation solution_reagents Use Anhydrous Conditions & Molecular Sieves cause_reagents->solution_reagents solution_temp Optimize Temperature Profile cause_temp->solution_temp cause_solvent Inappropriate Solvent? selectivity_issue->cause_solvent Yes cause_temp2 Temperature Too High? selectivity_issue->cause_temp2 Yes success Successful Glycosylation selectivity_issue->success No solution_solvent Screen Solvents (e.g., Et2O for α) cause_solvent->solution_solvent solution_temp2 Lower Reaction Temperature cause_temp2->solution_temp2

References

troubleshooting incomplete debenzylation of 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the incomplete debenzylation of 2,3,5-Tri-O-benzyl-D-ribose.

Troubleshooting Guide

Issue: Incomplete or Stalled Debenzylation Reaction

If you are observing a sluggish, incomplete, or stalled debenzylation of this compound, consult the following troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: Incomplete Debenzylation start Incomplete Debenzylation Observed q1 Is the catalyst active and of good quality? start->q1 s1 Source a new, reliable catalyst. Consider Pearlman's catalyst (Pd(OH)2/C). q1->s1 No q2 Are reaction conditions optimal? q1->q2 Yes s1->q2 s2 Increase H2 pressure (if applicable). Optimize solvent system (e.g., EtOH, THF/water). Consider adding a mild acid (e.g., acetic acid). q2->s2 No q3 Is catalyst poisoning suspected? q2->q3 Yes s2->q3 s3 Ensure starting material and solvents are pure. Increase catalyst loading. Consider catalyst pre-treatment. q3->s3 Yes q4 Have alternative debenzylation methods been considered? q3->q4 No s3->q4 s4 Explore transfer hydrogenation (e.g., ammonium formate). Consider oxidative debenzylation (e.g., DDQ). q4->s4 No end Successful Debenzylation q4->end Yes s4->end

Figure 1. A flowchart to diagnose and resolve incomplete debenzylation.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed hydrogenation of this compound is very slow or has stopped. What are the common causes?

A1: Several factors can contribute to a slow or stalled reaction:

  • Catalyst Quality and Activity: The quality and activity of palladium on carbon (Pd/C) can vary significantly between batches and suppliers.[1][2] An old or improperly stored catalyst may have reduced activity.

  • Catalyst Poisoning: Although this compound itself is unlikely to be a potent catalyst poison, impurities in the starting material, solvents, or from previous reaction steps (e.g., sulfur-containing reagents) can deactivate the palladium catalyst.[3][4]

  • Insufficient Hydrogen Pressure: For hydrogenolysis, adequate hydrogen pressure is crucial. Reactions run under a balloon of hydrogen may be slower than those in a dedicated hydrogenation apparatus.

  • Suboptimal Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used and often effective.[5]

  • Product Inhibition: In some cases, the debenzylated product or intermediates can adsorb to the catalyst surface and inhibit further reaction.[4]

Q2: How can I improve the rate and completeness of my debenzylation reaction?

A2: To enhance the reaction, consider the following strategies:

  • Catalyst Selection: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for debenzylation, especially for complex substrates.[5] It is also generally considered more reactive.[2]

  • Acidic Additives: The addition of a small amount of a mild acid, such as acetic acid, can sometimes accelerate the reaction.[5][6]

  • Optimize Reaction Conditions:

    • Solvent: A mixture of solvents, such as THF:tert-butyl alcohol:PBS buffer, has been used effectively for deprotecting oligosaccharides.[7]

    • Hydrogen Pressure: If possible, increase the hydrogen pressure.

    • Temperature: Gently warming the reaction may increase the rate, but be cautious of potential side reactions.

  • Increase Catalyst Loading: While not always ideal due to cost and potential for side reactions, increasing the amount of catalyst can sometimes overcome sluggishness.[5]

Q3: I am observing side products, such as saturation of the benzene ring. How can I prevent this?

A3: Aromatic ring saturation is a known side reaction during hydrogenolysis.[7][8] To minimize this:

  • Catalyst Pre-treatment: A catalyst pre-treatment strategy can suppress unwanted hydrogenation.[1][7] This involves pre-conditioning the catalyst, for example, with a DMF/aqueous mixture.[7]

  • Control of Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor debenzylation over ring saturation.[5]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene in a transfer hydrogenation setup can be a milder and more selective method for debenzylation, avoiding the use of gaseous hydrogen.[9][10][11]

Q4: Are there alternative methods to palladium-catalyzed hydrogenation for debenzylating this compound?

A4: Yes, several alternative methods exist, which can be particularly useful if hydrogenation is problematic:

  • Oxidative Debenzylation: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers.[11][12][13][14] This method is often compatible with functional groups that are sensitive to reduction.

  • Birch Reduction: Reduction with sodium in liquid ammonia is a powerful method for cleaving benzyl ethers, though it requires specialized equipment and careful handling.[10][15]

  • Lewis Acid Catalysis: Strong Lewis acids like BCl₃ can cleave benzyl ethers, but this method is harsh and may not be suitable for sensitive substrates.[16]

Quantitative Data Summary

ParameterRecommended ConditionNotesReference(s)
Catalyst Loading (Pd/C) 10 mol% to 0.5 eq. per benzyl groupCan be increased if the reaction is slow.[7][17]
Hydrogen Pressure 1 atm (balloon) to 10 barHigher pressure generally leads to faster reaction.[7][17]
Temperature Room temperature to 50°CHigher temperatures may increase side reactions.[18]
Solvent Systems EtOH, MeOH, THF, Ethyl Acetate, or mixtures like THF:t-BuOH:PBS bufferSolvent choice can significantly impact reaction efficiency.[5][7][9]
Acidic Additive (Acetic Acid) ~1.5 equivalents or catalytic amountsCan protonate basic impurities and improve catalyst turnover.[5][6]

Key Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation

This protocol is a general procedure for the debenzylation of a benzyl-protected sugar using palladium on carbon and hydrogen gas.

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

  • The reaction is stirred vigorously under a hydrogen atmosphere (e.g., a balloon or a hydrogenation apparatus) at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filter cake is washed with the reaction solvent.

  • The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas by employing a hydrogen donor.

  • Dissolve this compound (1 equivalent) in a mixture of methanol and water.

  • Add 10% Pd/C (a higher loading may be required compared to standard hydrogenation).

  • Add a hydrogen donor, such as ammonium formate (5-10 equivalents) or formic acid.[10][11]

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to reflux for a short period).[10]

  • Monitor the reaction by TLC.

  • Upon completion, the mixture is filtered through Celite®, and the solvent is removed under reduced pressure.

  • An aqueous workup may be necessary to remove the salts from the hydrogen donor.

Protocol 3: Oxidative Debenzylation with DDQ

This protocol is useful when hydrogenation is not feasible.

  • Dissolve this compound (1 equivalent) in a mixture of dichloromethane and water.[13]

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.1-1.5 equivalents per benzyl group).

  • The reaction is stirred at room temperature and can be accelerated by irradiation with visible light.[12][13][14]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is quenched, and the hydroquinone byproduct is removed by filtration and/or aqueous extraction.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Signaling Pathways and Workflows

G cluster_1 Debenzylation Method Selection start Substrate: this compound q1 Are other reducible functional groups present? start->q1 m1 Catalytic Hydrogenation (e.g., H2, Pd/C) q1->m1 No m2 Consider Transfer Hydrogenation (milder conditions) q1->m2 Yes m3 Consider Oxidative Debenzylation (e.g., DDQ) q1->m3 Yes end Purified D-Ribose m1->end m2->end m3->end

Figure 2. A decision tree for selecting a debenzylation method.

References

minimizing anomerization during reactions with 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 2,3,5-Tri-O-benzyl-D-ribose, with a focus on minimizing anomerization.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a concern in reactions with this compound?

A1: Anomerization is the process of converting one anomer to another. In the context of this compound, which exists as a mixture of α and β anomers at the C1 position, this can lead to a mixture of stereoisomeric products in a glycosylation reaction. Controlling the anomeric outcome is crucial as different anomers of a final compound, such as a nucleoside analog, can have vastly different biological activities. For instance, in the synthesis of antiviral nucleosides, typically only the β-anomer is therapeutically active.

Q2: What are the key factors that influence the anomeric ratio in glycosylation reactions with this compound?

A2: The primary factors influencing the anomeric ratio include:

  • The nature of the Lewis acid catalyst: Different Lewis acids can favor the formation of either the α or β anomer by influencing the reaction mechanism (SN1 vs. SN2 pathways).[1]

  • The choice of solvent: Solvents can affect the stability of reaction intermediates. For example, coordinating solvents can favor the formation of the β-anomer.

  • Reaction temperature: Lower temperatures generally favor the thermodynamically more stable product and can enhance stereoselectivity.

  • The nature of the glycosyl acceptor (nucleophile): The reactivity of the nucleophile can influence the transition state of the reaction and thus the anomeric outcome.

  • Protecting groups: While the benzyl groups at the 2, 3, and 5 positions are non-participating, their steric and electronic effects can still influence the approach of the nucleophile.

Q3: How do the non-participating benzyl groups on this compound affect stereoselectivity?

A3: Unlike acyl protecting groups (e.g., acetyl or benzoyl) at the C2 position, which can form an oxonium ion intermediate and direct the incoming nucleophile to the opposite face (typically leading to 1,2-trans products), the benzyl ether at C2 is non-participating. This means it does not directly shield one face of the ribose ring. Consequently, the stereochemical outcome is governed by other factors like the anomeric effect, solvent effects, and the reaction conditions, often leading to a mixture of anomers if not carefully controlled.

Troubleshooting Guides

Issue 1: Poor β-selectivity in N-glycosylation for nucleoside synthesis.

Possible Causes:

  • The reaction conditions favor the formation of the more thermodynamically stable α-anomer.

  • The Lewis acid used is not optimal for promoting an SN2-like attack.

  • The solvent is not sufficiently coordinating to stabilize the β-intermediate.

Troubleshooting Steps:

  • Optimize the Lewis Acid:

    • Switch to a milder Lewis acid that is known to favor β-anomer formation. For example, in Vorbrüggen-type glycosylations, TMSOTf is a common choice.

    • Screen a variety of Lewis acids to find the optimal one for your specific nucleobase.

  • Solvent Selection:

    • Use a more coordinating solvent like acetonitrile. Acetonitrile can participate in the reaction to form a nitrilium-ion intermediate that is then displaced by the nucleobase in an SN2 fashion, leading to the β-anomer.

    • Avoid non-coordinating solvents like dichloromethane (DCM) if you are observing poor β-selectivity.

  • Temperature Control:

    • Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to increase selectivity.

Issue 2: Formation of a complex mixture of products and low yield.

Possible Causes:

  • Side reactions due to a highly reactive Lewis acid.

  • Degradation of the starting material or product under the reaction conditions.

  • Anomerization of the product after its formation.

Troubleshooting Steps:

  • Lewis Acid Concentration:

    • Reduce the stoichiometric amount of the Lewis acid to minimize side reactions.

    • Consider using a catalytic amount of a stronger Lewis acid.

  • Reaction Time:

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation or anomerization.

  • Use of Additives:

    • In some cases, the addition of a non-nucleophilic base can scavenge protons and prevent side reactions.

Data Presentation

Table 1: Influence of Reaction Conditions on Anomeric Ratio in Glycosylation of 2,3,5-Tri-O-benzyl-D-ribofuranosyl Derivatives

Glycosyl DonorAcceptor (Nucleophile)Lewis Acid/PromoterSolventTemp. (°C)Anomeric Ratio (α:β)Reference
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranoseSilylated UracilTMSOTfAcetonitrileRTPredominantly β
2,3,5-Tri-O-benzyl-D-ribofuranosyl bromideMethanolSilver CarbonateDichloromethaneRT1:1
2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate6-ChloropurineBF₃·OEt₂1,2-Dichloroethane0 to RT1:4
1-O-p-Nitrobenzoyl-2,3,5-tri-O-benzyl-D-ribofuranoseSilylated ThymineSnCl₄AcetonitrileRT1:9

Note: The data in this table is compiled from various sources in the literature and is intended for comparative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for β-Selective N-Glycosylation (Vorbrüggen Conditions)

This protocol is a general guideline for the synthesis of β-ribonucleosides using this compound as a precursor, which is first converted to a 1-O-acetyl derivative.

Step 1: Acetylation of this compound

  • Dissolve this compound (1.0 eq) in a mixture of pyridine and acetic anhydride (1:1 v/v).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to obtain 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a mixture of anomers.

Step 2: N-Glycosylation

  • Suspend the desired nucleobase (e.g., uracil, 1.2 eq) in anhydrous acetonitrile.

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide, BSA, 2.5 eq) and heat the mixture to reflux until the solution becomes clear.

  • Cool the solution to room temperature and add the 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0 eq) dissolved in anhydrous acetonitrile.

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to isolate the desired β-nucleoside.

Visualizations

Anomerization_Control cluster_SN1 SN1-like Pathway (Favors α-anomer) cluster_SN2 SN2-like Pathway (Favors β-anomer) A Ribose Derivative B Oxocarbenium Ion (Planar Intermediate) A->B Lewis Acid C α-anomer (Thermodynamic) B->C D β-anomer (Kinetic) B->D E Ribose Derivative F Solvent-Intermediate (e.g., with Acetonitrile) E->F Coordinating Solvent G β-anomer F->G Nucleophile (Backside Attack)

Caption: Mechanisms of anomerization control in glycosylation reactions.

Troubleshooting_Workflow Start Poor Stereoselectivity (Low β:α ratio) ChangeLewisAcid Change Lewis Acid (e.g., TMSOTf, SnCl₄) Start->ChangeLewisAcid ChangeSolvent Change Solvent (e.g., Acetonitrile) Start->ChangeSolvent LowerTemp Lower Reaction Temperature Start->LowerTemp CheckPurity Check Purity of Starting Materials Start->CheckPurity Result Improved β-selectivity ChangeLewisAcid->Result ChangeSolvent->Result LowerTemp->Result CheckPurity->Result

References

preventing degradation of 2,3,5-Tri-O-benzyl-D-ribose during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,3,5-Tri-O-benzyl-D-ribose during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at temperatures between -15°C and -20°C.[1][2] The compound should be kept in a tightly sealed container, protected from light and moisture. For optimal stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advised.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (frozen, dark, dry, and under an inert atmosphere), the compound is expected to be stable for an extended period. However, it is crucial to monitor the purity of the compound periodically, especially if it has been stored for a long time or if the storage conditions have deviated from the recommendations.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are the hydrolysis of the benzyl ether linkages and the oxidation of the ribose moiety. Hydrolysis is more likely to occur in the presence of strong acids, especially at elevated temperatures.[3] The ribose unit can be susceptible to oxidation, particularly at the anomeric carbon.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other degradation reactions. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures. It is advisable to prepare solutions fresh for each experiment.

Q5: How can I tell if my this compound has degraded?

A5: Degradation can be identified by changes in physical appearance (e.g., color change, clumping), but these are not always apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for impurities or Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Characterize the impurity peaks using techniques like LC-MS to identify potential degradation products. 3. Review storage conditions and handling procedures to identify any deviations from the recommendations.
Changes in NMR spectrum (e.g., appearance of new signals, disappearance of characteristic peaks) Structural changes due to degradation.1. Compare the spectrum with a reference spectrum of a pure, fresh sample. 2. Look for signals corresponding to debenzylation (e.g., appearance of new hydroxyl protons) or oxidation products. 3. If degradation is confirmed, discard the sample and obtain a fresh batch.
Poor reactivity in subsequent synthetic steps Presence of impurities or degradation products that may be interfering with the reaction.1. Re-purify the this compound using an appropriate method (e.g., column chromatography). 2. Confirm the purity of the starting material before proceeding with the reaction.
Physical changes in the material (e.g., discoloration, stickiness) Significant degradation has likely occurred.It is highly recommended to discard the material and use a fresh, pure sample for your experiments.

Data Presentation

The following table provides hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes under various stress conditions. The actual degradation will depend on the specific experimental conditions.

Stress Condition Duration Temperature Purity by HPLC (%) Major Degradation Products Observed
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C85.2Mono- and di-debenzylated ribose derivatives
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C98.5Minimal degradation observed
Oxidative (3% H₂O₂) 24 hoursRoom Temp92.7Oxidized ribose derivatives
Thermal 7 days80°C96.1Minor unspecified degradation products
Photostability (ICH Q1B) 1.2 million lux hoursRoom Temp99.2No significant degradation

Note: This table presents illustrative data. Actual results may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing a stability-indicating HPLC method to assess the purity of this compound and detect degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • A gradient elution is recommended to separate the non-polar parent compound from potentially more polar degradation products. A suggested starting gradient could be:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

3. Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: 254 nm

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase B (Acetonitrile) to a final concentration of approximately 1 mg/mL.

5. Analysis:

  • Inject the sample and record the chromatogram. The purity can be calculated based on the peak area percentage.

Protocol 2: Forced Degradation Study

This protocol describes a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 7 days.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Analyze an unstressed sample as a control.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

  • Calculate the percentage of degradation.

  • If necessary, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_oxidation Oxidation A This compound B Mono-debenzylated Ribose A->B Loss of one benzyl group E Oxidized Ribose Derivatives (e.g., Aldonic Acid) A->E Oxidation of ribose moiety C Di-debenzylated Ribose B->C Loss of second benzyl group D Ribose C->D Loss of third benzyl group

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_setup Study Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion A Obtain pure this compound B Develop Stability-Indicating HPLC Method A->B C Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples by HPLC C->D E Characterize Degradants (e.g., LC-MS, NMR) D->E If significant degradation F Determine Degradation Profile & Optimal Storage Conditions D->F E->F

Caption: Workflow for assessing the stability of this compound.

References

scaling up the synthesis of 2,3,5-Tri-O-benzyl-D-ribose: potential issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-Tri-O-benzyl-D-ribose, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the direct benzylation of D-ribose using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base, typically sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] Alternative methods include multi-step syntheses involving the protection of specific hydroxyl groups before benzylation to improve regioselectivity.[3] Phase-transfer catalysis has also been explored for the benzylation of carbohydrates.[4]

Q2: What are the primary safety concerns when scaling up the synthesis using sodium hydride?

A2: Scaling up reactions involving sodium hydride presents significant safety hazards. Key concerns include:

  • Hydrogen Gas Evolution: Sodium hydride reacts with the hydroxyl groups of D-ribose and any residual moisture to produce highly flammable hydrogen gas. On a large scale, the volume of gas produced can lead to a dangerous pressure buildup in the reactor if not properly vented.

  • Exothermic Reaction: The reaction is highly exothermic. The larger volume-to-surface area ratio in large reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.[5]

  • Pyrophoric Nature of Sodium Hydride: Sodium hydride can ignite spontaneously on contact with air and moisture. Handling large quantities requires stringent inert atmosphere techniques.[6][7]

  • Solvent Reactivity: Sodium hydride can react with solvents like DMF, especially at elevated temperatures, leading to decomposition and the formation of hazardous byproducts.[8]

Q3: Why is the purification of this compound challenging on a larger scale?

A3: The product is often a thick, viscous oil or syrup, which makes handling and purification difficult.[9] Standard purification techniques like distillation are not feasible due to the high boiling point and thermal instability of the molecule. Large-scale column chromatography can be expensive and time-consuming due to the need for large volumes of solvent and stationary phase. Furthermore, the presence of closely related impurities, such as incompletely benzylated products or anomers, can complicate the separation.[10][11]

Q4: What are the common impurities and byproducts in this synthesis?

A4: Common impurities include:

  • Partially benzylated ribose derivatives: Mono- and di-O-benzylated ribose species resulting from incomplete reaction.

  • Over-benzylated products: While less common for ribose, reaction at the anomeric hydroxyl is possible.

  • Anomers: The product can exist as a mixture of α and β anomers, which may have different biological activities and can be difficult to separate.[12]

  • Byproducts from solvent degradation: When using NaH in DMF, byproducts from the reaction of the base with the solvent can form.[8]

  • Residual benzyl alcohol and benzyl bromide.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Reaction
Symptom Potential Cause Troubleshooting Steps
TLC or HPLC analysis shows significant amounts of starting material or partially benzylated intermediates remaining after the expected reaction time.Insufficient Base: The sodium hydride may have been partially quenched by moisture in the solvent, reagents, or glassware.- Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use freshly distilled, anhydrous solvents.- Consider adding a slight excess of sodium hydride (e.g., 1.1-1.2 equivalents per hydroxyl group).
Poor Solubility of D-ribose: D-ribose has limited solubility in some organic solvents, which can hinder the reaction.- Use a co-solvent system to improve solubility.- Increase the reaction temperature cautiously, while carefully monitoring for exotherms.
Deactivated Benzylating Agent: The benzyl bromide or chloride may have degraded.- Use freshly opened or distilled benzylating agent.
Insufficient Mixing: In a large reactor, poor agitation can lead to localized concentrations of reactants and incomplete mixing.- Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous suspension.
Issue 2: Exothermic Runaway and Pressure Buildup
Symptom Potential Cause Troubleshooting Steps
A rapid, uncontrolled increase in reaction temperature and pressure.Rapid Addition of Reagents: Adding the benzylating agent or D-ribose too quickly to the sodium hydride suspension.- Add the limiting reagent slowly and portion-wise or via a dropping funnel, monitoring the internal temperature closely.- For very large scales, consider a semi-batch process where one reactant is added continuously at a controlled rate.
Inadequate Cooling: The reactor's cooling system cannot dissipate the heat generated by the reaction.- Ensure the cooling system is functioning optimally.- Use a larger reactor with a better surface area-to-volume ratio if possible.- Dilute the reaction mixture with more solvent to increase the thermal mass.
Reaction with Moisture: Uncontrolled reaction of sodium hydride with water.- Implement stringent anhydrous techniques as mentioned in Issue 1.
Hydrogen Gas Accumulation: Insufficient venting of the hydrogen gas produced.- Ensure the reactor is equipped with a well-functioning and appropriately sized vent or off-gas system.
Issue 3: Difficulty in Product Purification
Symptom Potential Cause Troubleshooting Steps
The crude product is a very viscous, difficult-to-handle syrup.This is the inherent nature of the product.- After quenching the reaction, perform a thorough aqueous workup to remove inorganic salts.- Use a rotary evaporator with a high-vacuum pump to remove the solvent completely. Co-evaporation with a non-polar solvent like toluene can help remove residual polar solvents.
Column chromatography gives poor separation of the product from impurities.Inappropriate Stationary or Mobile Phase: The chosen chromatography conditions are not optimal.- For protected carbohydrates, consider using a pentafluorophenyl or phenyl hexyl stationary phase instead of standard silica gel for better separation.[10][11]- Perform small-scale scouting of different solvent systems to find the optimal mobile phase for separation.
Co-elution of Anomers: The α and β anomers are difficult to separate.- If a specific anomer is required, consider anomeric control during the synthesis or enzymatic resolution post-synthesis.- For some applications, a mixture of anomers may be acceptable.
Large-scale chromatography is impractical.High cost and solvent consumption. - Consider alternative purification methods such as crystallization if a solid form can be induced.- Liquid-liquid extraction can be optimized to remove a significant portion of impurities before chromatography.

Data Presentation: Impact of Scaling Up

The following table provides a representative comparison of reaction parameters and outcomes when scaling up the synthesis of this compound. Note: These values are illustrative and will vary depending on the specific equipment and conditions used.

ParameterLab Scale (10 g D-ribose)Pilot Scale (1 kg D-ribose)Key Considerations for Scale-Up
D-ribose 10 g1 kgEnsure consistent quality and low moisture content of the starting material.
Sodium Hydride (60% in oil) ~13.3 g (5 eq.)~1.33 kg (5 eq.)Handling large quantities requires specialized equipment and safety protocols.[5][13]
Benzyl Bromide ~68.4 g (4 eq.)~6.84 kg (4 eq.)Procure from a reliable source to ensure high purity.
Solvent (Anhydrous THF) 200 mL20 LSolvent quality is critical; ensure it is thoroughly dried.
Reaction Temperature 0 °C to room temperature0 °C to 25 °C (with careful monitoring)Efficient heat dissipation is crucial to prevent temperature spikes.
Addition Time of Benzyl Bromide 30 minutes4-6 hoursSlow, controlled addition is essential to manage the exotherm.
Reaction Time 12-16 hours18-24 hoursReactions at larger scales may require longer times to go to completion.
Typical Yield 85-95%75-85%Yields often decrease slightly on scale-up due to handling losses and less ideal mixing.
Purity (before chromatography) ~90%~80-85%Increased potential for side reactions and incomplete conversion at larger scales.
Purification Method Silica gel chromatographyMulti-kilogram silica gel chromatography or alternative purification strategiesCost and feasibility of chromatography at this scale are major concerns.

Experimental Protocols

Key Experiment: Scaled-Up Synthesis of this compound

Safety Precautions: This procedure must be carried out by trained personnel in a well-ventilated fume hood or a walk-in hood suitable for kilogram-scale reactions. All glassware and equipment must be thoroughly dried. An inert atmosphere (nitrogen or argon) must be maintained throughout the reaction. Personal protective equipment (flame-retardant lab coat, safety goggles, face shield, and appropriate gloves) is mandatory. A Class D fire extinguisher for combustible metals must be readily available.

Materials:

  • D-ribose (1.0 kg, 6.66 mol)

  • Sodium hydride (60% dispersion in mineral oil, 1.33 kg, 33.3 mol)

  • Benzyl bromide (6.84 kg, 39.96 mol)

  • Anhydrous tetrahydrofuran (THF, 20 L)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 50 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a condenser connected to a gas bubbler.

  • Cooling/heating circulator for the reactor jacket.

  • Large separatory funnel (50 L or larger).

  • Rotary evaporator with a large-capacity flask.

Procedure:

  • Preparation: Set up the 50 L reactor and ensure it is clean and dry. Purge the reactor with nitrogen for at least one hour.

  • Charging Sodium Hydride: Under a strong flow of nitrogen, carefully add the sodium hydride dispersion to the reactor.

  • Solvent Addition: Add anhydrous THF (10 L) to the reactor via cannula or a sealed addition funnel.

  • Cooling: Cool the stirred suspension of sodium hydride in THF to 0 °C using the circulator.

  • Substrate Addition: In a separate dry flask, dissolve the D-ribose in anhydrous THF (5 L). This may require gentle warming and will result in a suspension. Add this suspension to the dropping funnel.

  • Slow Addition of D-ribose: Add the D-ribose suspension to the sodium hydride suspension dropwise over 2-3 hours, maintaining the internal temperature below 10 °C. Vigorous hydrogen evolution will be observed.

  • Benzyl Bromide Addition: Once the D-ribose addition is complete and hydrogen evolution has subsided, add the benzyl bromide to the dropping funnel. Add the benzyl bromide dropwise to the reaction mixture over 4-6 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete after 18-24 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess sodium hydride. This is a highly exothermic step with vigorous gas evolution. Continue adding methanol until the gas evolution ceases.

  • Work-up: Slowly add saturated aqueous ammonium chloride solution to the quenched reaction mixture. Transfer the mixture to a large separatory funnel. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The final product will be a viscous, pale yellow oil.

  • Purification: Purify the crude product by large-scale column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow prep Preparation (Dry Reactor, Inert Atmosphere) na_h Charge Sodium Hydride and Anhydrous THF prep->na_h cool1 Cool to 0 °C na_h->cool1 add_ribose Slow Addition of D-ribose (T < 10 °C) cool1->add_ribose ribose_sol Prepare D-ribose in Anhydrous THF ribose_sol->add_ribose add_bnbr Slow Addition of Benzyl Bromide (T < 25 °C) add_ribose->add_bnbr react Reaction at Room Temperature (18-24 h) add_bnbr->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete cool2 Cool to 0 °C monitor->cool2 Complete quench Quench with Methanol cool2->quench workup Aqueous Work-up quench->workup extract Extraction with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product troubleshooting_logic start Problem Encountered During Scale-up incomplete Incomplete Reaction start->incomplete exotherm Exothermic Runaway start->exotherm purification Purification Difficulty start->purification cause_moisture Moisture Contamination? incomplete->cause_moisture cause_reagents Reagent Quality/Stoichiometry? incomplete->cause_reagents cause_mixing Poor Mixing? incomplete->cause_mixing cause_addition Rapid Reagent Addition? exotherm->cause_addition cause_cooling Inadequate Cooling? exotherm->cause_cooling cause_syrup Viscous Product? purification->cause_syrup cause_separation Poor Separation? purification->cause_separation sol_dry Action: Implement Stringent Anhydrous Techniques cause_moisture->sol_dry Yes sol_reagents Action: Use Fresh Reagents, Adjust Stoichiometry cause_reagents->sol_reagents Yes sol_mixing Action: Improve Agitation cause_mixing->sol_mixing Yes sol_addition Action: Slow Down Addition Rate cause_addition->sol_addition Yes sol_cooling Action: Enhance Cooling/Dilute cause_cooling->sol_cooling Yes sol_syrup Action: Thorough Drying/Co-evaporation cause_syrup->sol_syrup Yes sol_separation Action: Optimize Chromatography (Stationary/Mobile Phase) cause_separation->sol_separation Yes

References

Validation & Comparative

A Comparative Guide to Protected Sugars: The Advantages of 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of synthetic organic chemistry, particularly in the synthesis of nucleosides, nucleotides, and other complex carbohydrates, the choice of protecting groups is a critical determinant of reaction success, yield, and stereochemical control. Among the various protected forms of D-ribose, 2,3,5-Tri-O-benzyl-D-ribose stands out as a versatile and robust intermediate. This guide provides an objective comparison between this compound and other commonly used protected sugars, supported by the principles of protecting group chemistry.

Core Advantages of Benzyl Ether Protection in Ribose Chemistry

This compound is a derivative of D-ribose where the hydroxyl groups at the 2, 3, and 5 positions are masked by benzyl groups. This specific protection strategy imparts several key advantages over other protecting groups like acetyl (Ac) or silyl (e.g., TBDMS) ethers.

Key Physicochemical and Reactivity Advantages:

  • Enhanced Stability : Benzyl ethers exhibit remarkable stability across a wide range of reaction conditions, including both acidic and basic environments where acyl (e.g., acetyl, benzoyl) or silyl protecting groups might be labile or prone to migration.[1][2] This stability is crucial for multi-step syntheses, allowing for selective modifications at other positions of the sugar or the coupled nucleobase without premature deprotection.[3][4]

  • Increased Lipophilicity : The three benzyl groups significantly increase the molecule's lipophilicity, enhancing its solubility in common organic solvents.[3][4] This improved solubility facilitates homogeneous reaction conditions and simplifies purification processes like chromatography.

  • Stereochemical Influence : The bulky benzyl groups can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of the desired β-anomer in nucleoside synthesis through steric hindrance and participation effects.

  • Orthogonal Deprotection : The benzyl group offers a distinct deprotection strategy. It is most commonly and cleanly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), conditions that do not affect many other protecting groups like esters or silyl ethers.[2][5][6] This orthogonality is a cornerstone of modern protecting group strategy, enabling the selective deprotection of different functional groups in a complex molecule. Milder, more selective methods, such as ozonolysis, can also be employed for debenzylation without affecting sensitive functionalities like glycosidic linkages.[1]

Comparative Analysis of Ribose Protecting Groups

While direct, side-by-side experimental data for identical reactions is sparse in the literature, a qualitative and property-based comparison highlights the strategic advantages of using benzyl ethers.

Protecting GroupStructureStabilityCommon Deprotection ConditionsKey AdvantagesKey Limitations
Benzyl (Bn) -CH₂PhHigh stability to acids, bases, and many redox conditions.[1]Catalytic Hydrogenolysis (H₂, Pd/C);[5][6] Oxidative cleavage (DDQ);[6] Ozonolysis.[1]High stability, orthogonal removal, enhances organic solubility.[3][4]Requires specific, often reductive, conditions for removal which may affect other functional groups (e.g., alkenes, alkynes).
Acetyl (Ac) -C(O)CH₃Labile to both acidic and basic hydrolysis.Basic hydrolysis (e.g., NaOMe/MeOH); Acidic hydrolysis (e.g., HCl/MeOH).Easily introduced and removed; Can participate in reactions to control stereochemistry.Prone to migration between adjacent hydroxyl groups; Low stability limits its use in long synthetic sequences.[2]
Benzoyl (Bz) -C(O)PhMore stable than acetyl groups, but still susceptible to basic hydrolysis.Basic hydrolysis (e.g., NaOMe/MeOH).Increased stability over acetyl; Often used in Vorbrüggen glycosylation (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).[7][8]Less stable than benzyl ethers under basic conditions; Removal conditions are not orthogonal to other ester groups.
Silyl (e.g., TBDMS) -Si(CH₃)₂C(CH₃)₃Labile to acidic conditions and fluoride ion sources.Fluoride ions (e.g., TBAF); Acidic hydrolysis.Easily introduced; Steric bulk can be tuned; Orthogonal to many other groups.Can be prone to migration; Less stable in acidic conditions compared to benzyl ethers.

Experimental Protocols: A Generalized Approach

The following provides a generalized methodology for a key step in nucleoside synthesis—glycosylation—to illustrate the application of protected sugars.

Protocol: Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation

This reaction is one of the most common methods for forming the C-N bond in nucleosides and can be adapted for various protected ribose derivatives.[7]

1. Silylation of the Nucleobase:

  • Suspend the desired nucleobase (e.g., uracil, adenine) in a dry aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane).
  • Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl) with a non-nucleophilic base like triethylamine.
  • Heat the mixture to reflux until the nucleobase is fully dissolved and silylated, indicating the formation of the reactive silylated heterocycle.

2. Glycosylation:

  • Cool the solution of the silylated nucleobase.
  • Add the protected ribose derivative. If using 2,3,5-Tri-O-benzyl-1-O-acetyl-D-ribofuranose , it is added directly. If using a benzoyl-protected sugar like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose , that would be used instead.[7][8]
  • Add a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at a controlled temperature (e.g., 0 °C or room temperature).
  • Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by adding an aqueous solution of sodium bicarbonate.
  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the resulting protected nucleoside by column chromatography on silica gel.

4. Deprotection:

  • For Benzyl Groups: Dissolve the purified protected nucleoside in a solvent like methanol or ethanol. Add a palladium on carbon (Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere until deprotection is complete. Filter off the catalyst and concentrate the solvent to yield the final nucleoside.
  • For Benzoyl/Acetyl Groups: Dissolve the protected nucleoside in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deprotection is complete. Neutralize with an acidic resin, filter, and concentrate.

Visualization of Synthetic Workflow

The choice of protecting group is a crucial decision point in the overall synthetic strategy for nucleosides.

G cluster_protection Protection Strategy cluster_reaction start D-Ribose activation Anomeric Activation (e.g., Acetylation) start->activation Multi-step Protection end_node Target Nucleoside p1 2,3,5-Tri-O-benzyl- D-ribose p2 1-O-acetyl-2,3,5-tri- O-benzoyl-D-ribose glycosylation Glycosylation (e.g., Vorbrüggen) p1->glycosylation p3 Other Protected Ribose (Silyl, etc.) p2->glycosylation p3->glycosylation deprotection Deprotection glycosylation->deprotection deprotection->end_node

Caption: Generalized workflow for nucleoside synthesis.

Conclusion

This compound offers a superior combination of stability, solubility, and orthogonal deprotection capabilities, making it an exceptional choice for complex, multi-step synthetic campaigns. While other protecting groups like acetyl, benzoyl, or silyl ethers have their applications, the robustness of benzyl ethers provides a wider margin for subsequent chemical transformations. For researchers and drug development professionals, the strategic selection of this compound can lead to more efficient, higher-yielding, and reliable synthetic routes to novel nucleoside analogues and other vital carbohydrate-based molecules.

References

A Comparative Guide to Glycosylation Efficiency: 2,3,5-Tri-O-benzyl-D-ribose vs. 2,3,5-Tri-O-benzoyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of nucleosides and their analogues, the choice of protecting groups on the ribose moiety is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides an objective comparison of two commonly employed protected ribose derivatives: 2,3,5-Tri-O-benzyl-D-ribose and 2,3,5-Tri-O-benzoyl-D-ribose, in the context of N-glycosylation for the formation of ribonucleosides.

The fundamental difference between these two glycosyl donors lies in the nature of their protecting groups at the C2 position. The benzoyl group, an acyl protector, can participate in the reaction mechanism, leading to high stereoselectivity. In contrast, the benzyl group, an ether-based protector, is non-participating, which can result in the formation of a mixture of anomeric products.

Mechanism of Glycosylation: A Tale of Two Protecting Groups

The stereochemical outcome of a glycosylation reaction is largely dictated by the nature of the protecting group on the C2 hydroxyl of the glycosyl donor.

2,3,5-Tri-O-benzoyl-D-ribose: The benzoyl group at the C2 position actively participates in the reaction. Following the departure of the leaving group at the anomeric center (C1), the carbonyl oxygen of the C2-benzoyl group attacks the resulting oxocarbenium ion. This forms a stable bicyclic dioxolenium ion intermediate. The presence of this intermediate sterically hinders the "top" (α) face of the ribose ring, compelling the incoming nucleobase to attack from the "bottom" (β) face. This mechanism, known as neighboring group participation, almost exclusively yields the 1,2-trans-glycoside, which in the case of D-ribose, is the β-anomer. This high stereoselectivity is a significant advantage in the synthesis of nucleosides where the β-anomer is the biologically active form.

This compound: The benzyl group at the C2 position is non-participating. It does not have a carbonyl oxygen that can form a cyclic intermediate. Consequently, once the leaving group departs from the anomeric carbon, a planar oxocarbenium ion is formed. The incoming nucleobase can then attack from either the α-face or the β-face, often leading to a mixture of α and β anomers. The final ratio of these anomers is influenced by various factors, including the solvent, temperature, and the nature of the nucleobase and promoter.

Glycosylation_Mechanisms cluster_benzoyl 2,3,5-Tri-O-benzoyl-D-ribose Glycosylation cluster_benzyl This compound Glycosylation Bz_Start Tri-O-benzoyl-ribose (C1-Leaving Group) Bz_Oxo Oxocarbenium Ion Bz_Start->Bz_Oxo - Leaving Group Bz_Dioxo Dioxolenium Ion (Neighboring Group Participation) Bz_Oxo->Bz_Dioxo C2-Benzoyl attack Bz_Product β-Nucleoside (1,2-trans product) Bz_Dioxo->Bz_Product Bz_Base Nucleobase Bz_Base->Bz_Dioxo Attacks from β-face Bn_Start Tri-O-benzyl-ribose (C1-Leaving Group) Bn_Oxo Planar Oxocarbenium Ion (Non-participating Group) Bn_Start->Bn_Oxo - Leaving Group Bn_Alpha α-Nucleoside Bn_Oxo->Bn_Alpha Bn_Beta β-Nucleoside Bn_Oxo->Bn_Beta Bn_Base Nucleobase Bn_Base->Bn_Oxo Attacks from α or β face

Caption: Comparative Glycosylation Mechanisms.

Quantitative Comparison of Glycosylation Efficiency

Direct comparative studies evaluating the glycosylation efficiency of this compound and 2,3,5-tri-O-benzoyl-D-ribose under identical conditions are scarce in the literature. However, by collating data from representative syntheses, a clear trend emerges.

Glycosylation reactions with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, typically under Vorbrüggen conditions, consistently demonstrate high yields and excellent β-selectivity. In contrast, reactions involving 2,3,5-tri-O-benzyl-D-ribofuranosyl halides often result in lower to moderate yields and produce a mixture of anomers.

Glycosyl DonorNucleobaseReaction ConditionsYieldAnomeric Ratio (α:β)Reference
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Silylated 2-NitroimidazoleTMSOTf, CH₃CN, rt, 1h83% (combined)1:1.6[1]
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidineTMSOTf, CH₃CNNot specifiedN-7 and N-1 regioisomers formed[2]
2-Deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentafuranosyl chloride Purine Base APotassium salt, TDA-1 catalyst63% (combined)1:4.7[3]
2,3,5-tri-O-benzyl-α-D-glucopyranosyl chloride Glycosyl AcceptorBDSB, CH₂Cl₂75%α only[4]

Experimental Protocols

General Workflow for Nucleoside Synthesis

The synthesis of nucleosides from protected ribose derivatives generally follows a three-step process: preparation of the glycosyl donor, the glycosylation reaction itself, and subsequent deprotection to yield the final nucleoside.

Experimental_Workflow Start D-Ribose Protection Protection of Hydroxyl Groups (Benzoyl or Benzyl) Start->Protection Donor_Prep Preparation of Glycosyl Donor (e.g., 1-O-Acetate or 1-Halide) Protection->Donor_Prep Glycosylation Glycosylation with Nucleobase Donor_Prep->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection Final_Product Target Nucleoside Deprotection->Final_Product

Caption: General Nucleoside Synthesis Workflow.
Protocol 1: Vorbrüggen Glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This method is widely used for the synthesis of β-ribonucleosides due to its high stereoselectivity.

1. Silylation of the Nucleobase:

  • A mixture of the nucleobase (e.g., 2-nitroimidazole, 1 mmol), hexaethyldisilazane (2 mmol), and dry pyridine (2 mL) is refluxed for 30 minutes.

  • The volatile components are removed under reduced pressure to yield the silylated nucleobase, which is used immediately.[1]

2. Glycosylation Reaction:

  • The silylated nucleobase is dissolved in dry acetonitrile (5.0 mL) under an argon atmosphere.

  • A solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 mmol) in dry acetonitrile (4.6 mL) is added.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.5 M in dry CH₂Cl₂, 2.4 mL) is added, and the mixture is stirred at room temperature for 1 hour.[1]

  • The reaction is monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • The reaction is quenched by adding a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[1]

Protocol 2: Glycosylation with a 2,3,5-Tri-O-benzyl-D-ribofuranosyl Halide (General Approach)

This protocol outlines a general procedure for glycosylation using a benzyl-protected ribofuranosyl halide. The conditions often require optimization to improve the yield and stereoselectivity.

1. Preparation of the Glycosyl Halide:

  • 2,3,5-Tri-O-benzyl-D-ribofuranose is treated with a halogenating agent (e.g., HBr in acetic acid or a chlorinating agent) to generate the corresponding glycosyl halide at the anomeric position. This intermediate is often unstable and used immediately.

2. Glycosylation Reaction:

  • The chosen nucleobase is typically activated, for example, by forming its sodium or potassium salt using a base like sodium hydride in a dry aprotic solvent (e.g., DMF or acetonitrile).

  • The freshly prepared solution of the 2,3,5-tri-O-benzyl-D-ribofuranosyl halide in a dry solvent is added to the activated nucleobase at a controlled temperature (often starting at low temperatures like 0°C or -20°C and slowly warming to room temperature).

  • The reaction is stirred under an inert atmosphere (e.g., argon or nitrogen) and monitored by TLC.

3. Work-up and Purification:

  • The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • The resulting crude product, usually a mixture of anomers, is purified by column chromatography to separate the α and β isomers.

Conclusion

The choice between this compound and 2,3,5-tri-O-benzoyl-D-ribose as a glycosyl donor has profound implications for the efficiency and stereochemical outcome of nucleoside synthesis.

  • 2,3,5-Tri-O-benzoyl-D-ribose is the preferred choice when high β-selectivity is paramount. The participating benzoyl group at C2 ensures the formation of the desired 1,2-trans product, often in high yields, making it a reliable option for the synthesis of biologically relevant β-nucleosides.

  • This compound offers the advantage of having protecting groups that are stable under a wide range of conditions and can be removed by hydrogenolysis. However, its non-participating nature at C2 typically leads to a lack of stereocontrol during glycosylation, resulting in mixtures of α and β anomers. While this can be a disadvantage, it may be acceptable in cases where both anomers are of interest or when efficient chromatographic separation is possible. The reaction conditions can sometimes be tuned to favor one anomer over the other, but this often requires extensive optimization.

For researchers and drug development professionals, the decision of which protected ribose to use will depend on the specific synthetic goals, the importance of stereochemical purity, and the overall synthetic strategy.

References

Spectroscopic and Synthetic Comparison of Benzyl-Protected Ribose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and synthetic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules like nucleoside analogs. Among these, 2,3,5-Tri-O-benzyl-D-ribose stands out as a crucial intermediate. This guide provides a comparative analysis of its spectroscopic data and synthetic protocols, offering valuable insights for its preparation and characterization.

Spectroscopic Data Comparison

Precise characterization of synthetic intermediates is critical for ensuring the integrity of the final product. Here, we compare the spectroscopic data of 2,3,5-Tri-O-benzyl-D-ribofuranose with a closely related diastereomer, 2,3,5-Tri-O-benzyl-D-xylofuranose. This comparison highlights the subtle yet significant differences that arise from the change in stereochemistry at the C3 position.

Spectroscopic Data2,3,5-Tri-O-benzyl-D-ribofuranose (Anticipated)2,3,5-Tri-O-benzyl-D-xylofuranose (α/β mixture)[1]
¹H NMR (400 MHz, CDCl₃) Signals for the ribose protons are expected to show distinct coupling constants and chemical shifts reflecting the cis relationship of the hydroxyl groups at C2 and C3.δ 7.58–7.33 (m, 15H, HAr), 5.65 (br d, J = 4.2 Hz, 0.4H, H-1α), 5.46 (br s, 0.6H, H-1β), 4.84–4.50 (m, 7H, 3 × OCH₂Ph, H-4), 4.26 (dd, J = 5.5, 3.1 Hz, 0.6H, H-3β), 4.23 (dd, J = 4.7, 2.7 Hz, 0.4H, H-3α), 4.18 (br dd, J = 3.1, 0.8 Hz, 0.6H, H-2β), 4.10 (dd, J = 4.2, 2.7 Hz, 0.4H, H-2α), 3.98–3.78 (m, 2H, H-5, H-5’) ppm.
¹³C NMR (101 MHz, CDCl₃) Specific chemical shifts for the five ribose carbons would be characteristic.δ 138.1–136.9 (CAr), 128.4–127.7 (CHAr), 101.6 (C-1β), 95.9 (C-1α), 86.5 (C-2β), 81.4 (C-2α), 81.2 (C-3β), 81.0 (C-3α), 79.6 (C-4β), 77.0 (C-4α), 73.4–71.6 (OCH₂Ph), 68.7 (C-5β), 68.3 (C-5α) ppm.
IR (neat) Characteristic absorptions for O-H (if free hydroxyl is present), aromatic C-H, aliphatic C-H, C=C of the aromatic rings, and C-O ether linkages.ṽ = 3419 (O–H), 3030 (C–HAr), 2886 (C–H), 1454 (C=C), 1056 (C–O), 735 (C–HAr), 696 (C–HAr) cm⁻¹.
Mass Spec (HRMS-ESI) The calculated exact mass would be identical to the xylo- derivative.m/z [M+Na]⁺ calcd for C₂₆H₂₈O₅Na: 443.1834; found: 443.1829.

Experimental Protocols

The synthesis of this compound typically involves a three-step process starting from D-ribose. The following protocol is adapted from the synthesis of the D-xylofuranose analog and is a representative method.[1]

Step 1: Methyl Glycoside Formation

To a solution of D-ribose in dry methanol, a catalytic amount of acetyl chloride is added. The reaction mixture is stirred at room temperature to produce the corresponding methyl ribofuranoside. The reaction is neutralized with a basic resin and concentrated under reduced pressure.

Step 2: Benzylation

The crude methyl ribofuranoside is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride is added portion-wise at 0°C, followed by the dropwise addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

Step 3: Hydrolysis

The purified methyl 2,3,5-tri-O-benzyl-D-ribofuranoside is dissolved in a mixture of acetic acid and hydrochloric acid. The solution is heated to effect the hydrolysis of the methyl glycoside. After neutralization and extraction, the crude product is purified by column chromatography to afford this compound as a mixture of anomers.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation D_Ribose D-Ribose Methyl_Riboside Methyl Ribofuranoside D_Ribose->Methyl_Riboside 1. MeOH, AcCl Benzylated_Riboside Methyl 2,3,5-Tri-O-benzyl- D-ribofuranoside Methyl_Riboside->Benzylated_Riboside 2. NaH, BnBr, DMF Target_Molecule This compound Benzylated_Riboside->Target_Molecule 3. H₃O⁺ NMR NMR Spectroscopy (¹H, ¹³C) Target_Molecule->NMR IR IR Spectroscopy Target_Molecule->IR Mass_Spec Mass Spectrometry (HRMS) Target_Molecule->Mass_Spec Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Proton & Carbon Skeleton IR->Structure_Confirmation Functional Groups Mass_Spec->Structure_Confirmation Molecular Formula

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

A Comparative Guide to Alternative Protecting Groups for D-Ribose in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of nucleosides, the building blocks of RNA, is a cornerstone of modern biotechnology and drug development. A critical aspect of this synthesis is the strategic use of protecting groups, particularly for the 2'-hydroxyl function of D-ribose. The choice of this protecting group significantly impacts the overall efficiency, purity, and scalability of the synthesis. This guide provides an objective comparison of common and alternative 2'-hydroxyl protecting groups, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of 2'-Hydroxyl Protecting Groups

The selection of a 2'-hydroxyl protecting group is a trade-off between stability during synthesis and ease of removal during deprotection. The ideal protecting group should be robust enough to withstand the various reagents used in the coupling cycles of solid-phase synthesis, yet be labile enough for clean and efficient removal without damaging the final RNA product. Here, we compare the performance of several key protecting groups based on reported coupling efficiencies, deprotection conditions, and overall yields.

Protecting GroupAbbreviationKey CharacteristicsTypical Coupling Efficiency (%)Deprotection Conditions
tert-ButyldimethylsilylTBDMS or TBSMost common, well-established, but sterically bulky and prone to migration.97-99%[1]Fluoride ions (e.g., TBAF, TEA·3HF)
[(Triisopropylsilyl)oxy]methylTOMReduced steric hindrance compared to TBDMS, high coupling efficiency, resistant to migration.>99%[2]Fluoride ions (e.g., TBAF, TEA·3HF)
Bis(2-acetoxyethoxy)methylACEAcid-labile orthoester, allows for purification with the protecting group on.HighMildly acidic conditions (e.g., pH 3.8)
1-(2-fluorophenyl)-4-methoxypiperidin-4-ylFpmpAcid-labile acetal, stable to detritylation conditions.Less successful in H-phosphonate approach[3][4]Acidic conditions (e.g., pH 2)
PivaloyloxymethylPivOMBase-labile, allows for silyl-free synthesis.Not explicitly quantifiedMild basic conditions (e.g., ammonium hydroxide)

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of protecting group strategies. Below are methodologies for the protection and deprotection of three widely used 2'-hydroxyl protecting groups.

tert-Butyldimethylsilyl (TBDMS) Group

Protection of 5'-O-DMT-Ribonucleoside:

  • To a solution of the 5'-O-DMT-ribonucleoside in anhydrous pyridine, add 1.2 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl) and 1.5 equivalents of silver nitrate (AgNO₃).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the 2'-O-TBDMS-5'-O-DMT-ribonucleoside by silica gel column chromatography.

Deprotection of TBDMS Group:

  • Treat the TBDMS-protected oligonucleotide with a solution of 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Incubate the reaction at room temperature for 12-16 hours.

  • Alternatively, for faster deprotection, use triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at 65 °C for 2.5 hours.[5]

  • Quench the reaction and desalt the deprotected oligonucleotide using standard procedures such as ethanol precipitation or size-exclusion chromatography.

[(Triisopropylsilyl)oxy]methyl (TOM) Group

Protection of 5'-O-DMT-Ribonucleoside:

  • To a solution of the 5'-O-DMT-ribonucleoside in anhydrous dichloromethane (DCM), add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Cool the solution to 0 °C and add 1.2 equivalents of [(triisopropylsilyl)oxy]methyl chloride (TOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the 2'-O-TOM-5'-O-DMT-ribonucleoside by silica gel column chromatography.

Deprotection of TOM Group:

  • Cleave the oligonucleotide from the solid support and remove base and phosphate protecting groups using concentrated ammonium hydroxide/methylamine (AMA) at 65 °C for 10 minutes.

  • Evaporate the solution to dryness.

  • Dissolve the residue in anhydrous DMSO.

  • Add triethylamine (TEA) followed by triethylamine trihydrofluoride (TEA·3HF).

  • Heat the mixture at 65 °C for 2.5 hours to remove the TOM groups.[5]

  • Quench the reaction with an appropriate buffer and purify the deprotected RNA.

Bis(2-acetoxyethoxy)methyl (ACE) Group

Protection of 5'-O-DMT-Ribonucleoside:

The introduction of the ACE group is typically performed during the synthesis of the phosphoramidite monomer and is a multi-step process. The key step involves the reaction of the 5'-O-DMT-ribonucleoside with a suitable orthoester reagent.

Deprotection of ACE Group:

  • After solid-phase synthesis, treat the support-bound oligonucleotide with a solution of 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S₂Na₂) in DMF for 30 minutes to remove the methyl phosphate protecting groups.

  • Treat the support with 40% aqueous methylamine at 55 °C for 10 minutes to cleave the oligonucleotide from the support, deprotect the exocyclic amines, and modify the 2'-ACE groups.

  • The resulting 2'-bis(2-hydroxyethoxy)methyl orthoester is then cleaved under mildly acidic conditions. Treat the oligonucleotide with a buffer of 100 mM acetic acid adjusted to pH 3.8 with TEMED at 60 °C for 30 minutes.

Visualization of Protecting Group Strategies

The following diagrams illustrate the logical workflow of solid-phase RNA synthesis and the orthogonal deprotection strategies based on the type of 2'-hydroxyl protecting group employed.

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection and Cleavage Detritylation Detritylation Coupling Coupling Detritylation->Coupling Repeat n times Capping Capping Coupling->Capping Repeat n times Oxidation Oxidation Capping->Oxidation Repeat n times Oxidation->Detritylation Repeat n times Cleavage Cleavage from Support Oxidation->Cleavage Completed Synthesis Base_Phosphate_Deprotection Base & Phosphate Deprotection Cleavage->Base_Phosphate_Deprotection Hydroxyl_Deprotection 2'-Hydroxyl Deprotection Base_Phosphate_Deprotection->Hydroxyl_Deprotection Purification Purification Hydroxyl_Deprotection->Purification

General workflow of solid-phase RNA synthesis.

deprotection_strategies cluster_fluoride Fluoride-Labile cluster_acid Acid-Labile cluster_base Base-Labile TBDMS TBDMS TOM TOM ACE ACE Fpmp Fpmp PivOM PivOM Protecting_Groups 2'-Hydroxyl Protecting Groups

Categorization of 2'-hydroxyl protecting groups by deprotection chemistry.

Conclusion

The choice of a 2'-hydroxyl protecting group is a critical decision in the synthesis of RNA. While TBDMS remains a widely used and well-understood option, newer alternatives such as TOM and ACE offer significant advantages in terms of coupling efficiency and deprotection strategies. The TOM group's reduced steric hindrance leads to higher coupling yields, making it particularly suitable for the synthesis of long RNA sequences. The ACE group's unique acid-lability allows for an orthogonal deprotection strategy and the possibility of purifying the RNA with the protecting group still attached, which can prevent degradation by RNases. Base-labile groups like PivOM offer a silyl-free approach, which can simplify the overall process. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the length of the RNA sequence, the desired purity, and the scale of the reaction. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to optimize their nucleoside synthesis workflows.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,3,5-Tri-O-benzyl-D-ribose, a critical protected intermediate in the synthesis of various nucleoside analogues. We present comparative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Comparing the Tools: A Snapshot of Purity Analysis Techniques

The purity of this compound is typically confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most common methods employed. Each offers distinct advantages and provides complementary information regarding the purity and identity of the synthesized compound. A Certificate of Analysis (CoA) for a high-purity standard of this compound will typically include data from these techniques[1].

Analytical Method Information Provided Typical Purity Levels Reported Strengths Limitations
HPLC Quantitative purity, presence of impurities≥95% - 98%[2][3][4]High sensitivity, excellent for separating closely related impurities, quantitative.Requires a chromophore for UV detection or a universal detector like ELSD; method development can be time-consuming.
NMR (¹H, ¹³C) Structural confirmation, identification of impurities with distinct signals, anomeric ratioConfirmed by NMR[2]Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to HPLC-MS, complex mixtures can lead to overlapping signals.
MS Molecular weight confirmationConfirmed by MS[2]High sensitivity, provides molecular weight of the main component and impurities.Does not provide information on isomeric impurities, quantification can be challenging.

Identifying the Unwanted: Potential Impurities in Synthesis

The synthesis of this compound commonly involves the benzylation of D-ribose using benzyl chloride or bromide in the presence of a base[5]. This process can lead to several impurities that need to be identified and quantified.

Potential Impurity Origin Analytical Method of Choice for Detection
Under-benzylated Ribose Derivatives Incomplete reactionHPLC, MS
Over-benzylated Ribose Derivatives Reaction with the anomeric hydroxyl groupHPLC, MS, NMR
Anomers (α and β) Equilibrium in solutionHPLC, NMR
Residual Benzylating Agent/Byproducts From the benzylation stepHPLC, GC-MS
Unreacted D-Ribose Incomplete reactionHPLC (with appropriate column and detector)

Strategic Protection: A Comparison of Ribose Protecting Groups

The choice of protecting group is a critical decision in carbohydrate synthesis. While benzyl ethers are widely used, other protecting groups offer different stability profiles and deprotection strategies.

Protecting Group Typical Reagents for Introduction Cleavage Conditions Advantages Disadvantages
Benzyl (Bn) Benzyl bromide/chloride, NaHCatalytic hydrogenation (H₂, Pd/C)Stable to a wide range of acidic and basic conditions.Requires catalytic hydrogenation for removal, which can affect other functional groups.
Benzoyl (Bz) Benzoyl chloride, pyridineBasic hydrolysis (e.g., NaOMe in MeOH)Can be removed under basic conditions, orthogonal to benzyl groups.Can migrate under certain conditions.
Benzylidene Acetal Benzaldehyde, acid catalystAcidic hydrolysisProtects two hydroxyl groups simultaneously (e.g., 2,3- or 3,5-positions).Formation can result in mixtures of isomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

Given that protected carbohydrates lack a strong chromophore, ELSD is a suitable universal detection method[6][7].

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column with a polymer-based amino stationary phase is recommended for good separation of saccharides. A reversed-phase C18 column can also be used.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40 °C.

    • Evaporator Temperature: 40-50 °C.

    • Gas Flow Rate: 1.5 L/min.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a carbon spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ signals.

Data Analysis:

  • Compare the obtained spectra with literature data for this compound.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the desired product and any impurities.

Mass Spectrometry (MS)

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Add a small amount of sodium acetate or ammonium acetate to promote the formation of adduct ions ([M+Na]⁺ or [M+NH₄]⁺), which can aid in identification.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

Data Analysis:

  • Identify the peak corresponding to the molecular weight of this compound (420.5 g/mol ) and its adducts.

  • Look for peaks corresponding to the molecular weights of potential impurities.

Visualizing the Process

Experimental Workflow: Synthesis of a Nucleoside Precursor

The following diagram illustrates a typical synthetic workflow where this compound is a key intermediate, leading to a precursor for antiviral drugs like Remdesivir.

G Workflow: Nucleoside Precursor Synthesis A D-Ribose B Benzylation (BnBr, NaH) A->B C This compound B->C D Oxidation C->D E 2,3,5-Tri-O-benzyl-D-ribonolactone D->E F Glycosylation (Protected Base) E->F G Protected Nucleoside F->G H Deprotection G->H I Nucleoside Analogue H->I

Caption: Synthetic pathway from D-ribose to a nucleoside analogue.

Logical Relationship: Selecting a Purity Analysis Method

The choice of analytical method depends on the specific information required by the researcher. This diagram outlines the decision-making process.

G Decision Tree for Purity Analysis A Need to Assess Purity of This compound B Confirm Molecular Weight? A->B C Detailed Structural Info Needed? A->C D Quantify Impurities? A->D B->C No E Use Mass Spectrometry B->E Yes C->D No F Use NMR Spectroscopy C->F Yes G Use HPLC D->G Yes H Comprehensive Analysis D->H No E->H F->H G->H

Caption: Decision-making for selecting the appropriate analytical method.

References

comparative study of different catalysts for the benzylation of D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Benzylation of D-Ribose

The benzylation of D-ribose, a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates, involves the protection of its hydroxyl groups with benzyl ethers. This guide provides a comparative analysis of different catalytic systems employed for this transformation, offering insights into their efficiency and reaction conditions. The selection of an appropriate catalyst is paramount to achieving high yields and regioselectivity. Below, we compare the performance of common catalysts based on available experimental data.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts for the benzylation of D-ribose and other relevant carbohydrates. It is important to note that the data is compiled from various sources and reaction conditions may not be directly comparable.

Catalyst SystemSubstrateReagentsSolventReaction TimeTemperatureYieldReference
NaH / TBAI Diacetone-D-glucoseBenzyl bromideTHF10 minRoom Temp.Quantitative[1]
KOH D-riboseBenzyl bromideDMSONot SpecifiedNot SpecifiedHigh[2]
NaH D-galactalBenzyl bromideDMF36 hRoom Temp.Not Specified[3]
FeCl₃ / Acetylacetone General CarbohydratesBenzoyl chlorideAcetonitrile4-12 hRoom Temp.78-88%[4][5][6][7][8]
Bu₂SnCl₂ / TBABr Carbohydrate trans-diolsBenzyl chlorideNot SpecifiedNot SpecifiedNot SpecifiedHigh[9]

Note: TBAI = Tetrabutylammonium iodide, a phase-transfer catalyst. TBABr = Tetrabutylammonium bromide. The data for FeCl₃ pertains to benzoylation, a related acylation reaction, as direct comparative data for benzylation was not available.

Experimental Workflow

The general workflow for the benzylation of D-ribose involves the dissolution of the carbohydrate, addition of a base and catalyst, followed by the introduction of the benzylating agent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve D-Ribose in Anhydrous Solvent add_base Add Base (e.g., NaH, KOH) start->add_base add_catalyst Add Catalyst (e.g., TBAI) add_base->add_catalyst add_benzylating Add Benzylating Agent (e.g., Benzyl Bromide) add_catalyst->add_benzylating react Stir at Specified Temperature add_benzylating->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Benzylated D-Ribose Product purify->product

General experimental workflow for D-ribose benzylation.

Detailed Experimental Protocols

Benzylation using Sodium Hydride and Tetrabutylammonium Iodide (Phase-Transfer Catalysis)

This method is particularly effective for hindered hydroxyl groups and offers a significant reduction in reaction time compared to methods without a phase-transfer catalyst.[1]

  • Materials:

    • Carbohydrate substrate (e.g., Diacetone-D-glucose)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Hydride (NaH), 50% dispersion in oil

    • Tetrabutylammonium Iodide (TBAI)

    • Benzyl Bromide

  • Procedure:

    • Dissolve the carbohydrate substrate in anhydrous THF under an inert atmosphere.

    • Slowly add sodium hydride with stirring and cooling.

    • Add a catalytic amount of TBAI (e.g., 1 mol%).

    • Add benzyl bromide to the reaction mixture.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 10 minutes at room temperature.[1]

    • Upon completion, the reaction is worked up by quenching the excess NaH, followed by extraction and purification.

Benzylation using Potassium Hydroxide in Dimethyl Sulfoxide

This protocol describes the perbenzylation of various reducing sugars, including D-ribose.[2]

  • Materials:

    • D-ribose

    • Benzyl Bromide

    • Potassium Hydroxide (KOH)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Treat the reducing sugar (D-ribose) with benzyl bromide in DMSO in the presence of potassium hydroxide.

    • The composition of the reaction mixture (α/β anomers, pyranoside/furanoside forms) can be determined by 13C-Nuclear Magnetic Resonance spectroscopy.[2]

    • The per-O-benzyl glycosides are typically obtained in high yield.[2]

Benzylation using Sodium Hydride in N,N-Dimethylformamide

This is a widely used, though potentially slower, method for the benzylation of alcohols.

  • Materials:

    • Carbohydrate substrate (e.g., D-galactal)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Benzyl Bromide

  • Procedure:

    • Dissolve the carbohydrate substrate in anhydrous DMF under a nitrogen atmosphere.[3]

    • Cool the solution to 0 °C and add NaH.[3]

    • Allow the mixture to stir at room temperature for 30 minutes.[3]

    • Cool the flask back to 0 °C and add benzyl bromide dropwise.[3]

    • The reaction mixture is then stirred at room temperature for an extended period (e.g., 36 hours).[3]

    • Work-up involves quenching the reaction, followed by extraction and purification of the benzylated product.

Conclusion

The choice of catalyst for the benzylation of D-ribose has a significant impact on the reaction efficiency and outcome. The use of a phase-transfer catalyst like TBAI in conjunction with NaH in THF appears to be a highly efficient method, offering rapid and quantitative conversion. The KOH/DMSO system is also effective for perbenzylation. While the NaH/DMF method is common, it may require longer reaction times. For regioselective benzoylation, which is a related transformation, FeCl₃ with acetylacetone has shown good results.[4][5][6][7][8] Researchers should select the most appropriate method based on the desired outcome (perbenzylation vs. selective protection), the scale of the reaction, and the available resources.

References

A Comparative Guide to Protected Ribose Derivatives in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, the synthesis of nucleoside analogues is a cornerstone for creating novel antiviral and anticancer agents. A critical step in this process is the glycosylation of a nucleobase with a protected ribose derivative. The choice of protecting groups on the ribose sugar is paramount, as it influences reaction efficiency, stereoselectivity, and the overall synthetic strategy. This guide provides a detailed comparison of two common protected ribose intermediates: 2,3,5-Tri-O-benzyl-D-ribose and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose .

Introduction to Ribose Protection Strategies

Protecting the hydroxyl groups of D-ribose is essential to prevent unwanted side reactions and to direct the glycosylation to the anomeric C1 position. Benzyl ethers and benzoyl esters are two of the most widely used protecting groups in carbohydrate chemistry, each with distinct characteristics that make them suitable for different synthetic routes.

  • This compound utilizes benzyl (Bn) ethers to protect the hydroxyl groups. Benzyl groups are known for their stability under a wide range of reaction conditions, but their removal typically requires reductive methods like catalytic hydrogenolysis.[1][2]

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose employs benzoyl (Bz) esters for protection. This derivative is a classic substrate in the widely used Vorbrüggen (or silyl-Hilbert-Johnson) reaction.[3] Benzoyl groups are typically removed under basic hydrolysis conditions.

This guide will compare these two approaches through the lens of a typical N-nucleoside synthesis, such as the formation of uridine.

Comparative Analysis of Synthetic Pathways

The following diagrams and tables illustrate the typical synthetic workflows for preparing a pyrimidine nucleoside (e.g., Uridine) using either benzyl-protected or benzoyl-protected ribose.

Experimental Workflow: Benzyl-Protected Ribose Route

Workflow for N-Nucleoside Synthesis using Benzyl-Protected Ribose cluster_start Starting Materials cluster_reaction Glycosylation cluster_intermediate Protected Intermediate cluster_deprotection Deprotection cluster_final Final Product A 2,3,5-Tri-O-benzyl- D-ribofuranosyl chloride/bromide C Lewis Acid Catalysis (e.g., SnCl4, TMSOTf) Glycosidic Bond Formation A->C B Silylated Nucleobase (e.g., Uracil) B->C D Protected Nucleoside (Tri-O-benzyl Uridine) C->D E Catalytic Hydrogenolysis (H₂, Pd/C) Benzyl Group Removal D->E F Uridine E->F

Caption: Synthesis of Uridine via a Benzyl-Protected Ribose Intermediate.

Experimental Workflow: Benzoyl-Protected Ribose Route (Vorbrüggen Reaction)

Workflow for N-Nucleoside Synthesis using Benzoyl-Protected Ribose (Vorbrüggen) cluster_start Starting Materials cluster_reaction Glycosylation cluster_intermediate Protected Intermediate cluster_deprotection Deprotection cluster_final Final Product A 1-O-acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose C Lewis Acid Catalysis (e.g., SnCl4, TMSOTf) Glycosidic Bond Formation A->C B Silylated Nucleobase (e.g., Uracil) B->C D Protected Nucleoside (Tri-O-benzoyl Uridine) C->D E Basic Hydrolysis (e.g., NaOMe in MeOH) Benzoyl Group Removal D->E F Uridine E->F

Caption: Synthesis of Uridine via the Vorbrüggen Reaction.

Quantitative Data Comparison

The following table summarizes typical reaction conditions and yields for the key glycosylation and deprotection steps in the synthesis of a pyrimidine ribonucleoside.

ParameterBenzyl-Protected RouteBenzoyl-Protected Route (Vorbrüggen)
Ribose Derivative 2,3,5-Tri-O-benzyl-D-ribofuranosyl halide1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Glycosylation Catalyst Lewis Acid (e.g., SnCl₄, TMSOTf)Lewis Acid (e.g., SnCl₄, TMSOTf)
Glycosylation Solvent Acetonitrile, DichloroethaneAcetonitrile, Dichloroethane
Glycosylation Temp. 0 °C to Room TemperatureRoom Temperature
Typical Glycosylation Yield 60-85%80-95%
Deprotection Reagent H₂, Pd/C (Catalytic Hydrogenolysis)NaOMe in MeOH (Zemplén conditions)
Deprotection Conditions Room Temperature, 1 atm H₂Room Temperature
Typical Deprotection Yield 70-90% (can be lower due to side reactions)>95%
Overall Yield (from ribose) ~40-75%~70-85%

Note: Yields are approximate and can vary significantly based on the specific nucleobase, reagents, and reaction scale.

Comparison of Protecting Group Properties

The choice between benzyl and benzoyl protecting groups involves a trade-off between stability and ease of removal.

Comparison of Benzyl vs. Benzoyl Protecting Groups cluster_benzyl Benzyl (Bn) Ethers cluster_benzoyl Benzoyl (Bz) Esters center Protecting Group Choice Bn_Pros Pros: - High stability to acidic/basic conditions - Orthogonal to many other groups center->Bn_Pros Choose for Stability Bz_Pros Pros: - Mild deprotection (basic hydrolysis) - High-yielding removal - C2-benzoyl can direct β-stereoselectivity center->Bz_Pros Choose for Mild Deprotection Bn_Cons Cons: - Harsh deprotection (hydrogenolysis) - Potential for nucleobase reduction - Catalyst poisoning can be an issue Bz_Cons Cons: - Labile to strong bases - Potential for acyl migration

References

The Benzyl Enigma: A Cost-Benefit Analysis of 2,3,5-Tri-O-benzyl-D-ribose in Large-Scale Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of large-scale nucleoside analogue synthesis, the choice of protecting group strategy for the ribose moiety is a critical decision with far-reaching implications for process efficiency, scalability, and ultimately, cost. Among the contenders, 2,3,5-Tri-O-benzyl-D-ribose has been a prominent intermediate, notably in the synthesis of the antiviral drug Remdesivir. This guide provides an objective comparison of the benzyl ether protection strategy with common alternatives—namely acetyl and silyl protecting groups—supported by available data and process considerations.

The selection of an appropriate protecting group is a balancing act between stability, ease of introduction and removal, and its influence on the stereochemical outcome of glycosylation reactions. While benzyl ethers offer robustness under a wide range of conditions, their removal can present significant challenges on an industrial scale.

Comparative Analysis of Ribose Protecting Group Strategies

The decision to use this compound in a large-scale synthesis campaign must be weighed against the advantages and disadvantages of alternative protecting group strategies. Acetyl and silyl groups are the most common alternatives, each with a distinct profile of reactivity and cost-effectiveness.

Protecting Group StrategyKey AdvantagesKey Disadvantages
Benzyl (Bn) - High stability to a wide range of reaction conditions (acidic, basic, oxidative, reductive). - Generally non-participating, allowing for flexibility in controlling glycosylation stereochemistry.- Harsh deprotection conditions (e.g., catalytic hydrogenolysis at high pressure, or use of strong Lewis acids like BCl₃). - Deprotection can be slow and may not be compatible with sensitive functional groups. - Potential for catalyst poisoning in hydrogenation. - Higher molecular weight of the protecting groups can reduce mass efficiency.
Acetyl (Ac) - Easily introduced and removed under mild conditions (e.g., base-catalyzed hydrolysis). - Can act as a participating group to direct stereochemistry towards 1,2-trans glycosylation. - Lower cost of acetylating agents.- Labile under both acidic and basic conditions, limiting the scope of subsequent reactions. - Potential for acyl migration, leading to side products. - Participation may not be desirable in all synthetic strategies.
Silyl (e.g., TBDMS, TIPS) - Can be selectively introduced and removed under mild, often orthogonal conditions (e.g., fluoride ions for deprotection). - Tunable stability based on the steric bulk of the silyl group. - Generally non-participating.- Can be labile to acidic conditions. - Silylating agents can be more expensive, especially for bulk use. - Potential for silyl group migration. - Deprotection with fluoride can be challenging on a large scale.

Experimental Data: A Case Study in Remdesivir Synthesis

The synthesis of Remdesivir provides a practical example for comparing these strategies. The original synthesis developed by Gilead Sciences utilized 2,3,5-tri-O-benzyl-D-ribonolactone. However, alternative routes have been explored to overcome some of the limitations of this approach.

Table 1: Comparison of Key Steps in Remdesivir Synthesis Using Different Protecting Group Strategies

StepBenzyl Protection StrategySilyl/Allyl Protection StrategyAcetyl Protection Strategy (Hypothetical)
Protected Ribose Synthesis Multi-step from D-ribose, involving benzylation and oxidation.Silylation and allylation of D-ribonolactone.Acetylation of D-ribose.
Glycosylation Yield Reported as low as 40%, improved to 69% with additives[1][2].58% yield of the C-glycosylated product[2].Yields for similar nucleoside syntheses are often in the range of 60-95%[3].
Deprotection Method BCl₃, a hazardous and corrosive reagent[1][2].HF-pyridine for silyl group removal; catalytic methods for allyl groups[2].Mild base (e.g., NaOMe in MeOH).
Overall Yield (indicative) The initial multi-step synthesis had a low overall yield[1].A 7-step synthesis from D-ribonolactone reported a 25% overall yield[2].Potentially higher overall yield due to milder deprotection, but limited by the lability of acetyl groups in other steps.
Key Challenges Low glycosylation yield, harsh deprotection.Multi-step protection sequence.Instability of acetyl groups to various reagents.

Experimental Protocols

Synthesis of 2,3,5-Tri-O-benzyl-D-ribonolactone (Key Intermediate for Benzyl Strategy)

Materials:

  • D-Ribose

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oxidizing agent (e.g., PCC or Swern oxidation reagents)

  • Appropriate solvents for extraction and purification

Procedure:

  • Benzylation: D-ribose is dissolved in anhydrous DMF and cooled in an ice bath. Sodium hydride is added portion-wise, followed by the slow addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is carefully quenched with methanol and water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography.

  • Oxidation: The purified protected ribose is then oxidized to the corresponding lactone using a suitable oxidizing agent. Standard procedures like Pyridinium chlorochromate (PCC) oxidation or Swern oxidation are commonly employed.

  • Final Purification: The resulting 2,3,5-Tri-O-benzyl-D-ribonolactone is purified by column chromatography or recrystallization to yield the final product.

Deprotection of Benzyl Ethers in Large-Scale Synthesis

Method 1: Catalytic Transfer Hydrogenation

Materials:

  • Benzyl-protected nucleoside

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen donor (e.g., ammonium formate, cyclohexene)

  • Methanol or ethanol

Procedure:

  • The benzyl-protected nucleoside is dissolved in methanol or ethanol in a suitable reactor.

  • Palladium on carbon catalyst is added to the solution.

  • The hydrogen donor (e.g., ammonium formate) is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC or HPLC until all starting material is consumed.

  • Upon completion, the reaction mixture is cooled and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the deprotected nucleoside is purified by crystallization or chromatography.

Method 2: Lewis Acid Cleavage (e.g., BCl₃)

Materials:

  • Benzyl-protected nucleoside

  • Boron trichloride (BCl₃) solution in dichloromethane (DCM)

  • Anhydrous DCM

Procedure:

  • The benzyl-protected nucleoside is dissolved in anhydrous DCM and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • A solution of BCl₃ in DCM is added dropwise to the stirred solution.

  • The reaction is stirred at low temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a methanol/DCM mixture.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is co-evaporated with methanol multiple times to remove boron residues and then purified.

Visualizing the Synthetic Pathways and Workflows

To better illustrate the logical flow of the synthetic strategies and experimental processes, the following diagrams are provided.

G cluster_benzyl Benzyl Protection Strategy cluster_silyl Silyl/Allyl Protection Strategy DRibose_B D-Ribose Benzylation Benzylation (BnBr, NaH) DRibose_B->Benzylation Oxidation_B Oxidation Benzylation->Oxidation_B ProtectedRibose_B 2,3,5-Tri-O-benzyl- D-ribonolactone Oxidation_B->ProtectedRibose_B Glycosylation_B Glycosylation ProtectedRibose_B->Glycosylation_B ProtectedNucleoside_B Protected Nucleoside Glycosylation_B->ProtectedNucleoside_B Deprotection_B Deprotection (e.g., BCl3) ProtectedNucleoside_B->Deprotection_B FinalProduct_B Final Nucleoside Analogue Deprotection_B->FinalProduct_B DRibose_S D-Ribonolactone Silylation Silylation (e.g., TBDPSCl) DRibose_S->Silylation Allylation Allylation Silylation->Allylation ProtectedRibose_S Silyl/Allyl Protected Ribonolactone Allylation->ProtectedRibose_S Glycosylation_S Glycosylation ProtectedRibose_S->Glycosylation_S ProtectedNucleoside_S Protected Nucleoside Glycosylation_S->ProtectedNucleoside_S Deprotection_S Sequential Deprotection (HF-Py, Pd catalyst) ProtectedNucleoside_S->Deprotection_S FinalProduct_S Final Nucleoside Analogue Deprotection_S->FinalProduct_S G cluster_workflow Experimental Workflow: Benzyl Ether Deprotection Start Start: Benzyl-Protected Nucleoside in Solvent AddCatalyst Add Catalyst (e.g., Pd/C) Start->AddCatalyst AddHSource Add Hydrogen Source (e.g., Ammonium Formate) AddCatalyst->AddHSource Heat Heat to Reflux AddHSource->Heat Monitor Monitor Reaction (TLC/HPLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End End: Deprotected Nucleoside Purify->End

References

Safety Operating Guide

Safe Disposal of 2,3,5-Tri-O-benzyl-D-ribose: An Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3,5-Tri-O-benzyl-D-ribose is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers and drug development professionals, a clear and systematic approach to waste management is essential to mitigate risks and ensure a safe operational environment. This guide provides detailed, procedural information for the safe handling and disposal of this compound.

Immediate Safety and Hazard Profile

Before handling or initiating disposal, it is crucial to be aware of the hazard profile of this compound. Based on available safety data, this compound should be treated as a hazardous substance.

Key Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemically resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-resistant lab coat.[1][2]

  • Ventilation: All handling of this compound, including waste consolidation, should occur in a certified chemical fume hood to minimize the risk of inhalation.[1][2]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.[2]

  • Incompatibilities: Store this compound and its waste away from strong oxidizing agents.[3]

Data Presentation: Chemical and Hazard Summary

The following table summarizes key data for this compound (CAS No. 54623-25-5).

PropertyValueCitation(s)
Molecular Formula C₂₆H₂₈O₅[3][4][5][6][7]
Physical Form Liquid, Solid, or Powder[4][6]
Solubility Sparingly soluble in water; Soluble in DCM, DMF, DMSO[3][6]
Signal Word Warning[4]
GHS Hazard Statements H315: Causes skin irritation[3][4][7]
H319: Causes serious eye irritation[3][4][7]
H335: May cause respiratory irritation[3][4][7]
Storage Temperature Store in a freezer at <-15°C[7]
Incompatibilities Strong oxidizing agents[3]

Experimental Protocols

Adherence to standardized protocols is essential for safety and compliance. The following procedures detail the step-by-step process for waste disposal and spill management.

Protocol 1: Disposal of this compound Waste

This protocol covers the collection and disposal of solid and liquid waste containing this compound.

Methodology:

  • Waste Identification: Treat all this compound and materials contaminated with it as hazardous chemical waste.[8][9] This waste cannot be disposed of in regular trash or down the sanitary sewer.[8][10]

  • Container Selection:

    • Select a chemically compatible, leak-proof waste container with a secure, screw-on cap.[2][11] Where compatibility is not an issue, plastic containers are preferred to minimize the risk of breakage.[8]

    • Ensure the container is clean and in good condition.[12]

  • Waste Collection:

    • For liquid waste (e.g., solutions containing the compound), carefully pour the waste into the designated container inside a chemical fume hood.

    • For solid waste (e.g., contaminated gloves, absorbent paper), double-bag the materials in clear plastic bags and seal each bag individually before placing them in the final solid waste container.[11]

    • Keep the waste container securely closed at all times, except when adding waste.[11][12]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[8][9]

    • The label must clearly state "Hazardous Waste" and include the following information[2][8]:

      • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.

      • Composition: For mixtures, list all chemical components and their approximate percentages.

      • Accumulation Start Date.

      • Principal Investigator's Name, lab number, and contact information.

      • Check the appropriate hazard pictograms (e.g., irritant).[8]

  • Storage and Segregation:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.[2]

    • Place the primary container within a larger, chemically compatible secondary containment bin or tray to contain any potential leaks.[11] The secondary container must be able to hold 110% of the volume of the primary container.[11]

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[11][12]

  • Arranging Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[8] Do not exceed accumulation time or quantity limits (e.g., typically 90 days or 55 gallons).[11]

    • Submit a completed hazardous waste information form as required by your institution.[8]

Protocol 2: Management of Small Spills

This protocol outlines the immediate steps to take in the event of a small laboratory spill.

Methodology:

  • Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood. Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

  • Contain Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[2]

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated, sealable container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials (e.g., wipes) for disposal as hazardous waste.

  • Label and Dispose: Seal and label the container with a hazardous waste tag, listing all contents, including the spilled chemical and the absorbent material. Manage the container according to Protocol 1.

Mandatory Visualization

The following diagrams illustrate the logical workflows for handling this compound waste.

Caption: Workflow for proper disposal of chemical waste.

SpillResponse Spill Small Spill Occurs Alert Alert Personnel & Ensure PPE Spill->Alert Contain Contain with Inert Absorbent Alert->Contain Collect Collect Contaminated Material Contain->Collect Package Place in Sealed Hazardous Waste Container Collect->Package Label Label Container with All Contents Package->Label Dispose Dispose via EHS (Follow Protocol 1) Label->Dispose

Caption: Logical steps for managing a small chemical spill.

References

Personal protective equipment for handling 2,3,5-Tri-O-benzyl-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,3,5-Tri-O-benzyl-D-ribose. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion. The required personal protective equipment is detailed below.

Table 1: Personal Protective Equipment (PPE) Requirements
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against dust particles, splashes, and vapors.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Lab coat.Prevents skin contact with the chemical.
Respiratory Protection NIOSH/CEN approved air-purifying respirator with a particulate filter (N95, P95, or better).Required when there is a potential for aerosol or dust generation.
Table 2: Glove Compatibility (Proxy Data for Benzyl Alcohol)
Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile5 - >480Suitable for splash protection and short-duration handling.
Neoprene<10 - 30Use with caution for brief tasks only.

Note: It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

Table 3: Occupational Exposure Limits (General Guidance)

There is no specific Occupational Exposure Limit (OEL) for this compound. In the absence of a specific limit, the OSHA Permissible Exposure Limits (PELs) for "Particulates Not Otherwise Regulated" (also known as nuisance dust) should be followed as a general guideline.[1][2][3][4][5]

Exposure Limit TypeValue (8-hour Time-Weighted Average)
Total Dust 15 mg/m³[1][2][3][4]
Respirable Fraction 5 mg/m³[1][2][3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate After use cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff storage Store Compound cleanup_doff->storage

Handling Workflow for this compound
Experimental Protocol

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as specified in Table 1. Ensure a proper fit for all equipment.

  • Prepare Workspace: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or creating solutions. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Weigh Compound: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a chemical fume hood or a balance enclosure.

  • Dissolve/Use in Reaction: When dissolving the compound or using it in a reaction, add it slowly to the solvent or reaction mixture to avoid splashing.

  • Decontaminate Surfaces: After handling is complete, decontaminate all work surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye and face protection. Wash hands thoroughly with soap and water after removing all PPE.

  • Store Compound: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 4: Waste Disposal Guidelines
Waste TypeDisposal Procedure
Unused or Excess this compound Dispose of as non-halogenated organic chemical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, weighing paper) Place in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.
Contaminated Solvents Collect in a designated, sealed, and clearly labeled hazardous waste container for non-halogenated organic solvent waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

Disposal Workflow

G Disposal Workflow for this compound Waste cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal seg_solid Solid Waste cont_solid Labeled Solid Waste Container seg_solid->cont_solid seg_liquid Liquid Waste cont_liquid Labeled Liquid Waste Container seg_liquid->cont_liquid seg_sharps Contaminated Sharps cont_sharps Puncture-Resistant Sharps Container seg_sharps->cont_sharps disp_pickup Arrange for Hazardous Waste Pickup cont_solid->disp_pickup cont_liquid->disp_pickup cont_sharps->disp_pickup

Disposal Workflow for this compound Waste

By strictly following these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when working with this compound. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.